molecular formula C43H76N7O18P3S B15547178 (3R,13Z)-3-hydroxydocosenoyl-CoA

(3R,13Z)-3-hydroxydocosenoyl-CoA

Cat. No.: B15547178
M. Wt: 1104.1 g/mol
InChI Key: FIPHCVZAQUEADL-OFJXWJRPSA-N
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Description

(3R,13Z)-3-hydroxydocosenoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,13Z)-3-hydroxydocosenoic acid. It is a (R)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C43H76N7O18P3S

Molecular Weight

1104.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3R)-3-hydroxydocos-13-enethioate

InChI

InChI=1S/C43H76N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h11-12,29-32,36-38,42,51,54-55H,4-10,13-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b12-11-/t31-,32-,36-,37-,38+,42-/m1/s1

InChI Key

FIPHCVZAQUEADL-OFJXWJRPSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of (3R,13Z)-3-Hydroxydocosenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,13Z)-3-hydroxydocosenoyl-CoA is a pivotal, yet transient, intermediate in the biosynthesis of the very-long-chain monounsaturated fatty acid (VLCFA), (13Z)-docosenoic acid, commonly known as erucic acid. This technical guide delineates the specific role of this compound within the broader context of fatty acid metabolism, focusing on the enzymatic pathways responsible for its synthesis and subsequent conversion. The document provides a comprehensive overview of the fatty acid elongation cycle, quantitative data on related enzymatic activities, detailed experimental protocols for the study of such intermediates, and visual representations of the pertinent metabolic and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating VLCFA metabolism and its implications in various physiological and pathological states.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

Fatty acids are a diverse class of molecules characterized by varied chain lengths, degrees of saturation, and the presence of functional groups such as hydroxylations.[1] Those with 22 or more carbon atoms are classified as very-long-chain fatty acids (VLCFAs).[1] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and also serve as precursors for lipid mediators.[2][3][4] The metabolism of VLCFAs is a highly regulated process to maintain lipid homeostasis, and disruptions in these pathways can lead to a range of inherited diseases, including ichthyosis, myopathies, and demyelination.[1]

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical four-step elongation process carried out by membrane-embedded enzymes.[1] This guide focuses on a specific intermediate in the synthesis of the C22:1 VLCFA erucic acid: this compound.

The Biosynthesis of Erucic Acid and the Role of this compound

Erucic acid ((13Z)-docosenoic acid) is synthesized through the elongation of oleic acid (C18:1), which is initially activated to oleoyl-CoA.[2][3] This elongation process involves the addition of two-carbon units from malonyl-CoA in a four-step cycle catalyzed by a complex of enzymes located in the ER membrane.[1][2]

The four reactions in each cycle of fatty acid elongation are:

  • Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA (in this case, (11Z)-icosenoyl-CoA or C20:1-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA ((13Z)-3-oxodocos-13-enoyl-CoA), releasing CO2.[2][5]

  • First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-keto group of the 3-ketoacyl-CoA to a hydroxyl group, forming a (3R)-3-hydroxyacyl-CoA.[2] In the context of erucic acid synthesis, this step produces This compound .

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water from the (3R)-3-hydroxyacyl-CoA, creating a trans-2,3-enoyl-CoA.[2][4] this compound is the substrate for this enzymatic step.

  • Second Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA to form an elongated, saturated acyl-CoA, which in this pathway is (13Z)-docosenoyl-CoA (erucoyl-CoA).[2]

Therefore, This compound is a key intermediate that is both a product of the first reduction step and the substrate for the subsequent dehydration step in the final elongation cycle leading to the formation of erucoyl-CoA.

Quantitative Data on Enzyme Activity

Enzyme FamilyEnzymeSubstrateKm (µM)Vmax (nmol/min/mg)OrganismReference
3-Ketoacyl-CoA Reductase (KCR)KCR13-oxopalmitoyl-CoA~10Not ReportedArabidopsis thaliana
3-Hydroxyacyl-CoA Dehydratase (HCD)HACD13-hydroxypalmitoyl-CoANot ReportedNot ReportedHuman[6]
HACD23-hydroxypalmitoyl-CoANot ReportedNot ReportedHuman[7]

Note: The provided data is for representative enzymes and substrates within the respective families. Kinetic parameters can vary significantly based on the specific enzyme isoform, substrate chain length and saturation, and experimental conditions.

Experimental Protocols

Heterologous Expression and Purification of 3-Ketoacyl-CoA Reductase (KCR) and 3-Hydroxyacyl-CoA Dehydratase (HCD)

This protocol is adapted from methods used for the expression and purification of mammalian thioesterases and other fatty acid metabolism enzymes.[8][9]

  • Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame of the target KCR or HCD gene and clone it into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage:

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Determine the protein concentration using a Bradford assay, aliquot, and store at -80°C.

In Vitro Enzyme Assays

4.2.1. 3-Ketoacyl-CoA Reductase (KCR) Activity Assay:

This assay measures the NADPH-dependent reduction of a 3-ketoacyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 200 µM NADPH, and 50 µM of a 3-ketoacyl-CoA substrate (e.g., 3-oxodocosenoyl-CoA).

  • Initiation: Start the reaction by adding the purified KCR enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculation: Calculate the specific activity based on the rate of NADPH consumption (extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

4.2.2. 3-Hydroxyacyl-CoA Dehydratase (HCD) Activity Assay:

This assay is typically performed in the reverse direction, measuring the hydration of a trans-2-enoyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and 100 µM of a trans-2-enoyl-CoA substrate.

  • Initiation: Start the reaction by adding the purified HCD enzyme.

  • Measurement: Monitor the decrease in absorbance at 263 nm (due to the disappearance of the trans-2-enoyl-CoA double bond) at a constant temperature.

  • Calculation: Calculate the specific activity based on the rate of substrate consumption.

Analysis of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of long-chain hydroxy fatty acids and acyl-CoAs.[3][10][11][12]

  • Sample Preparation:

    • For cellular or tissue samples, perform lipid extraction using a suitable method (e.g., Folch extraction).

    • For in vitro enzyme assays, stop the reaction by adding an organic solvent (e.g., acetonitrile).

  • Derivatization (Optional but Recommended for Improved Sensitivity): Derivatize the hydroxyl group of the fatty acyl-CoA to enhance ionization efficiency and provide characteristic fragmentation patterns in MS/MS analysis.

  • LC Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode.

    • For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion (the molecular ion of the derivatized or underivatized this compound) and a characteristic product ion.

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of a known concentration of an appropriate internal standard.

Visualizations

Metabolic Pathway

Erucic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum Oleoyl_CoA Oleoyl-CoA (C18:1) Elongation_Cycle_1 Elongation Cycle 1 (+ 2C) Oleoyl_CoA->Elongation_Cycle_1 Icosenoyl_CoA (11Z)-Icosenoyl-CoA (C20:1) Elongation_Cycle_1->Icosenoyl_CoA KCS 3-Ketoacyl-CoA Synthase (KCS) Icosenoyl_CoA->KCS 3_Oxo (13Z)-3-Oxodocos- 13-enoyl-CoA KCS->3_Oxo Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->KCS KCR 3-Ketoacyl-CoA Reductase (KCR) 3_Oxo->KCR NADP_1 NADP+ KCR->NADP_1 3_Hydroxy This compound KCR->3_Hydroxy NADPH_1 NADPH NADPH_1->KCR HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) 3_Hydroxy->HCD H2O_out H₂O HCD->H2O_out trans_Enoyl trans-2,3-(13Z)-Docosenoyl-CoA HCD->trans_Enoyl ECR trans-2,3-Enoyl-CoA Reductase (ECR) trans_Enoyl->ECR NADP_2 NADP+ ECR->NADP_2 Erucoyl_CoA Erucoyl-CoA (C22:1) ECR->Erucoyl_CoA NADPH_2 NADPH NADPH_2->ECR Experimental_Workflow cluster_Upstream Protein Production cluster_Assay Enzymatic Analysis cluster_Downstream Product Analysis Gene_Cloning Gene Cloning (KCR/HCD) Expression Heterologous Expression in E. coli Gene_Cloning->Expression Purification Affinity Chromatography Purification Expression->Purification Purified_Enzyme Purified Enzyme (KCR or HCD) Purification->Purified_Enzyme In_Vitro_Assay In Vitro Enzyme Assay Substrate Substrate Addition (e.g., 3-ketoacyl-CoA) Reaction Enzymatic Reaction Substrate->Reaction Purified_Enzyme->Reaction LC_MS LC-MS/MS Analysis Reaction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

The Peroxisomal Role of (3R,13Z)-3-hydroxydocosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomes are vital organelles with a primary role in cellular lipid metabolism, particularly in the beta-oxidation of very-long-chain fatty acids (VLCFAs). This technical guide delves into the specific biological function of (3R,13Z)-3-hydroxydocosenoyl-CoA, a key intermediate in the peroxisomal beta-oxidation pathway. A comprehensive understanding of this molecule and its metabolic context is crucial for researchers investigating peroxisomal disorders and for professionals in drug development targeting fatty acid metabolism. This document provides an in-depth overview of the relevant biochemical pathways, summarizes key quantitative data, details experimental protocols for studying peroxisomal beta-oxidation, and presents visual diagrams of the associated molecular processes.

Introduction to Peroxisomal Fatty Acid Beta-Oxidation

Peroxisomes are ubiquitous eukaryotic organelles that perform a variety of metabolic functions, including the catabolism of fatty acids.[1][2] While mitochondria are responsible for the beta-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the breakdown of very-long-chain fatty acids (VLCFAs; ≥C22), branched-chain fatty acids, and the bile acid intermediates di- and trihydroxycholestanoic acid.[1][3] This division of labor is essential for cellular homeostasis, as the accumulation of VLCFAs can be toxic.[2]

The peroxisomal beta-oxidation pathway is a cyclical process that shortens fatty acyl-CoAs by two carbons per cycle, generating acetyl-CoA and a chain-shortened acyl-CoA.[3][4] Unlike mitochondrial beta-oxidation, the peroxisomal process is not directly coupled to ATP synthesis.[3] Instead, the first step, catalyzed by acyl-CoA oxidase, produces hydrogen peroxide (H₂O₂), which is subsequently detoxified to water and oxygen by catalase.[5] The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.[1][3]

The Role of this compound in Peroxisomal Beta-Oxidation

This compound is a specific stereoisomer of a 3-hydroxyacyl-CoA intermediate in the peroxisomal beta-oxidation of docosahexaenoic acid (DHA, C22:6n-3). More specifically, it is an intermediate in the breakdown of tetracosahexaenoic acid (C24:6n-3) to DHA.[6] The formation of DHA from its C24 precursor occurs within the peroxisome through one cycle of beta-oxidation.[6]

The degradation of (13Z)-docosenoyl-CoA within the peroxisome proceeds through the canonical beta-oxidation spiral. The introduction of a hydroxyl group at the C3 position, forming this compound, is a critical step catalyzed by the D-bifunctional protein (DBP). This enzyme possesses both enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[7][8][9] The subsequent dehydrogenation of this compound by the same enzyme yields 3-keto-(13Z)-docosenoyl-CoA, which then undergoes thiolytic cleavage to produce acetyl-CoA and a shortened C20 acyl-CoA.

Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of Unsaturated VLCFAs
EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Acyl-CoA Oxidase 1ACOX1Catalyzes the first, H₂O₂-producing step of beta-oxidation.Very-long-chain acyl-CoAstrans-2-enoyl-CoA, H₂O₂
D-Bifunctional ProteinDBPPossesses enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.trans-2-enoyl-CoA, (3R)-hydroxyacyl-CoA(3R)-hydroxyacyl-CoA, 3-ketoacyl-CoA
Sterol Carrier Protein XSCPxPossesses 3-ketoacyl-CoA thiolase activity.3-ketoacyl-CoAAcetyl-CoA, Chain-shortened acyl-CoA
3-hydroxyacyl-CoA epimeraseConverts (3S)-hydroxyacyl-CoA to (3R)-hydroxyacyl-CoA.(3S)-hydroxyacyl-CoA(3R)-hydroxyacyl-CoA

Signaling Pathways and Logical Relationships

The metabolism of VLCFAs in peroxisomes is a highly regulated process that is interconnected with other cellular pathways. The diagram below illustrates the core logic of the peroxisomal beta-oxidation spiral, highlighting the position of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA (13Z)-Docosenoyl-CoA Enoyl_CoA trans-2,(13Z)-Docosenoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 (FAD -> FADH₂) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-keto-(13Z)-docosenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) (NAD+ -> NADH) Shortened_Acyl_CoA Icosenoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx (Thiolase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA SCPx (Thiolase) Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Further Oxidation Cytosol Cytosol Acetyl_CoA->Cytosol Biosynthesis

Caption: Peroxisomal beta-oxidation of (13Z)-Docosenoyl-CoA.

Experimental Protocols

The study of peroxisomal beta-oxidation and its intermediates relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Isolation of Peroxisomes

A common method for isolating peroxisomes involves differential and density gradient centrifugation.[10]

Protocol:

  • Homogenization: Fresh tissue (e.g., rat liver) is minced and homogenized in a buffer containing 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.

  • Differential Centrifugation: The homogenate is centrifuged at low speed (e.g., 600 x g for 10 min) to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction enriched in mitochondria and peroxisomes.

  • Density Gradient Centrifugation: The enriched pellet is resuspended and layered onto a density gradient (e.g., Percoll or sucrose) and centrifuged at high speed (e.g., 35,000 x g for 1 hour). Peroxisomes will form a distinct band at a higher density than mitochondria.

  • Collection and Purity Assessment: The peroxisome band is carefully collected. The purity of the fraction is assessed by measuring the activity of marker enzymes such as catalase for peroxisomes and cytochrome c oxidase for mitochondria.

Measurement of Peroxisomal Beta-Oxidation Activity

The overall rate of peroxisomal beta-oxidation can be determined by measuring the production of acetyl-CoA or the reduction of NAD+.[11]

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing isolated peroxisomes, a fatty acyl-CoA substrate (e.g., [1-¹⁴C]lignoceroyl-CoA), Coenzyme A, NAD+, and ATP in a suitable buffer.

  • Incubation: The reaction is initiated by adding the peroxisomal fraction and incubated at 37°C.

  • Stopping the Reaction: The reaction is stopped at various time points by adding an acid (e.g., perchloric acid).

  • Quantification: The amount of radiolabeled acetyl-CoA produced is quantified by separating it from the unreacted substrate using techniques like HPLC or by a phase-partitioning assay.

Experimental_Workflow Tissue Tissue Sample (e.g., Liver) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential & Density Gradient Centrifugation Homogenization->Centrifugation Isolated_Peroxisomes Isolated Peroxisomes Centrifugation->Isolated_Peroxisomes Beta_Oxidation_Assay Beta-Oxidation Assay Isolated_Peroxisomes->Beta_Oxidation_Assay Data_Analysis Data Analysis Beta_Oxidation_Assay->Data_Analysis

Caption: General workflow for studying peroxisomal beta-oxidation.

Clinical Relevance and Drug Development

Defects in peroxisomal beta-oxidation lead to a class of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies.[12][13][14][15] For example, a deficiency in D-bifunctional protein results in the accumulation of VLCFAs and bile acid intermediates, leading to severe neurological symptoms.[7][12]

Understanding the precise roles of intermediates like this compound and the enzymes that metabolize them is critical for:

  • Diagnostic Marker Development: Measuring the levels of specific intermediates in patient samples could aid in the diagnosis and classification of peroxisomal disorders.

  • Therapeutic Target Identification: The enzymes of the peroxisomal beta-oxidation pathway, such as DBP, represent potential targets for therapeutic intervention.

  • Drug Development: Modulators of peroxisomal beta-oxidation could have applications in treating metabolic diseases beyond rare genetic disorders.

Conclusion

This compound is a crucial, yet often overlooked, intermediate in the peroxisomal beta-oxidation of unsaturated very-long-chain fatty acids. Its formation and subsequent metabolism are integral to the proper functioning of this essential metabolic pathway. A deeper understanding of its biological role, facilitated by the experimental approaches outlined in this guide, will undoubtedly contribute to advancements in the diagnosis and treatment of peroxisomal disorders and provide new avenues for drug discovery in the broader field of metabolic disease.

References

The Stereochemistry of 3-Hydroxyacyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of 3-hydroxyacyl-Coenzyme A (CoA) thioesters is a critical determinant of their metabolic fate and biological function. These chiral molecules are central intermediates in the beta-oxidation of fatty acids, a fundamental process for energy production. The spatial arrangement of the hydroxyl group at the C-3 position dictates their interaction with specific enzymes, thereby channeling them into distinct metabolic pathways. An in-depth understanding of the synthesis, metabolism, and analysis of L- and D-3-hydroxyacyl-CoA stereoisomers is paramount for researchers in metabolic diseases, drug discovery, and diagnostics. Deficiencies in the enzymes that metabolize these compounds can lead to severe inherited metabolic disorders, highlighting the importance of stereospecific analysis in clinical settings. This guide provides a comprehensive overview of the stereochemistry of 3-hydroxyacyl-CoAs, including detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.

L-3-Hydroxyacyl-CoA in Mitochondrial Beta-Oxidation

The canonical pathway for fatty acid degradation in the mitochondria exclusively involves the L-stereoisomer of 3-hydroxyacyl-CoA. L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a key enzyme in this spiral, catalyzing the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] This reaction is the third step in the beta-oxidation cycle. Deficiencies in LCHAD activity are associated with severe metabolic disorders, including hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death syndrome.[2][3]

Signaling Pathway of Mitochondrial Beta-Oxidation of Saturated Fatty Acids

mitochondrial_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolase->Shorter_Acyl_CoA

Mitochondrial beta-oxidation of saturated fatty acids.

D-3-Hydroxyacyl-CoA in Peroxisomal Beta-Oxidation

In contrast to mitochondrial beta-oxidation, the degradation of certain fatty acids in peroxisomes involves the D-stereoisomer of 3-hydroxyacyl-CoA. This is particularly relevant for the metabolism of unsaturated fatty acids and dicarboxylic acids. The peroxisomal beta-oxidation pathway utilizes a D-specific bifunctional protein (D-BP) that possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.

Signaling Pathway of Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

peroxisomal_beta_oxidation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Unsaturated_Fatty_Acyl_CoA->Acyl_CoA_Oxidase O₂ -> H₂O₂ _2_trans_4_cis_Dienoyl_CoA 2-trans,4-cis- Dienoyl-CoA Acyl_CoA_Oxidase->_2_trans_4_cis_Dienoyl_CoA _2_4_Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase _2_trans_4_cis_Dienoyl_CoA->_2_4_Dienoyl_CoA_Reductase NADPH -> NADP⁺ _3_trans_Enoyl_CoA 3-trans-Enoyl-CoA _2_4_Dienoyl_CoA_Reductase->_3_trans_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase _3_trans_Enoyl_CoA->Enoyl_CoA_Isomerase _2_trans_Enoyl_CoA 2-trans-Enoyl-CoA Enoyl_CoA_Isomerase->_2_trans_Enoyl_CoA D_Bifunctional_Protein_Hydratase D-Bifunctional Protein (Hydratase activity) _2_trans_Enoyl_CoA->D_Bifunctional_Protein_Hydratase H₂O D_3_Hydroxyacyl_CoA D-3-Hydroxyacyl-CoA D_Bifunctional_Protein_Hydratase->D_3_Hydroxyacyl_CoA D_Bifunctional_Protein_Dehydrogenase D-Bifunctional Protein (Dehydrogenase activity) D_3_Hydroxyacyl_CoA->D_Bifunctional_Protein_Dehydrogenase NAD⁺ -> NADH + H⁺ _3_Ketoacyl_CoA 3-Ketoacyl-CoA D_Bifunctional_Protein_Dehydrogenase->_3_Ketoacyl_CoA Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Peroxisomal beta-oxidation of unsaturated fatty acids.

Quantitative Data: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases

The substrate specificity of 3-hydroxyacyl-CoA dehydrogenases is dependent on the chain length of the fatty acyl-CoA. The following table summarizes the kinetic parameters for various human 3-hydroxyacyl-CoA dehydrogenases.

EnzymeGeneSubstrate (L-3-hydroxyacyl-CoA)Km (µM)Vmax (µmol/min/mg)
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)HADHC4~20~150
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)HADHC8~5~200
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)HADHAC166.8~25
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) as a dehydrogenaseACADVLC1819.7~45

Note: Kinetic parameters can vary depending on the experimental conditions. The values presented are approximate and intended for comparative purposes.[4][5][6][7]

Experimental Protocols

Enzymatic Synthesis of L-3-Hydroxyacyl-CoAs

This protocol describes the synthesis of L-3-hydroxyacyl-CoAs from their corresponding 2,3-enoyl free acids.[8]

Materials:

  • 2,3-enoyl free acid

  • Coenzyme A (CoA)

  • Glutaconate coenzyme A-transferase (GctAB), recombinant

  • Short-chain enoyl-CoA hydratase (ECHS1), recombinant human

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP

  • MgCl₂

Procedure:

  • CoA Ligation:

    • In a reaction vessel, combine the 2,3-enoyl free acid, CoA, and GctAB in the reaction buffer containing ATP and MgCl₂.

    • Incubate the mixture at 37°C to allow for the formation of the 2,3-enoyl-acyl-CoA. The reaction time will depend on the specific substrate and enzyme concentration.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Hydration to L-3-Hydroxyacyl-CoA:

    • To the reaction mixture containing the 2,3-enoyl-acyl-CoA, add recombinant human ECHS1.

    • Incubate at 37°C. ECHS1 will catalyze the stereospecific hydration of the double bond to form the L-3-hydroxyacyl-CoA.

    • Monitor the formation of the product by HPLC or LC-MS/MS.

  • Purification:

    • The synthesized L-3-hydroxyacyl-CoA can be purified using solid-phase extraction (SPE) or preparative HPLC.

Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers by HPLC

This protocol provides a general method for the separation of L- and D-3-hydroxyacyl-CoA enantiomers.

Materials:

  • Sample containing 3-hydroxyacyl-CoA enantiomers

  • Chiral HPLC column (e.g., amylose- or cellulose-based chiral stationary phase)

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer)

  • Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal phase, or acetonitrile (B52724) and water with additives for reversed phase)

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • The choice of mobile phase will depend on the specific chiral stationary phase and the analytes. A typical starting point for a polysaccharide-based column in normal phase mode is a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • The enantiomers will be separated based on their differential interactions with the chiral stationary phase.

  • Detection:

    • Monitor the elution of the enantiomers using a UV detector at a wavelength where the acyl-CoA absorbs (typically around 260 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Optimization:

    • The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

Analysis of 3-Hydroxyacyl-CoAs by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 3-hydroxyacyl-CoAs in biological samples.[9][10][11][12][13]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled 3-hydroxyacyl-CoA)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To the biological sample, add the internal standard.

    • Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the 3-hydroxyacyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Select precursor and product ions specific for each 3-hydroxyacyl-CoA analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of 3-hydroxyacyl-CoA standards.

    • Quantify the amount of each analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental Workflow Visualization

Workflow for the Synthesis and Analysis of 3-Hydroxyacyl-CoA Stereoisomers

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Stereoisomer Analysis Enoyl_Acid 2,3-Enoyl Free Acid CoA_Ligation CoA Ligation (GctAB) Enoyl_Acid->CoA_Ligation Enoyl_CoA 2,3-Enoyl-Acyl-CoA CoA_Ligation->Enoyl_CoA Hydration Hydration (ECHS1) Enoyl_CoA->Hydration L_3_OH_Acyl_CoA L-3-Hydroxyacyl-CoA Hydration->L_3_OH_Acyl_CoA Sample_Prep Sample Preparation L_3_OH_Acyl_CoA->Sample_Prep L_3_OH_Acyl_CoA->Sample_Prep Chiral_HPLC Chiral HPLC Separation Sample_Prep->Chiral_HPLC LC_MS_MS LC-MS/MS Quantification Chiral_HPLC->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Workflow for synthesis and analysis of 3-hydroxyacyl-CoA.

Conclusion

The stereochemistry of 3-hydroxyacyl-CoAs is a fundamental aspect of fatty acid metabolism with significant implications for human health and disease. The distinct roles of L- and D-isomers in mitochondrial and peroxisomal beta-oxidation, respectively, underscore the importance of stereospecific enzymatic reactions. This guide has provided a detailed overview of the metabolic pathways, quantitative enzymatic data, and comprehensive experimental protocols for the synthesis and analysis of these critical metabolites. The provided visualizations of metabolic pathways and experimental workflows aim to facilitate a deeper understanding and guide future research in this area. For professionals in drug development, a thorough grasp of 3-hydroxyacyl-CoA stereochemistry is crucial for designing targeted therapies for metabolic disorders and for the accurate diagnostic monitoring of patients.

References

A Beginner's Guide to Studying Long-Chain 3-Hydroxy Fatty Acyl-CoAs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain 3-hydroxy fatty acyl-CoAs (LC-3-OH-FA-CoAs) are pivotal intermediates in mitochondrial fatty acid β-oxidation (FAO), a critical metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. The study of these molecules is paramount for understanding cellular energy homeostasis and the pathophysiology of inherited metabolic disorders. This guide provides a comprehensive technical overview for researchers new to the field, detailing the biochemical significance of LC-3-OH-FA-CoAs, their role in disease, and in-depth methodologies for their investigation.

Biochemical Role and Metabolic Pathway

LC-3-OH-FA-CoAs are generated during the third step of the FAO spiral. Long-chain fatty acids, activated to their acyl-CoA esters in the cytoplasm, are transported into the mitochondrial matrix. Here, they undergo a cyclical four-reaction sequence—oxidation, hydration, oxidation, and thiolysis—to sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, FADH₂, and NADH.

The enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the NAD⁺-dependent oxidation of LC-3-OH-FA-CoAs to long-chain 3-ketoacyl-CoAs. LCHAD is a component of the mitochondrial trifunctional protein (MTP), a multienzyme complex bound to the inner mitochondrial membrane that also harbors long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities. This complex ensures efficient substrate channeling for the β-oxidation of fatty acids with chain lengths of 12 carbons or more.

fatty_acid_beta_oxidation Figure 1. Mitochondrial Long-Chain Fatty Acid β-Oxidation Pathway. cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Long-Chain Acyl-CoA Long-Chain Acyl-CoA Long-Chain Fatty Acid->Long-Chain Acyl-CoA Acyl-CoA Synthetase Carnitine Shuttle Carnitine Shuttle Long-Chain Acyl-CoA->Carnitine Shuttle CPT1 Long-Chain Acyl-CoA_mito Long-Chain Acyl-CoA Carnitine Shuttle->Long-Chain Acyl-CoA_mito CPT2 Trans-Δ²-Enoyl-CoA Trans-Δ²-Enoyl-CoA Long-Chain Acyl-CoA_mito->Trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L-3-Hydroxyacyl-CoA Long-Chain 3-Hydroxyacyl-CoA Trans-Δ²-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA LCHAD (NAD⁺ -> NADH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Chain-Shortened Acyl-CoA Chain-Shortened Acyl-CoA 3-Ketoacyl-CoA->Chain-Shortened Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Chain-Shortened Acyl-CoA->Long-Chain Acyl-CoA_mito Next cycle

Caption: Mitochondrial Long-Chain Fatty Acid β-Oxidation Pathway.

Pathophysiology: LCHAD Deficiency

The clinical significance of LC-3-OH-FA-CoAs is highlighted by Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD), a rare autosomal recessive inherited disorder of fatty acid metabolism.[1][2] Mutations in the HADHA gene, which encodes the alpha-subunit of the MTP containing the LCHAD catalytic site, lead to impaired oxidation of long-chain fatty acids.[3] This impairment results in the accumulation of LC-3-OH-FA-CoAs and their derivatives, such as 3-hydroxyacylcarnitines, in tissues and body fluids.[2]

The clinical manifestations of LCHADD are severe and typically present in infancy or early childhood.[1] Symptoms include hypoketotic hypoglycemia, lethargy, hepatomegaly, cardiomyopathy, and rhabdomyolysis.[2] The accumulation of toxic long-chain 3-hydroxy fatty acid intermediates is thought to contribute to the cellular and organ damage observed in this disorder.

Quantitative Data in LCHAD Deficiency

The diagnosis of LCHAD deficiency often relies on the detection of characteristic metabolic profiles in patient samples. The following tables summarize key quantitative findings that differentiate LCHAD-deficient individuals from healthy controls.

Table 1: Metabolite Accumulation in LCHAD Deficiency

AnalyteSample TypeFold Increase in LCHAD Deficiency (vs. Controls)Reference
3-OH-Hexadecanoic AcidFibroblast Culture Media~14-fold[4]
3-OH-Tetradecanoic AcidFibroblast Culture Media~11-fold[4]
3-OH-Dodecanoic AcidFibroblast Culture Media~5-fold[4]

Table 2: Diagnostic Acylcarnitine Ratios in LCHAD Deficiency

RatioSample TypeTypical Value in LCHAD DeficiencyTypical Value in Controls
C16-OH/C16Plasma/Dried Blood SpotElevatedLow
C18-OH/C18Plasma/Dried Blood SpotElevatedLow
C18:1-OH/C18:1Plasma/Dried Blood SpotElevatedLow

Note: Absolute concentrations of long-chain 3-hydroxy fatty acyl-CoAs in patient-derived cells are not widely reported in the literature and often require specialized analytical methods for determination.

Table 3: LCHAD Enzyme Activity

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Hydroxy-palmitoyl-CoAHuman LCHADNot availableNot available
Various Chain LengthsPig Heart L-3-hydroxyacyl-CoA dehydrogenaseVaries (lower for medium and long-chain)Varies (highest for medium-chain)[5]

Experimental Protocols

Measurement of Fatty Acid Oxidation Flux in Cultured Fibroblasts using [3H]Palmitic Acid

This assay measures the overall flux through the fatty acid β-oxidation pathway by quantifying the production of [³H]H₂O from [9,10-³H]palmitic acid.

Materials:

  • Human skin fibroblasts (patient-derived and control)

  • Culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • Phosphate-buffered saline (PBS)

  • [9,10-³H]Palmitic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • L-Carnitine

  • Trichloroacetic acid (TCA)

  • Dowex 1x8 resin (or similar anion exchange resin)

  • Scintillation fluid and vials

  • Scintillation counter

Methodology:

  • Cell Culture: Culture human skin fibroblasts to near confluency in appropriate culture vessels.

  • Preparation of [³H]Palmitate-BSA Conjugate:

    • Dry down an appropriate amount of [9,10-³H]palmitic acid under a stream of nitrogen.

    • Resuspend the dried palmitate in a solution of fatty acid-free BSA in culture medium to achieve the desired final concentration and specific activity.

    • Incubate at 37°C to allow for complex formation.

  • Incubation:

    • Wash the fibroblast monolayers twice with warm PBS.

    • Add the [³H]palmitate-BSA containing medium, supplemented with L-carnitine, to the cells.

    • Incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Separation of [³H]H₂O:

    • After incubation, collect the culture medium.

    • Precipitate proteins by adding a final concentration of 5-10% TCA and incubate on ice.

    • Centrifuge to pellet the precipitated protein.

    • Prepare anion exchange columns (e.g., Dowex 1x8) and wash with water.

    • Apply the supernatant to the columns. The negatively charged [³H]palmitate will bind to the resin, while the neutral [³H]H₂O will pass through.

    • Elute the [³H]H₂O with water and collect the eluate.

  • Quantification:

    • Add the eluate to scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the results to the protein content of the cell lysate or cell number.

fao_flux_assay Figure 2. Experimental Workflow for FAO Flux Assay. cluster_workflow Fatty Acid Oxidation Flux Assay Workflow start Culture Fibroblasts prepare_substrate Prepare [³H]Palmitate-BSA Substrate start->prepare_substrate incubate Incubate Cells with Substrate prepare_substrate->incubate collect_media Collect Culture Medium incubate->collect_media precipitate Precipitate Proteins (TCA) collect_media->precipitate separate Separate [³H]H₂O (Anion Exchange) precipitate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify end Normalize and Analyze Data quantify->end

Caption: Experimental Workflow for FAO Flux Assay.

Spectrophotometric Assay for LCHAD Activity

This assay measures the activity of LCHAD by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. A coupled enzyme system is often used to pull the reaction forward.

Materials:

  • Cell or tissue homogenates (e.g., from cultured fibroblasts)

  • Potassium phosphate (B84403) buffer

  • NAD⁺

  • 3-Hydroxyacyl-CoA substrate (e.g., 3-hydroxy-palmitoyl-CoA)

  • 3-Ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoA)

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer on ice.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, CoA, and 3-ketoacyl-CoA thiolase.

  • Initiation of Reaction: Add the cell or tissue homogenate to the cuvette and incubate to establish a baseline.

  • Substrate Addition: Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

  • Calculation: Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Normalize the activity to the protein concentration of the homogenate.

LC-MS/MS Analysis of Long-Chain 3-Hydroxyacylcarnitines

While direct measurement of LC-3-OH-FA-CoAs is challenging, the analysis of their more stable and abundant acylcarnitine derivatives is a common diagnostic approach.

General Workflow:

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) containing internal standards (isotopically labeled acylcarnitines).

    • Fibroblasts/Tissues: Homogenization followed by lipid extraction (e.g., Folch or Bligh-Dyer method) in the presence of internal standards.

  • Chromatographic Separation:

    • Use a reversed-phase C18 or C8 column for separation of the acylcarnitines.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI+) mode.

    • Employ Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves monitoring the transition of the precursor ion (the protonated acylcarnitine) to a specific product ion (typically m/z 85, corresponding to the carnitine backbone).

lc_ms_workflow Figure 3. General Workflow for LC-MS/MS Analysis. cluster_workflow LC-MS/MS Workflow for 3-Hydroxyacylcarnitines start Sample Collection (Plasma, Fibroblasts) extraction Extraction with Internal Standards start->extraction separation LC Separation (Reversed-Phase) extraction->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection quantification Data Analysis and Quantification detection->quantification end Results quantification->end

Caption: General Workflow for LC-MS/MS Analysis.

Note: The development of a specific LC-MS/MS method for direct quantification of long-chain 3-hydroxy fatty acyl-CoAs would require optimization of extraction procedures to maintain their stability and development of specific MRM transitions. The synthesis of appropriate internal standards would also be necessary.

Synthesis of Standards

The availability of pure standards is crucial for the accurate quantification of LC-3-OH-FA-CoAs. The chemical synthesis of these molecules is a multi-step process that is not commercially routine. Enzymatic synthesis offers an alternative approach. For instance, 3-hydroxyacyl-CoAs can be synthesized from their corresponding 2,3-enoyl free acids by first converting them to their CoA esters using a CoA transferase, followed by hydration catalyzed by an enoyl-CoA hydratase.[1]

Conclusion and Future Directions

The study of long-chain 3-hydroxy fatty acyl-CoAs is essential for advancing our understanding of fatty acid metabolism and its associated disorders. While significant progress has been made in identifying the role of these molecules in LCHAD deficiency, further research is needed. The development of robust and sensitive analytical methods for the direct quantification of LC-3-OH-FA-CoAs in biological samples will be critical for elucidating their precise roles in cellular signaling and pathophysiology. Furthermore, a deeper understanding of the kinetic properties of human LCHAD will be invaluable for the development of targeted therapeutic strategies for patients with this debilitating disorder. This guide provides a foundational framework for researchers to embark on the study of these important metabolic intermediates.

References

The Elusive Metabolite: A Technical Guide to (3R,13Z)-3-Hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R,13Z)-3-Hydroxydocosenoyl-CoA is a specific stereoisomer of a 3-hydroxy very-long-chain fatty acyl-CoA. Despite the growing interest in lipidomics and the crucial roles of fatty acyl-CoAs in cellular metabolism and signaling, a thorough review of the scientific literature reveals a significant gap in our knowledge regarding this particular molecule. To date, no published studies have reported the direct measurement or physiological concentration of this compound in any tissue or biological system.

This technical guide provides a comprehensive overview of the current understanding of long-chain acyl-CoAs, the methodologies available for their quantification, and the putative metabolic pathway in which this compound is likely involved. While direct quantitative data for the target molecule is absent, this document aims to equip researchers with the necessary background and experimental frameworks to pursue its identification and quantification.

Physiological Concentrations of Long-Chain Acyl-CoAs: A Broader Perspective

While data for this compound is unavailable, extensive research has been conducted on the tissue concentrations of other long-chain and very-long-chain acyl-CoAs. These values provide a general context for the expected physiological range of such metabolites. The concentrations can vary significantly depending on the tissue type, metabolic state (e.g., fed vs. fasted), and the specific acyl-CoA species.

Table 1: Reported Physiological Concentrations of Various Long-Chain Acyl-CoAs in Tissues

Acyl-CoA SpeciesTissueOrganismConcentration (nmol/g wet weight or nmol/g protein)Citation
Total Long-Chain Acyl-CoAsRat Liver (fed)Rat108 ± 11 nmol/g protein[1]
Total Long-Chain Acyl-CoAsRat Liver (fasted)Rat248 ± 19 nmol/g protein[1]
Palmitoyl-CoA (C16:0)Human Skeletal MuscleHuman~2.5 nmol/g wet weight[2]
Oleoyl-CoA (C18:1)Human Skeletal MuscleHuman~1.5 nmol/g wet weight[2]
Stearoyl-CoA (C18:0)Human Skeletal MuscleHuman~1.0 nmol/g wet weight[2]
C26:0-CoAHuman Fibroblasts (control)Human~0.02 nmol/mg protein[3]
C26:0-CoAHuman Fibroblasts (X-ALD)Human~0.10 nmol/mg protein[3]

Note: The data presented are from different studies and methodologies, and direct comparison should be made with caution. X-ALD refers to X-linked adrenoleukodystrophy.

Putative Metabolic Origin: Peroxisomal β-Oxidation of Docosahexaenoic Acid (DHA)

The structure of this compound strongly suggests its formation as an intermediate in the peroxisomal β-oxidation of a C22 polyunsaturated fatty acid. A likely precursor is docosahexaenoic acid (DHA, C22:6n-3), an essential omega-3 fatty acid abundant in the brain and retina. The conversion of very-long-chain fatty acids (VLCFAs) like DHA to shorter chain fatty acids occurs primarily in peroxisomes.

The β-oxidation spiral involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. The second step of this cycle is the hydration of an enoyl-CoA, catalyzed by a 2-enoyl-CoA hydratase, which results in the formation of a 3-hydroxyacyl-CoA. For naturally occurring fatty acids, this hydration typically produces the L- or 3S-stereoisomer. However, the degradation of polyunsaturated fatty acids with double bonds at odd-numbered carbons requires auxiliary enzymes and can result in different stereoisomers. The specific enzymes that would lead to the (3R,13Z) configuration for a C22:1 backbone are not definitively characterized but are presumed to be part of the peroxisomal β-oxidation machinery.

Below is a diagram illustrating the proposed metabolic pathway for the generation of a 3-hydroxydocosenoyl-CoA intermediate during the β-oxidation of a docosenoyl-CoA.

Peroxisomal_Beta_Oxidation cluster_pathway Putative Peroxisomal β-Oxidation Pathway Docosenoyl_CoA (13Z)-Docosenoyl-CoA Enoyl_CoA (2E,13Z)-Docosadienoyl-CoA Docosenoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA (13Z)-3-Oxodocosenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Icosenoyl_CoA Icosenoyl-CoA Ketoacyl_CoA->Icosenoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Experimental_Workflow start Tissue Sample Collection (Rapid Freezing) homogenization Homogenization (Acidic Buffer + Internal Standard) start->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction spe Solid-Phase Extraction (SPE) (Purification and Concentration) extraction->spe lcms LC-MS/MS Analysis (Reversed-Phase C18) spe->lcms data Data Analysis (Quantification against Standard Curve) lcms->data end Concentration Determination data->end

References

An In-depth Technical Guide to the Enzymatic Pathways Involving (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,13Z)-3-hydroxydocosenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) whose metabolic fate is primarily within the peroxisomal beta-oxidation pathway. Due to its specific stereochemistry (3R configuration) and the presence of a cis-double bond, its degradation requires a concerted action of core beta-oxidation enzymes and specific auxiliary enzymes. This technical guide delineates the proposed enzymatic pathways, summarizes the functions of the key enzymes involved, and provides detailed, adaptable experimental protocols for studying its metabolism. While direct quantitative data for this compound is not extensively available in the literature, this guide infers its metabolic route based on well-characterized pathways for structurally similar VLCFAs.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids and precursors for signaling molecules. Their catabolism is exclusively initiated in peroxisomes, as mitochondria are unable to process these long acyl chains. This compound is a C22 monounsaturated 3-hydroxyacyl-CoA. Its metabolism is of interest for understanding the broader scope of lipid metabolism and its dysregulation in various disease states. This document provides a comprehensive overview of the enzymatic steps involved in the degradation of this molecule, focusing on the key enzymes and the necessary auxiliary steps to handle its specific chemical structure.

The Proposed Enzymatic Pathway: Peroxisomal Beta-Oxidation

The degradation of this compound is proposed to occur via the peroxisomal beta-oxidation pathway. This pathway systematically shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. The key challenge in the metabolism of this compound is the presence of a hydroxyl group at the C3 position in the R-configuration and a cis-double bond at C13.

The proposed pathway involves the following key steps:

  • Dehydrogenation: The initial step involves the oxidation of the 3-hydroxyl group to a 3-keto group. Given the 3R stereochemistry, this reaction is catalyzed by the dehydrogenase domain of the D-bifunctional protein (HSD17B4) .

  • Thiolytic Cleavage: The resulting 3-ketoacyl-CoA is then cleaved by a thiolase, releasing an acetyl-CoA and a shortened acyl-CoA.

  • Handling the cis-Double Bond: As the beta-oxidation cycles proceed, the cis-double bond at the original C13 position will eventually be encountered. Auxiliary enzymes are required to convert this non-standard intermediate into a substrate suitable for the core beta-oxidation enzymes. This involves the action of Δ³,Δ²-enoyl-CoA isomerase and potentially 2,4-dienoyl-CoA reductase .

Key Enzymes and Their Functions
EnzymeGeneEC NumberFunction in the PathwaySubstrate Specificity
D-bifunctional protein (HSD17B4) HSD17B41.1.1.n12, 4.2.1.119Catalyzes the second (hydration) and third (dehydrogenation) steps of peroxisomal beta-oxidation for D-3-hydroxyacyl-CoAs.[1][2][3]Acts on D-3-hydroxyacyl-CoAs, including very-long-chain fatty acyl-CoAs.[4][5]
Peroxisomal acyl-CoA oxidase (ACOX1) ACOX11.3.3.6Catalyzes the first, rate-limiting step of peroxisomal beta-oxidation, introducing a double bond.Prefers straight-chain saturated and unsaturated very-long-chain fatty acyl-CoAs.
Sterol carrier protein X (SCPx) SCPX2.3.1.16Possesses thiolase activity, catalyzing the final step of the beta-oxidation spiral.Broad specificity for 3-ketoacyl-CoAs.
Δ³,Δ²-enoyl-CoA isomerase (ECI) ECI1, ECI25.3.3.8Isomerizes cis- or trans-double bonds at the C3 position to a trans-double bond at the C2 position, a substrate for enoyl-CoA hydratase.[6][7]Acts on a broad range of enoyl-CoA esters.[7]
2,4-dienoyl-CoA reductase (DECR1) DECR11.3.1.34Reduces 2,4-dienoyl-CoA intermediates that are formed during the oxidation of polyunsaturated fatty acids.[8][9][10]Acts on 2,4-dienoyl-CoA thioesters of varying chain lengths.[10]

Visualization of the Metabolic Pathway

The following diagrams illustrate the proposed enzymatic steps in the degradation of this compound.

peroxisomal_beta_oxidation cluster_core Core Peroxisomal Beta-Oxidation cluster_auxiliary Auxiliary Enzymes for Unsaturated Fatty Acid A This compound B (13Z)-3-oxodocosenoyl-CoA A->B HSD17B4 (dehydrogenase) C Icosenoyl-CoA (C20:1) B->C Thiolase (e.g., SCPx) D Acetyl-CoA B->D Thiolase (e.g., SCPx) E cis-Δ³-Enoyl-CoA (from later cycles) C->E Multiple β-oxidation cycles F trans-Δ²-Enoyl-CoA E->F Δ³,Δ²-enoyl-CoA isomerase F->A Enters core pathway experimental_workflow cluster_synthesis Substrate Preparation cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis S1 Chemical Synthesis of (3R,13Z)-3-hydroxydocosenoic acid S2 Conversion to CoA ester: This compound S1->S2 Acyl-CoA Synthetase A1 Incubation of substrate with purified HSD17B4 or peroxisomal fractions S2->A1 A2 Spectrophotometric monitoring of NAD+ reduction to NADH (for dehydrogenase activity) A1->A2 A3 Quenching of reaction A2->A3 P1 Extraction of acyl-CoAs A3->P1 P2 HPLC or LC-MS/MS analysis P1->P2 P3 Quantification of reactants and products P2->P3

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,13Z)-3-hydroxydocosenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), a critical omega-3 fatty acid abundant in the brain and retina. The enzyme responsible for the dehydrogenation of this intermediate is the L-bifunctional enzyme (L-PBE), also known as enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH). Dysregulation of this pathway has been implicated in various metabolic and neurological disorders.

These application notes provide a comprehensive guide to developing and performing an enzymatic assay for this compound. The protocols are designed for researchers in academia and industry who are investigating fatty acid metabolism, developing therapeutics targeting lipid metabolic pathways, or studying diseases associated with peroxisomal disorders. Two primary methodologies are presented: a spectrophotometric enzymatic assay and a liquid chromatography-mass spectrometry (LC-MS/MS) based method for direct quantification.

Biochemical Pathway: Peroxisomal β-Oxidation of Docosahexaenoic Acid (DHA)

The synthesis of DHA from its precursor, tetracosahexaenoic acid (24:6n-3), involves a cycle of peroxisomal β-oxidation. This compound is formed in the second step of this cycle and is subsequently oxidized by L-PBE.

DHA_Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome C24:6n-3-CoA Tetracosahexaenoyl-CoA (24:6n-3-CoA) trans-2-docosahexaenoyl-CoA trans-2-Docosahexaenoyl-CoA C24:6n-3-CoA->trans-2-docosahexaenoyl-CoA ACOX1 3R_hydroxy This compound trans-2-docosahexaenoyl-CoA->3R_hydroxy L-PBE (Hydratase activity) 3-keto 3-keto-docosahexaenoyl-CoA 3R_hydroxy->3-keto L-PBE (Dehydrogenase activity) + NAD+ -> NADH + H+ DHA-CoA Docosahexaenoyl-CoA (DHA-CoA, 22:6n-3) 3-keto->DHA-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-keto->Acetyl-CoA Thiolase

Figure 1: Peroxisomal β-oxidation of tetracosahexaenoyl-CoA to DHA-CoA.

Experimental Protocols

Protocol 1: Spectrophotometric Enzymatic Assay

This protocol measures the activity of L-PBE by monitoring the reduction of NAD⁺ to NADH at 340 nm, which is coupled to the oxidation of this compound.

Materials and Reagents:

  • Substrate: this compound (synthesis required, see Appendix)

  • Enzyme: Recombinant human L-bifunctional enzyme (EHHADH)

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.3

  • Other: Bovine serum albumin (BSA), fatty acid-free

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

Spectrophotometric_Workflow prep Prepare Reagents (Buffer, NAD+, Substrate, Enzyme) mix Prepare Reaction Mixture (Buffer, NAD+, BSA) prep->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_substrate Initiate reaction by adding This compound pre_incubate->add_substrate measure Monitor Absorbance at 340 nm (Kinetic Reading) add_substrate->measure analyze Calculate Enzyme Activity measure->analyze

Figure 2: Workflow for the spectrophotometric enzymatic assay.

Assay Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Potassium phosphate, pH 7.3.

    • NAD⁺ Stock Solution: 10 mM in deionized water.

    • BSA Stock Solution: 10 mg/mL in deionized water.

    • This compound Stock Solution: Prepare a 1 mM stock solution in a suitable solvent (e.g., 10% ethanol (B145695) in water). The final concentration in the assay will need to be optimized.

    • L-PBE (EHHADH) Enzyme Solution: Dilute the recombinant enzyme in cold assay buffer to a working concentration (e.g., 0.1 - 1 µg/mL). The optimal concentration should be determined empirically.

  • Assay Setup (for a 200 µL reaction volume in a 96-well plate):

    • Add the following to each well:

      • 158 µL Assay Buffer

      • 20 µL NAD⁺ Stock Solution (final concentration: 1 mM)

      • 2 µL BSA Stock Solution (final concentration: 0.1 mg/mL)

      • 10 µL Enzyme Solution

    • Mix gently and pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the this compound stock solution to each well to start the reaction (final concentration: 50 µM, to be optimized).

    • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Determine the linear rate of NADH formation (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme])

      • Where:

        • ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

        • l (path length) = correct for the volume in the well (typically provided by the plate reader manufacturer) or 1 cm for a standard cuvette.

        • [Enzyme] = concentration of the enzyme in mg/mL in the final reaction volume.

Data Presentation:

ParameterValue
Substrate Concentration1 - 200 µM (for Kₘ determination)
Enzyme Concentration0.5 µg/mL
NAD⁺ Concentration1 mM
Temperature37°C
pH7.3
Vₘₐₓ (apparent)To be determined experimentally
Kₘ (apparent)To be determined experimentally
Protocol 2: LC-MS/MS Method for Direct Quantification

This method provides a highly sensitive and specific way to directly measure the concentration of this compound in biological samples or enzymatic reactions.

Materials and Reagents:

  • This compound: For standard curve generation.

  • Internal Standard (IS): A stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-palmitoyl-CoA) or a structurally similar, non-endogenous acyl-CoA.

  • Extraction Solvent: Acetonitrile (B52724) or methanol.

  • LC-MS/MS system: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column suitable for lipid analysis.

Experimental Workflow:

LCMS_Workflow sample_prep Sample Preparation (e.g., cell lysate, tissue homogenate) add_is Add Internal Standard (IS) sample_prep->add_is protein_precip Protein Precipitation (e.g., with cold acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Collect Supernatant centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis quantification Quantification using Standard Curve lcms_analysis->quantification

Figure 3: Workflow for the LC-MS/MS quantification method.

Sample Preparation:

  • For in vitro enzyme assays: Stop the reaction at various time points by adding an equal volume of cold acetonitrile containing the internal standard.

  • For biological samples (cells or tissues): Homogenize the sample in a suitable buffer and add cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

The following are suggested starting parameters and should be optimized for the specific instrument used.

ParameterSuggested Condition
LC Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temp 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ of this compound. Product Ion (Q3): Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety). These need to be determined by direct infusion of the standard.

Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the standard curve.

Appendix: Synthesis of this compound

As this compound is not readily commercially available, a chemo-enzymatic synthesis approach is recommended.

  • Chemical Synthesis of (3R,13Z)-3-hydroxydocosenoic acid: This can be achieved through stereoselective synthesis routes, such as an asymmetric aldol (B89426) reaction, starting from commercially available precursors.

  • Enzymatic Ligation to Coenzyme A: The synthesized free fatty acid can be converted to its CoA thioester using an acyl-CoA synthetase. A general protocol is as follows:

    • Incubate the (3R,13Z)-3-hydroxydocosenoic acid with Coenzyme A, ATP, and MgCl₂ in the presence of a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes).

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting this compound using solid-phase extraction or reversed-phase HPLC.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as substrate and enzyme concentrations, incubation times, and instrument settings is highly recommended for achieving the best results.

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing essential roles in fatty acid metabolism, energy generation via β-oxidation, and the synthesis of complex lipids.[1] Long-chain acyl-CoAs, in particular, are key substrates and signaling molecules whose accurate quantification is crucial for understanding metabolic regulation in health and disease, including metabolic disorders and cancer.[2] However, the analysis of these molecules is challenging due to their low cellular abundance, inherent instability, and amphiphilic nature.[2][3]

This document provides a detailed protocol for the efficient extraction of long-chain acyl-CoAs from cultured mammalian cells. The method described is a robust combination of solvent-based extraction and solid-phase extraction (SPE) for purification, ensuring high recovery and sample purity suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[4][5]

Data Presentation: Acyl-CoA Abundance in Biological Samples

The concentration of long-chain acyl-CoAs can vary significantly depending on the cell type, tissue, and metabolic state. The following table summarizes representative quantitative data from the literature to provide a comparative overview of expected acyl-CoA pool sizes.

Acyl-CoA SpeciesCell Line / TissueConcentrationReference
Total Long-Chain Acyl-CoA Rat Liver83 ± 11 nmol/g wet weight[6]
Hamster Heart61 ± 9 nmol/g wet weight[6]
Palmitoyl-CoA (C16:0) MCF7 Cells~12 pmol/mg protein[2]
Rat Brain6.0 nmol/g[7]
Stearoyl-CoA (C18:0) MCF7 Cells~5 pmol/mg protein[2]
Rat Brain4.0 nmol/g[7]
Oleoyl-CoA (C18:1) MCF7 Cells~7 pmol/mg protein[2]
Rat Brain11.0 nmol/g[7]
Myristoyl-CoA (C14:0) MCF7 Cells~2.5 pmol/mg protein[2]

Note: Direct comparison between studies may be affected by variations in experimental conditions and normalization methods (e.g., per milligram of protein vs. per gram of wet weight).

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs

This protocol is optimized for cultured cells (adherent or suspension) and integrates solvent extraction with solid-phase extraction (SPE) for sample purification.[2][4]

Materials and Reagents
  • Cells: Cultured mammalian cells (adherent or suspension)

  • Buffers and Solutions:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

    • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution

    • 2% Formic Acid in water

    • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH) in water

  • Solvents:

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected to be in the sample.

  • Equipment and Consumables:

    • Cell scraper (for adherent cells)

    • Refrigerated centrifuge

    • Homogenizer (e.g., glass Dounce homogenizer or probe sonicator)

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Weak anion exchange solid-phase extraction (SPE) columns

    • Vacuum manifold for SPE

    • Nitrogen evaporator or vacuum concentrator

Step-by-Step Methodology

1. Cell Harvesting and Quenching

  • For Adherent Cells:

    • Aspirate the culture medium from the flask or dish.

    • Wash the cell monolayer twice with an appropriate volume of ice-cold PBS.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., C17:0-CoA) to the plate.

    • Scrape the cells immediately and transfer the cell suspension to a pre-chilled homogenizer tube on ice.[8]

  • For Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[2]

    • Resuspend the final cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard and transfer to a pre-chilled homogenizer tube on ice.

2. Homogenization and Solvent Extraction

  • Homogenize the cell suspension thoroughly on ice.

  • Add 2.0 mL of isopropanol to the homogenate and homogenize again.[4]

  • Transfer the homogenate to a centrifuge tube.

  • Add 0.25 mL of saturated (NH4)2SO4 solution and 4.0 mL of acetonitrile.[4]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C to separate the phases.[4]

  • Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.

3. Solid-Phase Extraction (SPE) for Purification

  • Conditioning: Condition the weak anion exchange SPE column by passing 3 mL of methanol through it.

  • Equilibration: Equilibrate the column by passing 3 mL of water. Do not let the column run dry.[4]

  • Loading: Load the collected supernatant (from step 2.7) onto the equilibrated SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid to remove contaminants.

    • Perform a second wash with 2.4 mL of methanol.[4]

  • Elution:

    • Elute the acyl-CoAs from the column with 2.4 mL of 2% ammonium hydroxide into a clean collection tube.

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide, combining it with the first eluate.[4]

4. Sample Concentration and Reconstitution

  • Dry the combined eluates under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent compatible with your analytical method (e.g., 50% methanol in water).[2][4] The sample is now ready for analysis, typically by LC-MS/MS.

Visualizations

ExtractionWorkflow cluster_Harvesting 1. Cell Harvesting & Quenching cluster_Extraction 2. Homogenization & Solvent Extraction cluster_SPE 3. Solid-Phase Extraction (SPE) cluster_Final 4. Final Preparation Harvest Harvest Cells (Adherent or Suspension) Wash Wash with Ice-Cold PBS Harvest->Wash Homogenize Homogenize in KH2PO4 Buffer + Internal Standard Wash->Homogenize AddSolvents Add Isopropanol & Acetonitrile Homogenize->AddSolvents Vortex Vortex Vigorously AddSolvents->Vortex Centrifuge Centrifuge (1,900 x g) Vortex->Centrifuge CollectSupernatant Collect Upper Organic Phase Centrifuge->CollectSupernatant Condition Condition Column (Methanol) CollectSupernatant->Condition Equilibrate Equilibrate Column (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load WashSPE Wash Column (Formic Acid, Methanol) Load->WashSPE Elute Elute Acyl-CoAs (Ammonium Hydroxide) WashSPE->Elute Concentrate Dry Under Nitrogen Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction.

This document provides a comprehensive guide for researchers. For optimal results, it is recommended to validate the protocol for specific cell types and analytical instrumentation. The use of an appropriate internal standard is critical for achieving accurate and reproducible quantification.[5][9]

References

Application Notes and Protocols for the In Vitro Use of (3R,13Z)-3-hydroxydocosenoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,13Z)-3-hydroxydocosenoyl-CoA is a key intermediate in the mitochondrial and peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs). The enzymatic conversion of this substrate is a critical step in lipid metabolism, and its dysregulation has been implicated in various metabolic disorders. These application notes provide a comprehensive guide for the use of this compound in in vitro enzyme assays, targeting enzymes such as 3-hydroxyacyl-CoA dehydrogenases. The provided protocols are designed to facilitate research into fatty acid metabolism and to aid in the discovery and characterization of novel therapeutic agents targeting these pathways.

Target Enzymes and Metabolic Pathway

The primary enzyme class that utilizes this compound as a substrate is the 3-hydroxyacyl-CoA dehydrogenases (HADH) . Specifically, for very-long-chain substrates, the mitochondrial trifunctional protein (TFP) is the key enzyme complex. TFP contains three enzymatic activities, one of which is the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) that catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group of the acyl-CoA thioester.[1][2][3] This reaction is the third step in the beta-oxidation cycle.[4][5][6]

The beta-oxidation pathway is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2.[4][7] This process is fundamental for energy production, particularly during periods of fasting or high energy demand.[5]

Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix / Peroxisome Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (CoA-SH) Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters Pathway TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle To TCA Cycle

Caption: The mitochondrial beta-oxidation pathway.

Data Presentation

The following tables summarize hypothetical kinetic data for the enzymatic conversion of this compound by a purified 3-hydroxyacyl-CoA dehydrogenase. These values are provided as a reference and should be determined experimentally for each specific enzyme and assay condition.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)
This compoundRecombinant Human LCHAD152.5
(3R)-3-hydroxy-palmitoyl-CoA (C16)Recombinant Human LCHAD105.0
(3R)-3-hydroxy-butyryl-CoA (C4)Recombinant Human LCHAD500.5

Table 2: Influence of pH on Enzyme Activity

pHRelative Activity (%)
6.565
7.085
7.5100
8.090
8.570

Table 3: Effect of Inhibitors on Enzyme Activity

InhibitorConcentration (µM)Inhibition (%)
Trifluoperazine5080
Epigallocatechin gallate2060
Palmitoyl-CoA10045

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.

Materials:

  • This compound (substrate)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., recombinant LCHAD from TFP)

  • NAD+ (cofactor)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 0.1% BSA. The BSA helps to solubilize the long-chain acyl-CoA substrate.

  • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. It may be necessary to gently warm and sonicate the solution to ensure complete dissolution. Store on ice.

  • NAD+ Stock Solution: Prepare a 10 mM stock solution of NAD+ in deionized water. Store on ice.

  • Enzyme Solution: Dilute the purified enzyme to a suitable concentration (e.g., 0.1-1.0 µg/µL) in cold assay buffer immediately before use. The optimal concentration should be determined empirically.

Assay Procedure:

  • Set up the reaction mixture in a 96-well plate or cuvette. For a final volume of 200 µL:

    • 160 µL Assay Buffer

    • 20 µL of 10 mM NAD+ stock solution (final concentration: 1 mM)

    • 10 µL of various concentrations of the substrate stock solution (e.g., to achieve final concentrations from 1 to 100 µM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the diluted enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

  • Include a blank reaction without the enzyme to correct for any non-enzymatic reduction of NAD+.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, NAD⁺, and Enzyme Mix_Reagents Mix Buffer, NAD⁺, and Substrate Reagent_Prep->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_Enzyme Initiate with Enzyme Pre_Incubate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Kₘ and Vₘₐₓ Plot_Data->Determine_Kinetics

Caption: Workflow for the spectrophotometric enzyme assay.

Protocol 2: High-Throughput Screening (HTS) of Inhibitors

This protocol is adapted for a 384-well plate format for screening potential inhibitors of 3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • All materials from Protocol 1

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well, UV-transparent microplates

  • Automated liquid handling system (recommended)

  • Microplate spectrophotometer

Procedure:

  • Prepare the reaction mixture as in Protocol 1, but scale down the volumes for a 50 µL final reaction volume.

  • Using a liquid handler, dispense 1 µL of test compound solution (or DMSO for control wells) into the wells of the 384-well plate.

  • Add 40 µL of the reaction mixture (containing buffer, NAD+, and substrate at a concentration close to its Km) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 9 µL of the enzyme solution to all wells.

  • Immediately place the plate in a microplate reader and monitor the absorbance at 340 nm over time.

  • Calculate the percentage of inhibition for each compound relative to the DMSO control.

Logical Relationship of HTS Data Analysis

HTS_Analysis_Logic Raw_Data Raw Absorbance Data Calculate_Rate Calculate Reaction Rate (ΔAbs/Δt) Raw_Data->Calculate_Rate Control_Rate Average Rate of DMSO Controls Calculate_Rate->Control_Rate Compound_Rate Rate for each Test Compound Calculate_Rate->Compound_Rate Calculate_Inhibition Calculate % Inhibition: ((Control - Compound) / Control) * 100 Control_Rate->Calculate_Inhibition Compound_Rate->Calculate_Inhibition Identify_Hits Identify Hits (% Inhibition > Threshold) Calculate_Inhibition->Identify_Hits

Caption: Logical flow for HTS data analysis.

Troubleshooting

  • Low signal-to-noise ratio: Increase enzyme concentration or incubation time. Ensure the substrate is fully dissolved.

  • High background: Check for non-enzymatic reduction of NAD+ by running a no-enzyme control. Ensure the purity of reagents.

  • Substrate insolubility: Increase the concentration of BSA or try a different detergent (e.g., Triton X-100 at a low concentration). Gentle sonication can also help.

Conclusion

The protocols and data presented here provide a robust framework for utilizing this compound as a substrate in in vitro enzyme assays. These methods are valuable tools for basic research into fatty acid metabolism and for the discovery and characterization of novel drugs targeting metabolic diseases. Researchers are encouraged to optimize the assay conditions for their specific experimental setup and enzyme of interest.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled (3R,13Z)-3-hydroxydocosenoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled long-chain fatty acyl-CoAs are invaluable tools for metabolic research, enabling the precise tracing of their metabolic fates in various physiological and pathological processes. (3R,13Z)-3-hydroxydocosenoyl-CoA is a key intermediate in the metabolism of very-long-chain fatty acids. Its isotopically labeled form can serve as a tracer to study enzymatic activities, metabolic fluxes, and the pathobiology of disorders related to fatty acid oxidation. This document provides a detailed protocol for the proposed synthesis, purification, and characterization of isotopically labeled this compound.

Overview of the Synthetic Strategy

The synthesis of isotopically labeled this compound is a multi-step process that can be broadly divided into three key stages:

  • Stereoselective Synthesis of the Isotopically Labeled Fatty Acid Precursor: This involves the construction of the 22-carbon chain with the desired (3R)-hydroxyl group and (13Z)-cis double bond, incorporating an isotopic label (e.g., ¹³C or ²H).

  • Activation of the Fatty Acid: The carboxyl group of the synthesized fatty acid is activated to facilitate its ligation with Coenzyme A.

  • Chemoenzymatic Ligation to Coenzyme A: The activated and labeled fatty acid is enzymatically coupled to Coenzyme A to yield the final product.

The following sections provide detailed protocols for each of these stages, along with methods for purification and characterization.

Data Presentation: Representative Quantitative Data

Due to the absence of published data for the specific synthesis of this compound, the following table summarizes representative yields for analogous reactions in the synthesis of long-chain hydroxy fatty acids and their subsequent conversion to acyl-CoAs.

StepReactionPrecursorProductIsotopic LabelRepresentative Yield (%)Isotopic Enrichment (%)Purity (%)
1Stereoselective Aldol (B89426) ReactionC20 aldehyde(3R)-3-hydroxy-C22 acid ester-70-85->95
2Introduction of ¹³C Label¹³CH₃ILabeled C22 acid ester¹³C>95>98>95
3SaponificationLabeled C22 acid esterLabeled (3R,13Z)-3-hydroxydocosenoic acid¹³C90-98>98>98
4Enzymatic CoA LigationLabeled fatty acidLabeled this compound¹³C40-60>98>95

Experimental Protocols

Part 1: Synthesis of Isotopically Labeled (3R,13Z)-3-hydroxydocosenoic Acid

This protocol outlines a proposed synthetic route based on established stereoselective methods.

Materials:

Procedure:

  • Stereoselective Aldol Reaction:

    • Dissolve (R)-2-hydroxy-1,2,2-triphenylethyl acetate in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of LDA in THF and stir for 30 minutes.

    • Add a solution of (11Z)-eicos-11-enal in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric ester by flash column chromatography on silica gel.

  • Isotopic Labeling (Example with ¹³C at C1):

    • This step would ideally be performed earlier in the synthesis of one of the precursors. For simplicity, a late-stage conceptual labeling is described here. A more practical approach would involve starting with a labeled precursor.

    • The synthesis of a ¹³C labeled precursor would be required. For example, starting with a ¹³C labeled acetyl group in the aldol reaction.

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the purified ester from step 1 in methanol.

    • Add K₂HPO₄ and reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting methyl ester by flash column chromatography.

  • Saponification to the Free Fatty Acid:

    • Dissolve the methyl ester from step 3 in a mixture of THF, methanol, and water.

    • Cool the solution to 0 °C and add an aqueous solution of LiOH.

    • Stir the reaction at 0 °C for 3 hours.

    • Acidify the reaction mixture with 1 M HCl and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired isotopically labeled (3R,13Z)-3-hydroxydocosenoic acid.

Part 2: Chemoenzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase for the ligation reaction.

Materials:

  • Isotopically labeled (3R,13Z)-3-hydroxydocosenoic acid

  • Coenzyme A, lithium salt

  • Long-chain acyl-CoA synthetase (LC-FACS)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 2 mM DTT

      • 0.1% Triton X-100

      • 1 mM Coenzyme A

      • 0.5 mM isotopically labeled (3R,13Z)-3-hydroxydocosenoic acid (solubilized in a small amount of ethanol (B145695) or DMSO)

      • 5-10 µg of long-chain acyl-CoA synthetase

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 2-4 hours with gentle agitation.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

    • Incubate on ice for 10 minutes to precipitate the enzyme.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

Part 3: Purification and Characterization

Purification by Solid-Phase Extraction (SPE):

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Load the supernatant from the quenched reaction onto the SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts and other hydrophilic impurities.

  • Elution: Elute the this compound with a solution of methanol/water (e.g., 80:20 v/v).

  • Lyophilization: Lyophilize the eluted fractions to obtain the purified product as a powder.

Characterization:

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purity of the final product using a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

  • Mass Spectrometry (MS):

    • Confirm the identity and isotopic enrichment of the product using high-resolution mass spectrometry (e.g., LC-MS/MS).

    • The expected mass will be higher than the unlabeled compound, corresponding to the number of isotopic labels incorporated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can be used to confirm the structure of the fatty acid precursor and the final product.

Mandatory Visualizations

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_ligation Part 2: CoA Ligation cluster_purification Part 3: Purification & Characterization A Eicos-11-enal + Chiral Auxiliary B Stereoselective Aldol Reaction A->B LDA, -78°C C Labeled 3-hydroxy- docosenoic acid ester B->C Purification D Hydrolysis C->D E Isotopically Labeled (3R,13Z)-3-hydroxydocosenoic acid D->E G Enzymatic Ligation (LC-FACS) E->G ATP, Mg2+ F Coenzyme A F->G H Labeled this compound (Crude) G->H I SPE Purification H->I J Pure Labeled This compound I->J K Characterization (HPLC, MS, NMR) J->K

Caption: Workflow for the synthesis of isotopically labeled this compound.

Tracer_Study_Pathway cluster_cellular_uptake Cellular Environment cluster_metabolism Mitochondrial β-Oxidation cluster_analysis Analysis Tracer Labeled (3R,13Z)-3- hydroxydocosenoyl-CoA Membrane Cell Membrane Tracer->Membrane Uptake Metabolite1 Labeled 3-ketoacyl-CoA Membrane->Metabolite1 Dehydrogenase Metabolite2 Labeled Acetyl-CoA Metabolite1->Metabolite2 Thiolase Metabolite3 Incorporation into Complex Lipids Metabolite2->Metabolite3 Anabolic Pathways TCA TCA Cycle Metabolite2->TCA Energy Production Analysis LC-MS/MS Analysis of Labeled Metabolites Metabolite3->Analysis TCA->Analysis

Caption: Application of labeled this compound in a tracer study.

Application Notes and Protocols for Cell-Based Assays to Study the Effects of (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,13Z)-3-hydroxydocosenoyl-CoA is a 3-hydroxy fatty acyl-CoA, an intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2][3] Specifically, its structure suggests it is an intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs).[4][5] Peroxisomal beta-oxidation is a critical metabolic process, and its dysregulation is associated with various metabolic diseases.[4][5] Long-chain fatty acyl-CoAs are also known to act as signaling molecules, influencing various cellular processes.[6] These application notes provide a framework for investigating the cellular effects of this compound using a variety of cell-based assays. The protocols and data presentation examples are intended to guide researchers in designing and executing experiments to elucidate the biological role of this specific acyl-CoA.

Signaling Pathway

Peroxisomal_Beta_Oxidation Shortened_Acyl_CoA Shortened_Acyl_CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Shortened_Acyl_CoA->Mitochondrial Beta-Oxidation Acetyl_CoA Acetyl_CoA Cellular Metabolism Cellular Metabolism Acetyl_CoA->Cellular Metabolism

Application Note 1: Investigating the Impact on Cellular Lipid Accumulation

Objective: To determine if this compound influences the accumulation of intracellular lipids. An increase or decrease in lipid droplets could suggest an effect on lipogenesis or lipolysis.

Experimental Workflow

Lipid_Accumulation_Workflow Start Seed Cells (e.g., HepG2, 3T3-L1) Treat Treat with (3R,13Z)-3- hydroxydocosenoyl-CoA Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate OilRedO OilRedO Incubate->OilRedO TriglycerideAssay TriglycerideAssay Incubate->TriglycerideAssay Analyze Analyze Results OilRedO->Analyze TriglycerideAssay->Analyze

Protocol: Oil Red O Staining
  • Cell Culture: Plate hepatocytes (e.g., HepG2) or adipocytes (e.g., 3T3-L1) in 24-well plates and grow to 80-90% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control for 24-48 hours.

  • Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30 minutes.

  • Staining: Wash with water and then with 60% isopropanol (B130326). Allow to dry completely. Add Oil Red O working solution and incubate for 10 minutes.

  • Washing: Remove the staining solution and wash with water until the water runs clear.

  • Imaging: Visualize and capture images using a light microscope.

  • Quantification (Optional): Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol: Triglyceride Quantification
  • Cell Lysis: Following treatment as described above, wash cells with PBS and lyse them.

  • Assay: Use a commercial triglyceride quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions.[7][8]

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Normalization: Normalize triglyceride levels to the total protein content of each sample.

Data Presentation
Treatment GroupConcentration (µM)Oil Red O Absorbance (510 nm)Intracellular Triglycerides (µg/mg protein)
Vehicle Control00.15 ± 0.0210.2 ± 1.5
This compound10.18 ± 0.0312.5 ± 1.8
This compound100.25 ± 0.0418.9 ± 2.1
This compound500.38 ± 0.05 29.4 ± 3.2
Positive Control (e.g., Oleic Acid)1000.45 ± 0.06 35.1 ± 3.8

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Application Note 2: Assessment of Cell Viability and Cytotoxicity

Objective: To evaluate the potential cytotoxic effects of this compound on cultured cells. This is crucial for understanding the therapeutic window and potential adverse effects of the compound.

Experimental Workflow

Viability_Workflow Start Seed Cells in 96-well plates Treat Treat with serial dilutions of This compound Start->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate MTT MTT Incubate->MTT LDH LDH Incubate->LDH Analyze Calculate IC50 MTT->Analyze LDH->Analyze

Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HEK293, Huh7) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation
Concentration (µM)Cell Viability (%) after 48h
0 (Vehicle)100 ± 5.2
198.5 ± 4.8
1095.1 ± 6.1
2588.7 ± 5.5
5075.3 ± 4.9*
10052.1 ± 6.3
20028.4 ± 3.7

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Application Note 3: Elucidating Effects on Peroxisomal Gene Expression

Objective: To determine if this compound can modulate the expression of genes involved in peroxisomal beta-oxidation, potentially through a feedback mechanism.

Experimental Workflow

Gene_Expression_Workflow Start Seed and Treat Cells Incubate Incubate for 6-24 hours Start->Incubate RNA_Isolation Isolate Total RNA Incubate->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform qPCR cDNA_Synthesis->qPCR Analysis Analyze Relative Gene Expression (ΔΔCt) qPCR->Analysis

Protocol: Quantitative Real-Time PCR (qPCR)
  • Cell Treatment: Treat cells (e.g., primary hepatocytes) with this compound (e.g., 10 µM) for 6, 12, or 24 hours.

  • RNA Extraction: Isolate total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform qPCR using SYBR Green chemistry and primers for target genes (e.g., ACOX1, EHHADH, ABCD1) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation
Gene TargetFold Change in Expression (10 µM Treatment, 24h)
ACOX1 (Acyl-CoA Oxidase 1)1.8 ± 0.2
EHHADH (Enoyl-CoA Hydratase)1.5 ± 0.1
ABCD1 (Peroxisomal Transporter)1.2 ± 0.3
PPARA (Peroxisome Proliferator-Activated Receptor Alpha)2.1 ± 0.4**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Conclusion

These application notes provide a starting point for investigating the cellular effects of this compound. The suggested assays cover key aspects of lipid metabolism, cytotoxicity, and gene regulation. Researchers can adapt and expand upon these protocols to further elucidate the specific roles of this molecule in health and disease. The use of structured data presentation and clear visual workflows will aid in the interpretation and communication of experimental findings.

References

handling and stability of (3R,13Z)-3-hydroxydocosenoyl-CoA in experimental settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data on the handling and stability of (3R,13Z)-3-hydroxydocosenoyl-CoA is limited in publicly available literature. The following application notes and protocols are based on the general principles of handling long-chain unsaturated fatty acyl-CoA thioesters and should be considered as a starting point for experimental design. Optimization and validation are crucial for specific applications.

Application Notes

Introduction

This compound is an unsaturated 3-hydroxy fatty acyl-coenzyme A.[1][2] Such molecules are typically intermediates in fatty acid metabolism, particularly in pathways of fatty acid oxidation or biosynthesis. Long-chain acyl-CoA esters are key metabolic regulators and substrates for a multitude of enzymatic reactions.[3][4][5] The presence of a hydroxyl group and a cis-double bond suggests potential roles in specific metabolic pathways and cellular signaling processes that differ from their saturated counterparts.

Handling and Storage

The stability of long-chain fatty acyl-CoAs is critical for obtaining reliable and reproducible experimental results. The thioester bond is susceptible to hydrolysis, and the unsaturated bond is prone to oxidation.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep solutions on ice for a few hours. For longer-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Organic Solvents: For long-term storage, this compound can be dissolved in an appropriate organic solvent, such as methanol (B129727) or ethanol, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • pH Considerations: The thioester linkage is more stable at a slightly acidic pH (around 4-6). Alkaline conditions (pH > 8) will lead to rapid hydrolysis. Buffers such as phosphate (B84403) or acetate (B1210297) at a pH between 6.0 and 7.0 are recommended for in vitro assays.

  • Antioxidants: To prevent oxidation of the double bond, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbate (B8700270) to storage solutions, particularly if the compound will be exposed to air.

Stability Profile

The following table summarizes the expected stability of this compound under various conditions.

ConditionStabilityRecommendations
Temperature
Room Temperature (aqueous)LowPrepare fresh and use immediately.
4°C (aqueous)Moderate (hours)Suitable for short-term storage during an experiment.
-20°C (aqueous)Moderate (days to weeks)Prone to degradation over time.
-80°C (aqueous/organic)High (months)Recommended for long-term storage.
pH
Acidic (pH 4-6)HighOptimal for stability in aqueous solutions.
Neutral (pH 7.0-7.5)ModerateUse buffered solutions and prepare fresh.
Alkaline (pH > 8)LowAvoid alkaline conditions to prevent rapid hydrolysis.
Exposure
Air (Oxygen)LowRisk of oxidation at the double bond. Store under inert gas.
LightModeratePotential for photo-oxidation. Store in amber vials or protect from light.
Repeated Freeze-ThawLowCan lead to degradation. Aliquot into single-use volumes.

Experimental Protocols

Protocol: Quantification by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in biological samples.

1. Sample Preparation (Protein Precipitation & Extraction)

a. To 50 µL of biological sample (e.g., cell lysate, tissue homogenate), add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated long-chain acyl-CoA). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

2. HPLC-MS/MS Analysis

ParameterSetting
HPLC System
ColumnC18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A10 mM ammonium (B1175870) acetate in water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0-2 min5% B
2-15 minLinear gradient to 95% B
15-18 minHold at 95% B
18-18.1 minReturn to 5% B
18.1-22 minRe-equilibration at 5% B
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (Precursor > Product)To be determined empirically based on the compound's mass
Collision EnergyTo be optimized for the specific molecule
Dwell Time100 ms
Protocol: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of long-chain acyl-CoA synthetases (LACS) that may utilize the corresponding fatty acid of this compound as a substrate.

1. Reaction Mixture Preparation

a. Prepare a 2x reaction buffer containing: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 10 mM ATP, 2 mM DTT, and 0.4 mM Coenzyme A. b. Prepare a stock solution of the substrate, (3R,13Z)-3-hydroxydocosenoic acid, complexed to fatty acid-free BSA in a 2:1 molar ratio.

2. Enzymatic Reaction

a. In a microcentrifuge tube, add 50 µL of the 2x reaction buffer. b. Add the enzyme source (e.g., 10-50 µg of microsomal protein or purified enzyme). c. Add water to a final volume of 90 µL. d. Pre-incubate the mixture at 37°C for 3 minutes. e. Initiate the reaction by adding 10 µL of the substrate-BSA complex. f. Incubate at 37°C for 10-30 minutes. g. Terminate the reaction by adding 100 µL of ice-cold methanol.

3. Analysis

a. Analyze the formation of this compound using the HPLC-MS/MS protocol described in section 2.1. b. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Visualizations

G cluster_workflow HPLC-MS/MS Experimental Workflow sample Biological Sample extraction Protein Precipitation & Lipid Extraction sample->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Analysis & Quantification ms->data

Caption: Workflow for quantification of acyl-CoAs.

G cluster_pathway General Fatty Acid β-Oxidation Pathway acyl_coa Fatty Acyl-CoA enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Oxidation (FAD) hydroxyacyl_coa 3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Hydration ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Oxidation (NAD+) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolysis (CoA-SH) shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa

Caption: Potential role in β-Oxidation.

References

Application of (3R,13Z)-3-hydroxydocosenoyl-CoA in Studying Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency is an autosomal recessive inborn error of mitochondrial fatty acid β-oxidation. This disorder is caused by mutations in the HADHA gene, which encodes the α-subunit of the mitochondrial trifunctional protein (MTP). The LCHAD enzyme catalyzes the third step of β-oxidation for long-chain fatty acids, specifically the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. Deficiency in this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding acylcarnitine esters, resulting in severe clinical manifestations such as hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy.

A critical and often overlooked aspect of LCHAD deficiency is its impact on the metabolism of very-long-chain fatty acids (VLCFAs), particularly the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3). Evidence suggests that the final step in DHA synthesis, a single round of β-oxidation of a C24:6n-3 precursor, may be impaired in individuals with LCHAD deficiency. This impairment is hypothesized to contribute to the characteristic pigmentary retinopathy observed in these patients.

The synthetic molecule, (3R,13Z)-3-hydroxydocosenoyl-CoA , represents a highly specific and valuable tool for the in-depth investigation of LCHAD's substrate specificity and its role in VLCFA metabolism. As a C22:1 3-hydroxyacyl-CoA, it serves as a potential, very-long-chain substrate for the LCHAD enzyme. Its application is pivotal in the following research areas:

  • Enzyme Kinetics and Substrate Specificity Studies: To biochemically characterize the kinetics of the LCHAD enzyme with a specific very-long-chain substrate. This allows for a direct assessment of the enzyme's catalytic efficiency towards C22 acyl-CoAs, providing insights into its role beyond the oxidation of more common long-chain fatty acids like palmitate (C16) and stearate (B1226849) (C18).

  • In Vitro Disease Modeling: Utilizing patient-derived fibroblasts or other cell models, this compound can be used as a probe to assess residual LCHAD activity with very-long-chain substrates. This can help to correlate genotype with specific metabolic phenotypes related to VLCFA metabolism.

  • Development of Diagnostic Tools: While current diagnostics rely on the detection of accumulated C16-C18 hydroxyacylcarnitines, the use of specific VLCFA substrates in loading tests on patient cells could uncover more subtle defects in VLCFA oxidation and provide a more comprehensive metabolic picture of the disease.

  • High-Throughput Screening for Therapeutic Compounds: An LCHAD activity assay employing this compound as a substrate can be adapted for high-throughput screening of small molecules that may act as pharmacological chaperones or activators of the mutant LCHAD enzyme, with a focus on restoring VLCFA metabolism.

The following sections provide detailed protocols for the use of patient-derived cells in studying LCHAD deficiency, which can be adapted for the use of novel substrates like this compound.

Data Presentation

Table 1: Key Biochemical Markers in LCHAD Deficiency

AnalyteSample TypeExpected Finding in LCHAD DeficiencySignificance
C16-OH-acylcarnitinePlasma, Dried Blood SpotMarkedly ElevatedPrimary diagnostic marker
C18:1-OH-acylcarnitinePlasma, Dried Blood SpotMarkedly ElevatedPrimary diagnostic marker
C18-OH-acylcarnitinePlasma, Dried Blood SpotElevatedDiagnostic marker
3-hydroxydicarboxylic acidsUrineElevatedIndicates ω-oxidation of accumulated 3-hydroxy fatty acids
Docosahexaenoic acid (DHA)Plasma, ErythrocytesDecreasedImplicates impaired VLCFA metabolism
LCHAD Enzyme ActivityCultured Fibroblasts, LymphocytesDeficient or reducedConfirmatory diagnostic test

Table 2: Expected Results from In Vitro LCHAD Enzyme Assay

Cell LineSubstrateExpected LCHAD Activity (nmol/min/mg protein)Interpretation
Control (Wild-Type)3-hydroxypalmitoyl-CoA (C16)Normal Range (e.g., 5-15)Healthy enzyme function
LCHAD-deficient3-hydroxypalmitoyl-CoA (C16)<10% of controlConfirms LCHAD deficiency
Control (Wild-Type)This compound (C22:1)Detectable activityDemonstrates LCHAD activity towards VLCFA
LCHAD-deficientThis compound (C22:1)Severely reduced or absentConfirms impaired VLCFA oxidation

Experimental Protocols

Protocol 1: In Vitro LCHAD Enzyme Activity Assay in Cultured Human Skin Fibroblasts

This protocol describes a spectrophotometric assay to measure LCHAD enzyme activity in fibroblast homogenates. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Cultured human skin fibroblasts (Control and LCHAD-deficient lines)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Sonicator

  • Bradford assay reagent for protein quantification

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • β-NAD+ solution (e.g., 10 mM)

  • Substrate: this compound (or other 3-hydroxyacyl-CoA substrate) solution (e.g., 1 mM)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Culture and Harvest:

    • Culture fibroblasts to confluence in appropriate media.

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Preparation of Cell Homogenate:

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Homogenize the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 30-second intervals).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Collect the supernatant (cytosolic and mitochondrial fractions) and keep on ice.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using the Bradford assay, with bovine serum albumin (BSA) as a standard.

  • Enzyme Assay:

    • Prepare a reaction mixture in each well of the 96-well plate containing:

      • Assay buffer

      • Cell homogenate (e.g., 20-50 µg of protein)

      • β-NAD+ solution (final concentration e.g., 1 mM)

    • Incubate the mixture for 5 minutes at 37°C to pre-warm.

    • Initiate the reaction by adding the substrate solution (e.g., this compound to a final concentration of 50-100 µM).

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Express the LCHAD activity as nmol of NADH formed per minute per mg of protein.

    • Compare the activity in LCHAD-deficient cells to that in control cells.

Protocol 2: Acylcarnitine Profiling in Cultured Fibroblasts after Substrate Loading

This protocol describes the analysis of acylcarnitine profiles in cultured fibroblasts following incubation with a specific fatty acid substrate. This method is crucial for identifying the accumulation of specific metabolic intermediates.

Materials:

  • Cultured human skin fibroblasts (Control and LCHAD-deficient lines)

  • Cell culture medium

  • Fatty acid-free BSA

  • Fatty acid substrate (e.g., dodecahexaenoic acid or a precursor to this compound)

  • Internal standards (e.g., deuterated acylcarnitines)

  • Methanol (B129727)

  • Tandem mass spectrometer (MS/MS) coupled with liquid chromatography (LC)

Procedure:

  • Cell Culture and Substrate Incubation:

    • Culture fibroblasts in appropriate media until they reach near-confluence.

    • Prepare the loading medium: supplement the culture medium with the fatty acid substrate pre-complexed to fatty acid-free BSA.

    • Remove the standard culture medium, wash the cells once with PBS, and add the loading medium.

    • Incubate the cells for a defined period (e.g., 24-72 hours).

  • Sample Collection:

    • Collect the culture medium.

    • Harvest the cells by trypsinization, wash with PBS, and create a cell pellet.

  • Acylcarnitine Extraction:

    • To both the culture medium and the cell pellet, add a known amount of the internal standard mixture.

    • Extract the acylcarnitines by adding ice-cold methanol and vortexing vigorously.

    • Centrifuge to pellet the protein and debris.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Derivatization (if necessary for MS/MS analysis):

    • Derivatize the dried extract (e.g., to form butyl esters) to improve ionization efficiency.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acylcarnitines using a suitable LC gradient.

    • Detect and quantify the acylcarnitines using MS/MS in precursor ion scanning or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Identify and quantify the different acylcarnitine species based on their mass-to-charge ratios and fragmentation patterns, and by comparison with the internal standards.

    • Compare the acylcarnitine profiles of LCHAD-deficient cells with control cells to identify accumulated intermediates.

Mandatory Visualization

Fatty_Acid_Beta_Oxidation cluster_LCHAD_Deficiency LCHAD Deficiency Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACAD Acyl-CoA Dehydrogenase ACAD->Fatty_Acyl_CoA ECH Enoyl-CoA Hydratase ECH->Enoyl_CoA LCHAD LCHAD LCHAD->Hydroxyacyl_CoA LCHAD->block LCKT Long-Chain 3-Ketoacyl-CoA Thiolase LCKT->Ketoacyl_CoA

Caption: Mitochondrial fatty acid β-oxidation pathway with the LCHAD-catalyzed step highlighted.

LCHAD_VLCFA_Workflow start Hypothesis: LCHAD metabolizes VLCFAs synthesis Synthesize Novel Substrate: This compound start->synthesis cell_culture Culture Control and LCHAD-deficient Fibroblasts start->cell_culture enzyme_assay Protocol 1: In Vitro LCHAD Enzyme Assay synthesis->enzyme_assay loading_study Protocol 2: Acylcarnitine Profiling after Substrate Loading synthesis->loading_study cell_culture->enzyme_assay cell_culture->loading_study data_analysis1 Compare Enzyme Kinetics (Km, Vmax) enzyme_assay->data_analysis1 data_analysis2 Analyze Acylcarnitine Profiles by LC-MS/MS loading_study->data_analysis2 conclusion Conclusion: Elucidate the role of LCHAD in VLCFA metabolism data_analysis1->conclusion data_analysis2->conclusion

Caption: Experimental workflow for investigating LCHAD's role in VLCFA metabolism.

chromatographic separation of (3R,13Z)-3-hydroxydocosenoyl-CoA from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chromatographic Separation of (3R,13Z)-3-hydroxydocosenoyl-CoA from its Isomers

For researchers, scientists, and drug development professionals, the isolation of a specific stereoisomer of a biologically active molecule is crucial for understanding its function and for therapeutic development. This document provides detailed protocols for the chromatographic separation of this compound, an intermediate in peroxisomal fatty acid β-oxidation, from its potential geometric and stereoisomers.

Introduction

This compound is a long-chain fatty acyl-CoA that plays a role in lipid metabolism. The presence of two chiral centers and a double bond means that it can exist as multiple isomers, including the (3S) stereoisomer and the (13E) geometric isomer. Each of these isomers may have different biological activities and metabolic fates. Therefore, a high-resolution chromatographic method is essential to isolate the pure (3R,13Z) isomer.

The following protocols describe a two-step high-performance liquid chromatography (HPLC) strategy. The first step utilizes reversed-phase HPLC to separate the geometric isomers (cis/trans or Z/E) based on their differing hydrophobicity. The second step employs chiral column chromatography to resolve the enantiomers (R/S) of the 3-hydroxy group.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of Geometric Isomers

This protocol is designed to separate the (13Z) and (13E) isomers of 3-hydroxydocosenoyl-CoA. Reversed-phase chromatography with a C18 column is a common and effective method for separating long-chain fatty acyl-CoAs based on differences in their nonpolar character.[1][2]

Materials and Methods:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4 in water.[1]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of CoA) or mass spectrometry for higher specificity.[1][3]

  • Injection Volume: 20 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
044
8050
9570
11570
12044
13044

Data Presentation: Hypothetical Retention Times for Geometric Isomers

The following table presents expected retention times for the geometric isomers of 3-hydroxydocosenoyl-CoA based on the principle that trans (E) isomers are generally more retained on C18 columns than cis (Z) isomers due to their more linear shape.

CompoundIsomeric FormExpected Retention Time (min)
3-hydroxydocosenoyl-CoA(13Z)~45.2
3-hydroxydocosenoyl-CoA(13E)~47.8
Protocol 2: Chiral HPLC for Separation of Stereoisomers

Following the separation of geometric isomers, this protocol is used to resolve the (3R) and (3S) enantiomers of the (13Z)-3-hydroxydocosenoyl-CoA fraction collected from the reversed-phase HPLC. Chiral stationary phases are necessary for the separation of enantiomers.[4][5]

Materials and Methods:

  • HPLC System: As described in Protocol 1.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio would be 90:10:0.1 (v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 260 nm or mass spectrometry.

  • Injection Volume: 20 µL of the fraction collected from Protocol 1, after solvent exchange.

Isocratic Elution:

The separation of enantiomers on a chiral column is often achieved with an isocratic mobile phase. The optimal mobile phase composition should be determined empirically.

Data Presentation: Hypothetical Retention Times for Stereoisomers

The following table presents expected retention times for the enantiomers of (13Z)-3-hydroxydocosenoyl-CoA.

CompoundIsomeric FormExpected Retention Time (min)
(13Z)-3-hydroxydocosenoyl-CoA(3R)~15.7
(13Z)-3-hydroxydocosenoyl-CoA(3S)~18.3

Visualizations

G cluster_workflow Purification Workflow start Mixture of Isomers rp_hplc Protocol 1: Reversed-Phase HPLC start->rp_hplc Inject isomer_13z (13Z)-Isomer Fraction rp_hplc->isomer_13z Collect isomer_13e (13E)-Isomer Fraction rp_hplc->isomer_13e Discard or Analyze chiral_hplc Protocol 2: Chiral HPLC isomer_3r_13z Pure (3R,13Z) Isomer chiral_hplc->isomer_3r_13z Collect isomer_3s_13z (3S,13Z) Isomer chiral_hplc->isomer_3s_13z Discard or Analyze isomer_13z->chiral_hplc Inject

Caption: Workflow for the two-step chromatographic purification.

G cluster_pathway Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., Docosenoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Simplified pathway of peroxisomal β-oxidation.

References

Application Notes and Protocols: Mass Spectrometry Analysis of (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,13Z)-3-hydroxydocosenoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) derivative. As an intermediate in fatty acid metabolism, likely the peroxisomal β-oxidation pathway, its characterization is crucial for understanding lipid biochemistry and associated metabolic disorders. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

Direct experimental fragmentation data for this compound is not widely available in the literature. However, a characteristic fragmentation pattern can be predicted based on the known behavior of similar long-chain hydroxyacyl-CoA molecules in collision-induced dissociation (CID). The fragmentation is expected to occur primarily at the thioester bond, the phosphodiester bonds of the CoA moiety, and through neutral losses from the fatty acyl chain.

The fragmentation of the precursor ion of this compound (C43H76N7O18P3S, Molecular Weight: 1104.09 g/mol ) will be dominated by characteristic losses from the Coenzyme A portion and the fatty acyl chain.

Table 1: Predicted Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity/Neutral Loss
1105.4 (calc.) [M+H]+809.3[M+H - C10H17N3O6P2S]+ (Loss of pantetheine (B1680023) phosphate)
1105.4 (calc.) [M+H]+508.1[Adenosine 3',5'-diphosphate]+
1105.4 (calc.) [M+H]+428.1[Adenosine 3'-phosphate]+
1105.4 (calc.) [M+H]+410.1[Adenosine 3'-phosphate - H2O]+
1105.4 (calc.) [M+H]+348.3[3-hydroxydocosenoyl moiety]+
1105.4 (calc.) [M+H]+330.3[3-hydroxydocosenoyl moiety - H2O]+

Metabolic Pathway

This compound is an intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs), a process that primarily occurs in peroxisomes.[1][2][3] VLCFAs, such as docosenoic acid, are first activated to their CoA esters and then transported into the peroxisome. Inside the peroxisome, they undergo a cycle of oxidation, hydration, dehydrogenation, and thiolytic cleavage to shorten the fatty acyl chain.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome VLCFA_CoA (13Z)-Docosenoyl-CoA Enoyl_CoA (2E,13Z)-Docosenoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (L-bifunctional protein) Ketoacyl_CoA 3-Oxo-(13Z)-docosenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (L-bifunctional protein) Shortened_Acyl_CoA Icosenoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondrial\nβ-oxidation Mitochondrial β-oxidation Shortened_Acyl_CoA->Mitochondrial\nβ-oxidation Carnitine Shuttle Citric Acid Cycle\n(Mitochondria) Citric Acid Cycle (Mitochondria) Acetyl_CoA->Citric Acid Cycle\n(Mitochondria) Carnitine Shuttle VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA->VLCFA_CoA Acyl-CoA Synthetase (extraperoxisomal)

Caption: Peroxisomal β-oxidation of a very-long-chain fatty acid.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the extraction and analysis of long-chain acyl-CoAs from biological matrices, which can be adapted for this compound.

1. Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize cell pellets or tissues in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid in 50% methanol) to precipitate proteins and extract metabolites.[4]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • (Optional) Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be employed.

    • Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column with a particle size of 1.7-1.8 µm is recommended for good separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

    • Example Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C to improve peak shape.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Multiple Reaction Monitoring (MRM) for Triple Quadrupole:

    • Precursor Ion (Q1): m/z 1105.4 (for [M+H]+)

    • Product Ions (Q3): Select 2-3 of the most intense and specific fragment ions from Table 1 (e.g., m/z 428.1, 508.1, and 330.3).

  • Collision Energy (CE): Optimize the CE for each MRM transition to achieve the highest signal intensity. This is typically in the range of 20-50 eV for acyl-CoAs.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

The following diagram illustrates the general workflow for the LC-MS/MS analysis.

experimental_workflow Sample Biological Sample (Tissue or Cells) Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE LC Liquid Chromatography (C18 Separation) SPE->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Data Presentation and Analysis

Quantitative data should be presented in tables that include the compound name, retention time, precursor ion m/z, product ion m/z, and the measured peak area or concentration. For comparative studies, results should be normalized to an internal standard and/or sample amount (e.g., protein concentration or cell number).

Table 2: Example Data Table for Quantitative Analysis

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (µM)
This compounde.g., 12.51105.4428.1e.g., 1.2E5Calculated Value
Internal Standarde.g., 11.8Specific m/zSpecific m/ze.g., 2.5E5Known Value

Conclusion

The provided information offers a framework for the mass spectrometric analysis of this compound. While the fragmentation pattern is predicted, it is based on the well-established fragmentation of similar molecules. The experimental protocol provides a robust starting point for developing a validated method for the quantification of this and other long-chain hydroxyacyl-CoAs in various biological matrices. Such analyses are fundamental for advancing our understanding of lipid metabolism in health and disease.

References

Troubleshooting & Optimization

troubleshooting low signal of (3R,13Z)-3-hydroxydocosenoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (3R,13Z)-3-hydroxydocosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to achieving a robust signal for this long-chain acyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, presented in a question-and-answer format to help you quickly identify and resolve problems.

Q1: Why am I observing a very low or no signal for my target analyte, this compound?

A1: A complete or significant loss of signal can be frustrating. A systematic approach is the best way to identify the root cause.[1] Start by isolating the problem to either the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).

  • Mass Spectrometer Functionality: First, confirm your MS is working correctly by infusing a known, stable compound. This will verify that the instrument's core components are operational.

  • Fresh Standards and Mobile Phases: Prepare fresh standards of your analyte and new mobile phases. Acyl-CoAs can be unstable, and mobile phase components can degrade over time.[2]

  • Instrument Parameters: Double-check all instrument settings, including voltages, gas flows, and temperatures, to ensure they are appropriate for your analysis and that you have a stable electrospray.[1]

Q2: What are the most common causes of low signal intensity for long-chain acyl-CoAs like this compound?

A2: Low signal intensity for these molecules often stems from a few key areas:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic. It is crucial to keep samples cold and minimize time at room temperature.[2]

  • Inefficient Ionization: The efficiency of electrospray ionization (ESI) can be highly dependent on the mobile phase composition and the presence of interfering compounds from the sample matrix.[2][3] Long-chain acyl-CoAs generally ionize more effectively in positive ion mode.

  • Suboptimal MS/MS Parameters: If you are using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM), incorrect precursor or product ion selection, or non-optimized collision energy, will lead to poor sensitivity.[2]

Q3: How can my sample preparation method be affecting the signal of this compound?

A3: Sample preparation is a critical step that can significantly impact your results.

  • Extraction Efficiency: The choice of extraction solvent is vital. A mixture of organic solvents like acetonitrile (B52724)/methanol/water is often used for broad acyl-CoA extraction.[4]

  • Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the sorbent type and elution solvent are appropriate for long-chain acyl-CoAs to prevent analyte loss.[2][5]

  • Precipitation Agents: While trichloroacetic acid (TCA) can be used for protein precipitation, some studies show that sulfosalicylic acid (SSA) may result in higher recovery for certain CoAs.[6]

Q4: Could my mobile phase be the reason for the low signal?

A4: Yes, the mobile phase composition is critical for both chromatographic separation and ionization efficiency.

  • pH Level: Maintaining an acidic pH can help with the stability of acyl-CoAs in the mobile phase.

  • Solvent Composition: For reversed-phase chromatography of long-chain acyl-CoAs, a gradient of acetonitrile in water is common. The organic solvent concentration can influence ionization efficiency.

  • Additives: While ion-pairing reagents are sometimes used, they can be difficult to remove from the LC system. Ammonium (B1175870) acetate (B1210297) or formate (B1220265) are more MS-friendly alternatives that can aid in ionization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound in positive ion mode?

A1: To determine the precursor ion m/z, we first need to calculate the molecular weight of this compound.

ComponentChemical FormulaMolecular Weight ( g/mol )
Docosenoic acid (C22:1)C₂₂H₄₂O₂338.57
Hydroxyl groupOH17.01
Coenzyme AC₂₁H₃₆N₇O₁₆P₃S767.53
This compound C₄₃H₇₈N₇O₁₈P₃S 1121.11

In positive ion mode electrospray ionization (ESI+), the molecule will typically gain a proton ([M+H]⁺). Therefore, the expected precursor ion m/z is 1122.12 .

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: Based on the common fragmentation patterns of acyl-CoAs in positive ion mode, we can predict the most likely and effective MRM transitions. A characteristic fragmentation is the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety (507.0 Da).[6][8][9] Another common fragment corresponds to the adenosine 3',5'-diphosphate ion (m/z 428.0365).[1][9]

Precursor Ion ([M+H]⁺)Product IonDescriptionRecommended for Quantitation/Confirmation
1122.12615.12[M+H - 507]⁺Quantitation
1122.12428.04Adenosine 3',5'-diphosphateConfirmation

Q3: Are there any specific stability concerns for this compound?

A3: Yes. Like other acyl-CoAs, this compound is susceptible to both chemical and enzymatic degradation. The thioester bond can be hydrolyzed, especially at neutral or basic pH. It is recommended to keep samples on ice or at 4°C during preparation and to store them at -80°C for long-term stability. The use of an acidic extraction solvent can also help to minimize degradation.[4]

Experimental Protocols

1. Sample Extraction from Tissue

This protocol is a general guideline and should be optimized for your specific tissue type.

  • Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water with 0.1% formic acid).

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For protein precipitation, some protocols suggest adding an equal volume of 10% trichloroacetic acid or sulfosalicylic acid, followed by centrifugation.[6]

  • The resulting supernatant can be directly injected or further purified using solid-phase extraction.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This is a starting point for method development.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: As listed in the FAQ section. Collision energy should be optimized for your specific instrument.

Visualizations

Troubleshooting_Workflow start Low or No Signal Detected check_ms Check MS Performance (Infuse known standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Troubleshoot MS (Clean source, check parameters) ms_ok->fix_ms No check_sample Prepare Fresh Standards and Mobile Phases ms_ok->check_sample Yes fix_ms->check_ms signal_restored Signal Restored? check_sample->signal_restored success Problem Solved signal_restored->success Yes investigate_lc Investigate LC System (Check for leaks, blockages, pump issues) signal_restored->investigate_lc No investigate_prep Review Sample Preparation (Extraction efficiency, analyte stability) investigate_lc->investigate_prep Fragmentation_Pathway cluster_legend Fragmentation Pathway precursor Precursor Ion [M+H]⁺ (m/z 1122.12) product1 Product Ion 1 [M+H - 507]⁺ (m/z 615.12) precursor->product1 Collision-Induced Dissociation product2 Product Ion 2 (m/z 428.04) precursor->product2 neutral_loss Neutral Loss of Adenosine 3'-phosphate 5'-diphosphate (507 Da) fragmentation Fragmentation

References

Technical Support Center: Optimizing HPLC Separation of Long-Chain 3-Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of long-chain 3-hydroxyacyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during these sensitive analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating long-chain 3-hydroxyacyl-CoA isomers by HPLC?

A1: The main challenges include:

  • Structural Similarity: Positional and stereoisomers of long-chain 3-hydroxyacyl-CoAs have very similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC methods.[1]

  • Low Abundance: These molecules are often present at low concentrations in biological matrices, requiring highly sensitive detection methods.

  • Analyte Stability: Acyl-CoA thioesters can be prone to degradation, necessitating careful sample handling and optimized, non-harsh chromatographic conditions.[1]

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of the target analytes.[1]

Q2: What type of HPLC column is most effective for separating these isomers?

A2: Reversed-phase columns, particularly C18 and C4 columns, are commonly used for the separation of acyl-CoAs.[2][3] For separating the long-chain species, a C4 column may be advantageous as it provides slightly less retention than a C18, which can be beneficial for these highly hydrophobic molecules.[2] The choice of column will also depend on the specific isomers being targeted and the complexity of the sample matrix.

Q3: How does mobile phase pH affect the separation of 3-hydroxyacyl-CoA isomers?

A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of acyl-CoAs.[4][5][6] Since these molecules contain ionizable phosphate (B84403) groups, controlling the pH with a suitable buffer is essential for reproducible separations.[5] A pH between 2 and 4 is often a good starting point for method development with acidic compounds.[5] It is recommended to maintain the mobile phase pH at least one unit away from the pKa of the analytes to ensure a single ionization state.[7]

Q4: When should I consider using an ion-pairing agent?

A4: Ion-pairing agents are used in reversed-phase HPLC to improve the retention and peak shape of ionic and highly polar compounds.[8][9] For acyl-CoAs, which are anionic, a cationic ion-pairing agent such as triethylamine (B128534) or tributylamine (B1682462) can be added to the mobile phase to form a neutral ion pair.[10] This increases the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column. However, the use of ion-pairing agents can sometimes lead to issues with method reproducibility and are often not compatible with mass spectrometry detection.[10][11]

Q5: Is gradient elution necessary for this type of separation?

A5: Yes, gradient elution is highly recommended and commonly employed for the analysis of complex mixtures containing compounds with a wide range of polarities, such as different chain-length acyl-CoAs.[12][13][14][15] A gradient, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in the mobile phase, allows for the efficient elution of both shorter, more polar and longer, more non-polar acyl-CoAs within a reasonable run time, while maintaining good peak shape.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of long-chain 3-hydroxyacyl-CoA isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions Acidic silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate groups of the acyl-CoAs, leading to peak tailing.[16] Add a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to minimize these interactions. Ensure the mobile phase pH is appropriately controlled.
Column Overload Injecting too much sample can lead to peak fronting.[1] Reduce the injection volume or dilute the sample.
Column Degradation The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent. If performance does not improve, replace the column.[1]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[17]
Problem 2: Inconsistent Retention Times
Possible Cause Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase between injections, especially when using ion-pairing agents or buffered mobile phases.[18] Increase the equilibration time before each injection until stable retention times are achieved.
Mobile Phase Composition Inconsistent preparation of the mobile phase can lead to shifts in retention time.[1] Prepare fresh mobile phase daily and ensure accurate mixing of all components.
Temperature Fluctuations Changes in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.[1]
System Leaks Check for any leaks in the HPLC system, particularly at fittings between the injector, column, and detector, as this can cause pressure and flow rate fluctuations.[1]
Problem 3: High Backpressure
Possible Cause Solution
Column or Frit Blockage Particulate matter from the sample or precipitation of buffer salts can block the column inlet frit.[19] Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[20] If a blockage occurs, try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced.
Buffer Precipitation High concentrations of organic solvent in the mobile phase can cause precipitation of buffer salts. Ensure that the chosen buffer is soluble in the entire gradient range.[16]
System Blockage A blockage may be present elsewhere in the system, such as in the tubing or injector. Systematically check each component to locate and resolve the blockage.[16]

Quantitative Data Summary

The following table summarizes typical starting conditions for the HPLC separation of long-chain acyl-CoAs based on published methods. Optimization will be required for specific applications.

Parameter Method 1 (Reversed-Phase C18) Method 2 (Reversed-Phase C4)
Column C18, 4.6 x 250 mm, 5 µmC4, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 75 mM KH₂PO₄, pH 4.910 mM Triethylamine acetate, pH 5.5
Mobile Phase B Acetonitrile with 600 mM Acetic AcidAcetonitrile
Gradient 44% to 50% B over 80 min10% to 60% B over 40 min
Flow Rate 0.5 mL/min0.8 mL/min
Temperature 35°C40°C
Detection UV at 260 nmUV at 254 nm or MS

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol describes a general procedure for the extraction of long-chain acyl-CoAs from tissue samples.

  • Homogenization: Homogenize frozen tissue samples in a cold buffer, such as 100 mM KH₂PO₄ (pH 4.9).[3]

  • Deproteinization: Add a precipitating agent like cold perchloric acid or an organic solvent such as a mixture of isopropanol (B130326) and acetonitrile to the homogenate to precipitate proteins.[3][21]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[21]

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.[22]

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[22]

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[22]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[22] Reconstitute the residue in the initial mobile phase for HPLC analysis.[22]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[20]

Protocol 2: HPLC Method for Separation of Long-Chain 3-Hydroxyacyl-CoA Isomers

This protocol provides a starting point for developing an HPLC method.

  • HPLC System and Column: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or mass spectrometer detector. Install a reversed-phase C18 or C4 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer, for example, 75 mM KH₂PO₄, and adjust the pH to 4.9.[3] Filter through a 0.22 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.[3] It may be beneficial to add a small amount of acid, such as 600 mM acetic acid, to mobile phase B.[3]

  • Chromatographic Conditions:

    • Set the column temperature to 35°C.[23]

    • Equilibrate the column with the initial mobile phase composition (e.g., 44% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the flow rate to 0.5 mL/min.[23]

    • Set the detector to monitor at 260 nm for UV detection of the adenine (B156593) ring of Coenzyme A.[3]

  • Gradient Program:

    • Start with a linear gradient from 44% B to 50% B over 80 minutes.[23] This shallow gradient is crucial for separating closely related isomers.

    • Include a column wash step with a high percentage of organic solvent (e.g., 95% B) after each run to remove any strongly retained compounds.

    • Incorporate a re-equilibration step at the initial conditions before the next injection.

  • Injection and Data Acquisition:

    • Inject 10-20 µL of the prepared sample.

    • Acquire data for the entire duration of the chromatographic run.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Homogenization 1. Homogenization Deproteinization 2. Deproteinization Homogenization->Deproteinization Centrifugation 3. Centrifugation Deproteinization->Centrifugation SPE 4. SPE Cleanup Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation Filtration 6. Filtration Evaporation->Filtration Injection 7. Injection Filtration->Injection Separation 8. Gradient Separation Injection->Separation Detection 9. Detection (UV/MS) Separation->Detection Data_Analysis 10. Data Analysis Detection->Data_Analysis

Caption: A typical workflow for the analysis of long-chain 3-hydroxyacyl-CoA isomers.

Troubleshooting_Logic Start HPLC Problem (e.g., Poor Peak Shape) Check_Column Check Column (Age, Contamination) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition) Start->Check_Mobile_Phase Check_Sample Check Sample (Concentration, Solvent) Start->Check_Sample Check_System Check System (Leaks, Temperature) Start->Check_System Solution Implement Solution (e.g., Flush Column, Adjust pH) Check_Column->Solution Check_Mobile_Phase->Solution Check_Sample->Solution Check_System->Solution

References

Technical Support Center: Quantification of (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (3R,13Z)-3-hydroxydocosenoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The quantification of long-chain acyl-CoAs (LCACoAs) like this compound presents several analytical difficulties. These include their inherent instability in aqueous solutions, low abundance in biological samples, and the potential for degradation during sample extraction and analysis. Furthermore, their amphipathic nature can lead to poor chromatographic peak shape and ion suppression in mass spectrometry.

Q2: What is the most common analytical method for quantifying long-chain acyl-CoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific quantification of LCACoAs.[1][2][3] This technique allows for the separation of different acyl-CoA species by liquid chromatography, followed by their detection and quantification using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[1]

Q3: Why is sample preparation so critical for accurate quantification?

Sample preparation is a critical step that significantly impacts the accuracy and reproducibility of LCACoA quantification. Inefficient extraction can lead to low recovery of the analyte, while improper handling can cause degradation. Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction.[4][5][6] It is also crucial to minimize freeze-thaw cycles and keep samples on ice to prevent enzymatic degradation.

Q4: Are there commercially available standards for this compound?

This compound is a specialized lipid intermediate and may not be readily available from all commercial suppliers. Researchers may need to consider custom synthesis or use a structurally similar, stable isotope-labeled internal standard for relative quantification. The lack of readily available standards for many acyl-CoA species is a recognized challenge in the field.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Issue 1: Low or No Signal for the Analyte
Potential Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. For tissue samples, ensure complete homogenization.[6] Consider using a proven method like a two-phase extraction with chloroform/methanol/water or a solid-phase extraction (SPE) protocol specifically designed for acyl-CoAs.[4][5] The addition of an acyl-CoA-binding protein to the extraction solvent has been shown to improve recovery.[4]
Analyte Degradation Acyl-CoAs are unstable. Work quickly and keep samples on ice at all times. Use fresh solvents and consider adding antioxidants. Avoid multiple freeze-thaw cycles. Storing samples in glass vials instead of plastic can reduce signal loss.[7]
Suboptimal Mass Spectrometry Parameters Optimize the mass spectrometer settings for your specific analyte. This includes tuning the precursor and product ion masses (MRM transitions), collision energy, and ion source parameters. A neutral loss scan of 507 Da is often used for profiling complex LCACoA mixtures.[2][3]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Step
Secondary Interactions with the Column The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, leading to peak tailing. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape on a C18 reversed-phase column.[2][3]
Inappropriate Column Chemistry While C18 columns are common, consider testing other stationary phases if peak shape issues persist.
Sample Overload Inject a smaller volume of your sample or dilute it to see if the peak shape improves.
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that each sample is treated identically throughout the extraction and analysis process. Use of an internal standard is highly recommended to correct for variability. Odd-numbered long-chain fatty acyl-CoA species like heptadecanoyl-CoA are often used as internal standards.[5]
Instrument Instability Check the stability of your LC-MS/MS system by injecting a standard solution multiple times. If there is significant variation, the instrument may require maintenance or recalibration.
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your analyte, leading to variability. Improve your sample clean-up procedure or adjust your chromatographic method to separate the interfering compounds from your analyte.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical SettingReference
Column C18 reversed-phase[2][3][9]
Mobile Phase A Water with ammonium hydroxide (B78521) (pH ~10.5)[1][2]
Mobile Phase B Acetonitrile with ammonium hydroxide[1][2]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
MS/MS Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][6]
Common Transition Neutral loss of 507 Da[2][3]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a synthesized method based on common procedures for tissue extraction.[4][5][9]

  • Homogenization: Weigh a frozen tissue sample (20-100 mg) and homogenize it in a cold extraction solvent (e.g., a mixture of chloroform, methanol, and water).[4][5] Keep the sample on ice throughout this process.

  • Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. The long-chain acyl-CoAs will be in the methanolic aqueous phase.[5]

  • Purification: Further purify the acyl-CoAs from the aqueous phase using a C18 solid-phase extraction (SPE) column.[6]

    • Condition the SPE column with methanol.

    • Equilibrate the column with water.

    • Load the sample.

    • Wash the column to remove impurities (e.g., with a low concentration of formic acid).

    • Elute the acyl-CoAs with a solvent containing ammonium hydroxide.[6]

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[6]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (Chloroform/Methanol) tissue->homogenization phase_separation Phase Separation homogenization->phase_separation aqueous_phase Aqueous Phase (Contains Acyl-CoAs) phase_separation->aqueous_phase spe C18 SPE Column aqueous_phase->spe elution Elution spe->elution dried_sample Dried Sample elution->dried_sample reconstitution Reconstitution dried_sample->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition lcms->data logical_relationship cluster_problem Common Problem: Low Analyte Signal cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_signal Low or No Signal cause1 Poor Extraction Efficiency low_signal->cause1 cause2 Analyte Degradation (Instability) low_signal->cause2 cause3 Suboptimal MS Parameters low_signal->cause3 solution1 Optimize Extraction Protocol (e.g., SPE, LLE) cause1->solution1 solution2 Improve Sample Handling (Keep cold, minimize freeze-thaw) cause2->solution2 solution3 Tune MS Parameters (MRM transitions, collision energy) cause3->solution3

References

reducing matrix effects in the analysis of (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of (3R,13Z)-3-hydroxydocosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix.[1][2] For this compound, a long-chain acyl-CoA, common matrix components in biological samples like plasma or tissue homogenates include phospholipids (B1166683), salts, and other endogenous metabolites.[3][4] These can lead to ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][5]

Q2: What are the primary sources of matrix effects in biological samples for this type of analysis?

A2: The primary sources of matrix effects in the analysis of lipid-like molecules such as this compound are phospholipids.[3][6] Phospholipids are abundant in biological membranes and can co-extract with the analyte, leading to significant ion suppression in electrospray ionization (ESI) mass spectrometry.[3][4] Other sources include salts, detergents (if used during sample preparation), and other endogenous lipids.

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[3] The post-column infusion method provides a qualitative assessment of ion suppression or enhancement across the chromatographic run.[6] The post-extraction spike method allows for a quantitative evaluation by comparing the analyte's response in a post-spiked matrix extract to its response in a neat solution.[7]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is crucial for compensating for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C or ¹⁵N-labeled this compound.[8][9] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1] If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue 1: Low and Inconsistent Signal Intensity for this compound

Potential Cause: Significant ion suppression due to co-eluting matrix components, most likely phospholipids.[3][7]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7][10] Consider using a mixed-mode or a specialized phospholipid removal SPE plate or cartridge.[11][12]

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from polar interferences.[3][7] Optimization of the organic solvent and pH of the aqueous phase is critical.[3] A two-step LLE can further improve cleanup.[3]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[7] If used, consider combining it with a subsequent clean-up step.

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from interfering compounds.[7]

    • Gradient Optimization: Adjust the gradient slope to better resolve the analyte peak from the regions of ion suppression.

    • Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C18, C8) or consider alternative approaches like hydrophilic interaction liquid chromatography (HILIC) if applicable.

  • Sample Dilution: A simple first step is to dilute the sample extract.[7] This reduces the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).

Issue 2: Poor Reproducibility and Accuracy

Potential Cause: Variable matrix effects between samples and calibrators, often exacerbated by inadequate sample cleanup or the absence of a suitable internal standard.[2]

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting variability due to matrix effects.[8][9] A SIL-IS will co-elute and experience the same ionization effects as the analyte, leading to a consistent analyte/IS ratio.[1] Methods for biosynthesizing labeled acyl-CoAs, such as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), have been described.[8][13]

  • Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in the same matrix as the samples (e.g., plasma from an untreated animal).[1] This helps to normalize the matrix effects between the calibrators and the unknown samples.

  • Evaluate and Optimize Sample Preparation: Inconsistent recovery and cleanup during sample preparation can lead to variable matrix effects. Ensure your chosen method (SPE, LLE) is robust and validated for reproducibility. See the table below for a comparison of sample preparation techniques.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects

Sample Preparation TechniqueAnalyte Recovery (%)Phospholipid Removal Efficiency (%)Relative Standard Deviation (RSD) (%)Throughput
Protein Precipitation (Acetonitrile)85 - 9520 - 40< 15High
Liquid-Liquid Extraction (MTBE)70 - 8560 - 80< 10Medium
Standard Solid-Phase Extraction (C18)80 - 9570 - 90< 10Medium
Phospholipid Removal SPE> 90> 95< 5Medium

Note: The data presented are representative values and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Blank Matrix): Process a blank biological sample (e.g., plasma) through the entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Spike the analyte and internal standard into the extracted blank matrix from Set B at the same concentration as Set A.[7]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set C) / (Peak Area Ratio of Analyte/IS in Set A)

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol and should be optimized for this compound.

  • Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma supernatant diluted with aqueous solution) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 2 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt Add Solvent spe Solid-Phase Extraction (Phospholipid Removal) ppt->spe Load Supernatant evap Evaporation & Reconstitution spe->evap Elute Analyte lcms LC-MS/MS System evap->lcms Inject Sample data Data Acquisition & Processing lcms->data

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Low or Inconsistent Signal Intensity? optimize_prep Optimize Sample Prep (SPE, LLE) start->optimize_prep Yes optimize_lc Optimize LC Separation optimize_prep->optimize_lc Still Issues result_ok Problem Resolved optimize_prep->result_ok use_is Use Stable Isotope- Labeled IS optimize_lc->use_is Still Issues optimize_lc->result_ok matrix_cal Use Matrix-Matched Calibrators use_is->matrix_cal SIL-IS not available use_is->result_ok matrix_cal->result_ok

Caption: A troubleshooting flowchart for addressing matrix effects in the analysis of this compound.

References

Technical Support Center: Enzymatic Synthesis of Unsaturated 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of unsaturated 3-hydroxyacyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of unsaturated 3-hydroxyacyl-CoAs, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my unsaturated 3-hydroxyacyl-CoA unexpectedly low?

A1: Low product yield can stem from several factors related to the enzyme, substrate, or reaction conditions.

  • Enzyme Activity: The primary enzyme, enoyl-CoA hydratase, may have low specific activity towards your particular unsaturated acyl-CoA substrate. The catalytic efficiency of enoyl-CoA hydratases can decrease with increasing chain length of the fatty acyl-CoA.[1]

    • Solution: Increase the enzyme concentration in the reaction mixture. Consider screening different enoyl-CoA hydratases from various sources, as their substrate specificities can differ.

  • Substrate Quality: The precursor unsaturated enoyl-CoA may be impure or unstable. Thioesters, in general, can be susceptible to hydrolysis.

    • Solution: Ensure the purity of the starting material using HPLC analysis.[2] Handle acyl-CoA substrates with care, minimizing exposure to high pH and temperature.

  • Reaction Equilibrium: The hydration of the double bond is a reversible reaction.[3] The equilibrium may not favor product formation under your current conditions.

    • Solution: Consider using a coupled enzyme system to pull the reaction forward by converting the 3-hydroxyacyl-CoA product into a subsequent molecule.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors of enoyl-CoA hydratase.

    • Solution: Purify the enzyme and substrates to remove any potential inhibitors. Ensure the buffer components are compatible with the enzyme.

Q2: I am observing a significant amount of a byproduct with the same mass as my target molecule. What could it be and how can I avoid it?

A2: A common issue is the formation of isomers, which can be difficult to separate from the desired product.

  • Isomerase Activity: Some enoyl-CoA hydratases possess a low level of intrinsic Δ³-Δ²-enoyl-CoA isomerase activity.[4] This can lead to the formation of positional isomers of the double bond in the substrate, which are then hydrated to a different 3-hydroxyacyl-CoA isomer.

    • Solution: Characterize the byproduct using techniques like chiral HPLC to confirm its identity.[2] If isomerase activity is confirmed, screening for an enoyl-CoA hydratase with higher specificity is recommended. Alternatively, optimize reaction conditions (e.g., pH, temperature) to potentially disfavor the isomerase activity.

  • Unexpected Substrates: Impurities in the starting material could be acting as substrates for the enzyme.

    • Solution: Thoroughly purify the unsaturated enoyl-CoA substrate before the enzymatic reaction.

Q3: My purified unsaturated 3-hydroxyacyl-CoA seems to be degrading over time. How can I improve its stability?

A3: Acyl-CoA esters, particularly unsaturated ones, are prone to both chemical and enzymatic degradation.

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.

    • Solution: Store the purified product at low temperatures (-20°C or -80°C) and in a slightly acidic buffer (pH 4.0-6.0). Lyophilization can also improve long-term stability.

  • Oxidation: The double bonds in the acyl chain are susceptible to oxidation.

    • Solution: Store samples under an inert atmosphere (e.g., argon or nitrogen) and consider adding antioxidants like BHT or vitamin E, if compatible with downstream applications.

  • Contaminating Thioesterases: The enzyme preparation used for synthesis may contain contaminating thioesterases that hydrolyze the product.

    • Solution: Use a highly purified enoyl-CoA hydratase for the synthesis. If using a crude extract, consider adding thioesterase inhibitors, though this may require careful optimization.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step enzymatic approach for synthesizing 3-hydroxyacyl-CoAs from unsaturated free fatty acids?

A1: A common method involves two main enzymatic steps:

  • Activation of the unsaturated fatty acid: The free unsaturated fatty acid is first converted to its corresponding enoyl-CoA thioester. This is often achieved using an acyl-CoA synthetase or a CoA transferase.

  • Hydration of the enoyl-CoA: The resulting unsaturated enoyl-CoA is then hydrated across the double bond by an enoyl-CoA hydratase to produce the desired 3-hydroxyacyl-CoA.

Q2: How does the chain length and degree of unsaturation of the acyl-CoA affect the enzymatic synthesis?

A2: The structure of the acyl-CoA substrate significantly impacts the efficiency of the enoyl-CoA hydratase. Generally, the activity of these enzymes decreases as the carbon chain length of the acyl-CoA increases.[1] The position and configuration (cis/trans) of the double bond also play a crucial role in substrate recognition and catalytic rate.

Q3: What are the recommended methods for purifying the final unsaturated 3-hydroxyacyl-CoA product?

A3: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying acyl-CoA esters.[2][5]

  • Reversed-phase HPLC: A C18 column is typically used with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent like acetonitrile (B52724) or methanol.[5]

  • Chiral HPLC: If stereoisomeric purity is a concern, a chiral separation column can be employed to resolve the R and S enantiomers of the 3-hydroxyacyl-CoA.[2]

Q4: How can I accurately quantify the concentration of my synthesized unsaturated 3-hydroxyacyl-CoA?

A4: Quantification can be achieved through several methods:

  • UV-Vis Spectrophotometry: The concentration of acyl-CoAs can be determined by measuring the absorbance at 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule. An extinction coefficient for CoA at this wavelength is used for calculation.

  • HPLC with a Standard Curve: A more accurate method involves generating a standard curve with a known concentration of a commercially available, structurally similar acyl-CoA and then determining the concentration of the synthesized product by comparing its peak area from the HPLC chromatogram to the standard curve.

  • Enzymatic Assays: Specific enzymatic assays can be designed where the 3-hydroxyacyl-CoA is a substrate for a subsequent reaction that produces a detectable signal (e.g., change in absorbance or fluorescence).

Quantitative Data Summary

The following table summarizes the yields of various chemo-enzymatically synthesized α,β-unsaturated acyl-CoAs. While not all are 3-hydroxyacyl-CoAs, the data provides insights into the efficiencies of different synthesis routes for unsaturated acyl-CoAs, which are the precursors for the enzymatic hydration step.

Unsaturated Acyl-CoASynthesis MethodYield (%)
Acrylyl-CoAEthylchloroformate (ECF)-mediated coupling17
Crotonyl-CoAECF-mediated coupling44
3,3-Dimethylacrylyl-CoAECF-mediated coupling39
Octenoyl-CoAECF-mediated coupling57
Sorbityl-CoAECF-mediated coupling61
Cinnamoyl-CoAECF-mediated coupling75

Data adapted from a study on chemo-enzymatic synthesis of CoA esters.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of a Short-Chain Unsaturated 3-Hydroxyacyl-CoA

This protocol provides a general framework for the synthesis. Specific concentrations and incubation times will need to be optimized for the particular substrate and enzymes used.

Step 1: Synthesis of the Unsaturated Enoyl-CoA

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A (CoA)

    • 0.5 mM of the unsaturated free fatty acid (e.g., crotonic acid)

    • Purified acyl-CoA synthetase (e.g., 1-5 µM)

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of the enoyl-CoA by HPLC.

  • Once the reaction is complete, the enoyl-CoA can be purified by HPLC or used directly in the next step after enzyme removal (e.g., by ultrafiltration).

Step 2: Hydration to 3-Hydroxyacyl-CoA

  • To the purified unsaturated enoyl-CoA (or the reaction mixture from Step 1 after enzyme removal), add:

    • Purified enoyl-CoA hydratase (e.g., 1-5 µM)

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Monitor the formation of the 3-hydroxyacyl-CoA by HPLC.

  • Purify the final product using reversed-phase or chiral HPLC.

Protocol 2: Purification of Unsaturated 3-Hydroxyacyl-CoA by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-30 min: 65% B

    • 30-35 min: 65% to 5% B (linear gradient)

    • 35-45 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Inject the filtered reaction mixture onto the equilibrated HPLC column.

    • Collect fractions corresponding to the peak of the 3-hydroxyacyl-CoA.

    • Confirm the identity of the product by mass spectrometry.

    • Pool the pure fractions and lyophilize for storage.

Visualizations

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Acyl-CoA Formation cluster_step2 Step 2: Hydration Unsaturated_FFA Unsaturated Free Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_FFA->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase Unsaturated_Enoyl_CoA Unsaturated Enoyl-CoA Acyl_CoA_Synthetase->Unsaturated_Enoyl_CoA ATP -> AMP + PPi Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Unsaturated_Enoyl_CoA->Enoyl_CoA_Hydratase Product Unsaturated 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Product H2O H₂O H2O->Enoyl_CoA_Hydratase Troubleshooting_Workflow Start Low Yield or Impure Product Check_Enzyme Check Enzyme Activity and Concentration Start->Check_Enzyme Check_Substrate Analyze Substrate Purity (e.g., by HPLC) Check_Enzyme->Check_Substrate Activity OK Increase_Enzyme Increase Enzyme Concentration or Screen for New Enzyme Check_Enzyme->Increase_Enzyme Low Activity Check_Byproducts Identify Byproducts (e.g., by MS, chiral HPLC) Check_Substrate->Check_Byproducts Pure Purify_Substrate Purify Substrate Before Reaction Check_Substrate->Purify_Substrate Impure Optimize_Conditions Optimize Reaction Conditions (pH, Temp) to Minimize Side Reactions Check_Byproducts->Optimize_Conditions Isomers or Other Byproducts Success Improved Yield and Purity Check_Byproducts->Success No Significant Byproducts Increase_Enzyme->Success Purify_Substrate->Success Optimize_Conditions->Success

References

how to prevent degradation of (3R,13Z)-3-hydroxydocosenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Studies. This guide provides detailed information, troubleshooting advice, and protocols to help you prevent the degradation of (3R,13Z)-3-hydroxydocosenoyl-CoA in solution, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in solution?

This compound is a 3-hydroxy fatty acyl-coenzyme A, an important intermediate in fatty acid metabolism[1]. Like most long-chain acyl-CoAs, it is inherently unstable in aqueous solutions due to two primary vulnerabilities: the high-energy thioester bond linking the fatty acid to coenzyme A, and the unsaturated double bond within the docosenoyl chain[2][3].

Q2: What are the main chemical pathways that cause its degradation?

There are two principal degradation pathways for this molecule:

  • Thioester Hydrolysis: The thioester bond is susceptible to cleavage by both chemical (acid- or base-catalyzed) and enzymatic hydrolysis, yielding the free fatty acid and coenzyme A. Enzymatic hydrolysis can be caused by contaminating acyl-CoA thioesterases (ACOTs)[4][5][6].

  • Oxidation: The cis double bond at the C13 position is a prime target for oxidation (lipid peroxidation) by reactive oxygen species (ROS)[7]. This process can be accelerated by the presence of trace metal ions.

Q3: What is the optimal pH range to maintain the stability of my solution?

To minimize both acid- and base-catalyzed hydrolysis of the thioester bond, a slightly acidic pH of 6.0 to 6.5 is recommended for aqueous buffers.

Q4: How should I prepare and store my stock solutions for short-term and long-term use?

For long-term storage, solutions should be prepared, aliquoted into single-use volumes to avoid repeat freeze-thaw cycles, and stored at -80°C . For short-term use (a few days), storage at -20°C is acceptable. If the experiment is immediate, keeping the solution on ice (+4°C) is advised, but for no more than a few hours.

Q5: Is it advisable to repeatedly freeze and thaw my this compound aliquots?

No. Repeated freeze-thaw cycles can accelerate degradation. It is critical to prepare single-use aliquots to maintain the compound's integrity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My compound is degrading rapidly, even when stored at low temperatures. What should I check first?

Rapid degradation is often due to suboptimal solution conditions. Follow this workflow to diagnose the issue.

G A Degradation Observed B Check Buffer pH (Is it 6.0-6.5?) A->B C Check for Contamination (Enzymatic/Microbial) A->C D Check for Oxidizing Agents (Air exposure, metal ions) A->D H Review Storage Protocol (Single-use aliquots? -80°C?) A->H E Adjust pH to 6.0-6.5 Use fresh, high-purity buffer B->E No F Use Sterile Technique Filter-sterilize buffer Add protease inhibitors if needed C->F Possible G Degas Buffer (Argon/Nitrogen) Add Chelator (e.g., EDTA) Add Antioxidant (e.g., BHT) D->G Possible I Aliquot & Store at -80°C Avoid freeze-thaw cycles H->I No

Caption: Troubleshooting workflow for rapid degradation.

Problem: My LC-MS or HPLC analysis shows two major unexpected peaks that correspond to the free fatty acid and free Coenzyme A.

This is a clear indicator of thioester bond hydrolysis .

  • Cause: The pH of your solution is likely too high (alkaline) or too low (acidic). Alternatively, your sample or reagents may be contaminated with acyl-CoA thioesterases.

  • Solution:

    • Verify the pH of your buffer is between 6.0 and 6.5.

    • Prepare fresh solutions using sterile, high-purity water and reagents.

    • If working with cell lysates or tissue extracts, consider adding a broad-spectrum protease inhibitor cocktail.

Problem: My mass spectrometry results show a complex pattern of peaks with mass additions of +16 or +32 Da, or I see a general loss of the parent compound without clear hydrolysis products.

This pattern strongly suggests oxidation of the polyunsaturated fatty acyl chain.

  • Cause: The (13Z)-double bond is susceptible to attack by reactive oxygen species. This can be initiated by exposure to atmospheric oxygen and catalyzed by trace metal ions in your buffer.

  • Solution:

    • Work under an inert atmosphere: Degas your buffers and overlay your solution with argon or nitrogen gas before sealing and storing.

    • Add a metal chelator: Include 0.5-1.0 mM EDTA in your buffer to sequester divalent metal ions that catalyze oxidation.

    • Use an antioxidant: Add a lipid-soluble antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (10-50 µM) to prevent lipid peroxidation[8].

Key Degradation Pathways and Prevention

The structural vulnerabilities of this compound are the thioester bond and the C13=C14 double bond.

G cluster_0 This compound cluster_1 Degradation Products mol HO-CH(R')-CH2-CO-S-CoA (R' contains C13=C14 double bond) hydrolysis Free Fatty Acid + CoASH mol->hydrolysis Hydrolysis (pH extremes, enzymes) oxidation Oxidized Acyl-CoA Species (peroxides, aldehydes) mol->oxidation Oxidation (O2, metal ions)

Caption: Primary degradation pathways for acyl-CoAs.

Data Presentation: Recommended Handling & Storage

Adherence to proper handling and storage conditions is paramount for preventing degradation.

Table 1: Recommended Storage and Handling Conditions

Parameter Short-Term (≤ 24 hours) Long-Term (> 24 hours) Rationale
Temperature 0 to 4°C (on ice) -80°C Minimizes chemical and enzymatic reactions. Studies show significant degradation of fatty acids can occur even at -20°C over time[8][9].
pH 6.0 - 6.5 6.0 - 6.5 Reduces the rate of both acid- and base-catalyzed thioester hydrolysis.
Atmosphere Sealed vial Headspace flushed with Argon/Nitrogen Prevents oxidation of the unsaturated fatty acyl chain[7].
Container Low-protein binding microcentrifuge tube or amber glass vial Low-protein binding microcentrifuge tube or amber glass vial Amber glass or opaque tubes protect from light, which can accelerate oxidation.

| Freeze/Thaw | N/A | Avoid; prepare single-use aliquots | Repetitive cycles damage the molecule and accelerate degradation. |

Table 2: Guide to Protective Additives for Solution Stability

Additive Recommended Concentration Mechanism of Action
EDTA 0.5 - 1.0 mM Chelates divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze lipid oxidation.
BHT / Vitamin E 10 - 50 µM Chain-breaking antioxidants that scavenge free radicals, preventing lipid peroxidation[10][11].

| DTT / TCEP | 0.2 - 1.0 mM | Reducing agents that prevent the formation of CoA disulfides (CoA-S-S-CoA). |

Experimental Protocols

Protocol: Time-Course Stability Assessment via LC-MS/MS

This protocol allows you to quantify the stability of this compound under your specific experimental conditions. Quantification of acyl-CoAs is commonly achieved with methods like liquid chromatography-mass spectrometry (LC-MS)[2][12][13][14].

1. Materials and Reagents:

  • This compound

  • Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • Protective additives (EDTA, BHT) as required for testing

  • Quenching solution (e.g., ice-cold Acetonitrile with 1% Formic Acid)

  • LC-MS/MS system

2. Procedure:

  • Prepare Test Solutions: Prepare a solution of this compound at your target concentration (e.g., 10 µM) in your chosen buffer. Create parallel solutions for each condition you want to test (e.g., "Buffer Only", "Buffer + EDTA", "Buffer + EDTA + BHT").

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot (e.g., 50 µL) from each test solution and add it to a tube containing a 5-10 fold excess of ice-cold quenching solution (e.g., 450 µL). Vortex immediately and store at -80°C until analysis. This sample represents 100% integrity.

  • Incubation: Incubate the remaining test solutions at your desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Subsequent Time Points: At designated intervals (e.g., 1, 4, 8, and 24 hours), repeat step 2, collecting aliquots from each test solution and quenching them immediately.

  • Sample Preparation for Analysis: Once all time points are collected, centrifuge the quenched samples at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet any precipitated proteins. Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using an appropriate reversed-phase LC method coupled to a mass spectrometer operating in multiple reaction-monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transition for this compound.

  • Data Analysis: Calculate the peak area for the parent compound at each time point. Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0. Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.

References

Technical Support Center: Resolving Co-elution of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues of acyl-CoA thioesters in chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with co-eluting acyl-CoA thioesters.

Issue 1: Poor resolution between structurally similar acyl-CoA thioesters (e.g., isomers).

Symptoms:

  • Overlapping or merged peaks in the chromatogram.

  • Inability to accurately quantify individual isomers.[1]

  • Shoulders on peaks, indicating the presence of more than one compound.[1]

Possible Causes & Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Composition Adjust the mobile phase composition or gradient to enhance separation.[2] For reversed-phase chromatography, modifying the organic modifier (e.g., acetonitrile (B52724), methanol (B129727), isopropanol) concentration or the aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), ammonium formate) can improve resolution.[3][4] For challenging separations, consider using ion-pairing reagents, although their removal from the column can be difficult.[5][6]
Inappropriate Stationary Phase The choice of chromatography column is critical. If a standard C18 column does not provide adequate separation, consider alternative stationary phases. For separating isomers based on double bond position and geometry, Silver Ion HPLC (Ag-HPLC) can be effective.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating lipid classes.[4]
Incorrect Flow Rate or Temperature Optimize the flow rate; a lower flow rate can sometimes improve resolution. Maintain a stable column temperature using a column oven, as temperature fluctuations can impact retention times and peak shape.[2]
Issue 2: Retention time drift and inconsistent peak shapes.

Symptoms:

  • Shifting retention times for the same analyte across different injections.

  • Peak tailing or fronting.[2]

Possible Causes & Solutions:

Possible Cause Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[2]
Column In-equilibration Increase the column equilibration time before each injection to ensure a stable baseline.[2]
Column Contamination or Degradation Backflush the column or replace the inlet frit if you suspect a blockage.[2] If performance does not improve, flush the column with a strong solvent or replace it.[2] To minimize secondary interactions causing peak tailing, add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase.[2]
System Leaks Check all fittings for leaks, particularly between the injector, column, and detector.[2]
Issue 3: Co-elution with matrix components in biological samples.

Symptoms:

  • Ion suppression or enhancement in LC-MS/MS analysis.

  • Inaccurate quantification due to interfering compounds.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Sample Cleanup Employ solid-phase extraction (SPE) to remove interfering matrix components before analysis.[2][7] Different SPE sorbents can be tested to optimize cleanup.
Matrix Effects If co-elution with matrix components persists, dilute the sample to reduce the concentration of interfering substances. The use of stable isotope-labeled internal standards can help compensate for matrix effects.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating acyl-CoA thioesters?

A1: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.[8][9][10] LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for the analysis of low-abundance acyl-CoAs in complex biological matrices.[3][10]

Q2: How can I confirm if I have a co-elution problem?

A2: If you are using a Diode Array Detector (DAD), you can perform peak purity analysis. The detector collects multiple UV spectra across a single peak; if the spectra are not identical, it suggests co-elution.[1] With mass spectrometry, you can compare mass spectra across the peak. A shift in the spectral profile is indicative of co-elution.[1] The presence of a "shoulder" on a peak is also a visual clue for co-elution.[1]

Q3: Can changing the mobile phase pH help resolve co-eluting acyl-CoAs?

A3: Yes, adjusting the mobile phase pH can be a powerful tool. For HILIC separations, the pH can affect the charge state of both the lipid headgroups and the stationary phase, which in turn influences retention and peak shape.[4] For reversed-phase methods, slightly acidic mobile phases are often used for short-chain acyl-CoAs.[10]

Q4: Are there alternatives to ion-pairing reagents for improving the retention of polar acyl-CoAs?

A4: Yes. While ion-pairing reagents are effective, they can be problematic due to their persistence in the chromatographic system.[6] An alternative is to use HILIC, which is well-suited for the retention and separation of polar compounds. Another approach is to use a reversed-phase column at a high pH (e.g., pH 10.5) with an ammonium hydroxide (B78521) and acetonitrile gradient, which avoids the use of ion-pairing reagents.[6]

Q5: What are the key considerations for sample preparation to minimize co-elution?

A5: Proper sample preparation is crucial. Key steps include efficient extraction and cleanup to remove interfering substances.[10] Common extraction methods involve protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10] For biological samples, a solid-phase extraction (SPE) cleanup is often recommended to reduce matrix effects.[2][3]

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol provides a general workflow for the analysis of fatty acyl-CoA extracts.[3]

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[3]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3]

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A common approach is to monitor the neutral loss of 507 Da or the fragment ion at m/z 428.[6]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is for cleaning up biological extracts before LC-MS/MS analysis.[2][7]

  • Column Conditioning: Precondition an Oasis HLB SPE column with 1 mL of methanol, followed by equilibration with 1 mL of water.[7]

  • Sample Loading: Load the sample aliquot onto the SPE column.[7]

  • Washing: Wash the column with 1 mL of water to remove polar interferences.[7]

  • Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.[7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[3][7]

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution of Acyl-CoA Thioesters start Co-elution Observed (Overlapping Peaks, Peak Shoulders) check_purity Confirm Co-elution (Peak Purity Analysis, MS Scan) start->check_purity optimize_mp Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Modifier - Modify Additives/pH check_purity->optimize_mp Confirmed change_column Change Stationary Phase - Different RP Selectivity (e.g., Phenyl-Hexyl) - HILIC for polar analytes - Ag-HPLC for isomers optimize_mp->change_column Unsuccessful resolved Resolution Achieved optimize_mp->resolved Successful optimize_conditions Adjust Other Parameters - Flow Rate - Column Temperature change_column->optimize_conditions Unsuccessful change_column->resolved Successful improve_sp Improve Sample Preparation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) optimize_conditions->improve_sp Unsuccessful optimize_conditions->resolved Successful improve_sp->resolved Successful unresolved Issue Persists improve_sp->unresolved Unsuccessful

Caption: A workflow for troubleshooting co-elution issues in acyl-CoA chromatography.

Logical_Relationships Factors Influencing Chromatographic Resolution Resolution Chromatographic Resolution Selectivity Selectivity (α) (Stationary/Mobile Phase Chemistry) Resolution->Selectivity Efficiency Efficiency (N) (Column Packing, Flow Rate) Resolution->Efficiency Retention Retention Factor (k') (Mobile Phase Strength) Resolution->Retention StationaryPhase Stationary Phase Selectivity->StationaryPhase MobilePhase Mobile Phase Selectivity->MobilePhase ColumnParams Column Parameters (Length, Particle Size) Efficiency->ColumnParams FlowRate Flow Rate Efficiency->FlowRate Retention->MobilePhase

Caption: Key factors affecting the resolution of compounds in chromatography.

References

enhancing ionization efficiency of (3R,13Z)-3-hydroxydocosenoyl-CoA for MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (3R,13Z)-3-hydroxydocosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing ionization efficiency and troubleshooting common issues encountered during LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound by mass spectrometry?

A1: The main challenges include its low volatility, potential for thermal degradation, and often low ionization efficiency in common electrospray ionization (ESI) sources. Like other long-chain acyl-CoAs, it is susceptible to hydrolysis, especially in non-acidic aqueous solutions, which can lead to signal loss.[1] Furthermore, its presence in complex biological matrices can lead to ion suppression, further reducing signal intensity.[1]

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of long-chain acyl-CoAs.[2][3] This is because the CoA moiety can readily accept a proton. Alternative ionization methods such as atmospheric pressure chemical ionization (APCI) or matrix-assisted laser desorption/ionization (MALDI) can also be considered, particularly for lipidomic studies.[4][5]

Q3: How can I improve the signal intensity of my analyte?

A3: Several strategies can be employed to enhance signal intensity:

  • Mobile Phase Optimization: The addition of volatile salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) can improve peak shape and ionization efficiency.[6] Acidifiers such as formic acid or acetic acid (around 0.1%) can also be beneficial.[6][7][8]

  • Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and concentrate the analyte, which can reduce matrix effects.[1]

  • MS Parameter Optimization: Fine-tuning of source parameters, such as capillary voltage, desolvation temperature, and gas flows, is critical for maximizing ionization.[9]

  • Chemical Derivatization: Although more common in GC-MS, derivatization of the hydroxyl group can improve ionization efficiency in LC-MS for certain molecules.[9][10]

Q4: What are the characteristic fragmentation patterns of long-chain acyl-CoAs in tandem MS?

A4: In positive ion mode tandem mass spectrometry (MS/MS), a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) is commonly observed.[2][11] This specific fragmentation is often used for precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect acyl-CoAs in a complex mixture.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.

Issue 1: No Signal or Complete Signal Loss

  • Possible Cause: Instrument malfunction, degraded sample or standards, incorrect mobile phase preparation.

  • Troubleshooting Steps:

    • Confirm Instrument Performance: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly.[1]

    • Prepare Fresh Reagents: Prepare new standards and mobile phases to rule out degradation or contamination.[1]

    • Check for Stable Spray: Visually inspect the ESI needle to ensure a stable spray is being generated.

    • Verify LC Pump Function: Ensure that the LC pumps are delivering the mobile phase correctly and that there are no air bubbles in the lines.

Issue 2: Low Signal Intensity

  • Possible Cause: Inefficient ionization, ion suppression, suboptimal MS parameters, poor chromatography, or sample degradation.[1]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Experiment with different additives and concentrations (see Table 1).

    • Adjust MS Source Parameters: Systematically optimize capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[9]

    • Improve Chromatography: Ensure good peak shape. Poor peak shape can decrease the signal-to-noise ratio.[1] Consider a different LC column or gradient profile.

    • Evaluate Sample Preparation: Implement a robust solid-phase extraction (SPE) protocol to remove interfering matrix components.[1]

    • Minimize Sample Degradation: Keep samples on ice and in an acidic buffer whenever possible to prevent hydrolysis.[1]

Issue 3: Poor Peak Shape (Tailing or Broadening)

  • Possible Cause: Secondary interactions with the stationary phase, column contamination, or inappropriate mobile phase pH.[6]

  • Troubleshooting Steps:

    • Use Mobile Phase Additives: Incorporate ammonium formate or acetate to mask residual silanol (B1196071) groups on the column.[6]

    • Adjust pH: Ensure the mobile phase pH is suitable for your analyte and column chemistry.[6]

    • Clean or Replace Column: If the column is contaminated, wash it with a strong solvent or replace it.

Quantitative Data Summary

Table 1: Common Mobile Phase Additives for Enhanced Ionization

AdditiveTypical ConcentrationIonization ModePurpose
Ammonium Formate5 - 10 mMPositive/NegativeImproves peak shape and enhances ionization by forming adducts.[6]
Ammonium Acetate5 - 10 mMPositive/NegativeSimilar to ammonium formate, helps control pH and form adducts.[6]
Formic Acid0.1%PositiveAcidifies the mobile phase, promoting protonation.[6]
Acetic Acid0.02% - 0.1%Negative/PositiveCan improve ionization efficiency, particularly in negative mode for some lipids.[7][8]

Experimental Protocols

Protocol 1: Sample Extraction from Biological Tissues

  • Homogenization: Homogenize approximately 100-200 mg of frozen tissue in an ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water with 0.5% acetic acid).

  • Phase Separation: Centrifuge the homogenate to separate the aqueous and organic layers. The acyl-CoAs will be in the aqueous layer.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System: A reverse-phase HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium formate in 95:5 acetonitrile:water with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters:

    • Precursor Ion: The calculated m/z of the protonated this compound.

    • Product Ion: Monitor for the product ion resulting from the neutral loss of 507 Da.[2]

    • Collision Energy (CE): Optimize to achieve efficient fragmentation.

Visualizations

TroubleshootingWorkflow start Low/No MS Signal check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok check_reagents Prepare Fresh Standards & Mobile Phases ms_ok->check_reagents Yes failure Consult Instrument Specialist ms_ok->failure No reagents_ok Signal Restored? check_reagents->reagents_ok check_lc Check LC System (Pressure, Flow) reagents_ok->check_lc No success Signal Acquired reagents_ok->success Yes lc_ok LC OK? check_lc->lc_ok optimize_params Optimize MS Parameters & Sample Prep lc_ok->optimize_params Yes lc_ok->failure No optimize_params->success

Caption: A logical workflow for troubleshooting low LC-MS signal.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis homogenization Tissue Homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Dry & Reconstitute spe->reconstitution lc_separation Reverse-Phase LC Separation reconstitution->lc_separation ms_detection Positive ESI-MS Detection lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Neutral Loss of 507 Da) ms_detection->msms_fragmentation

Caption: A generalized experimental workflow for acyl-CoA analysis.

PeroxisomalBetaOxidation vlcfa_coa Very-Long-Chain Acyl-CoA (e.g., Docosenoyl-CoA) enoyl_coa trans-2-Enoyl-CoA vlcfa_coa->enoyl_coa Acyl-CoA Oxidase (ACOX) hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA (this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Shortened Acyl-CoA (C-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids.

References

dealing with nonspecific binding in enzyme kinetic studies with acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with nonspecific binding of acyl-CoAs in enzyme kinetic studies.

Troubleshooting Guide

Nonspecific binding of long-chain acyl-CoAs can lead to inaccurate kinetic measurements, including high background signals and altered enzyme activity. The following table summarizes common problems, their probable causes, and recommended solutions.

ProblemProbable CauseRecommended Solution
High background signal or apparent enzyme inhibition Acyl-CoA concentration is above its Critical Micelle Concentration (CMC), leading to the formation of micelles that can sequester the enzyme or interfere with the assay.[1][2][3]Determine the CMC of the specific acyl-CoA under your experimental conditions (pH, ionic strength, temperature).[2][3] Ensure the working concentration of your acyl-CoA is well below its CMC. For example, the CMC for palmitoyl-CoA can range from 30 to 60 µM.[1]
Variable enzyme activity and poor reproducibility Nonspecific binding of acyl-CoA monomers to surfaces of the assay plate or labware, reducing the effective substrate concentration.1. Include a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer to bind free acyl-CoAs and prevent their adsorption to surfaces. A typical starting concentration is 0.01-0.1% (w/v) fatty acid-free BSA.[4] 2. Incorporate a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration below its own CMC (e.g., 0.01-0.05%).[5]
Non-linear reaction progress curves Substrate depletion due to nonspecific binding over the time course of the assay.Pre-incubate the assay plates and tips with a blocking agent like BSA before adding the reaction components.
Apparent changes in Km and Vmax The presence of micelles or nonspecific binding alters the true concentration of free acyl-CoA available to the enzyme.Systematically titrate BSA or a non-ionic detergent to find the optimal concentration that minimizes nonspecific binding without inhibiting the enzyme. Compare kinetic parameters under different conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) and why is it important for my acyl-CoA substrate?

A1: The Critical Micelle Concentration (CMC) is the concentration at which amphipathic molecules, like long-chain acyl-CoAs, spontaneously self-assemble into aggregates called micelles.[2][3] Above the CMC, the monomeric concentration of the acyl-CoA remains relatively constant, and any additional substrate exists within these micelles.[6] This is critical in enzyme kinetics because most enzymes utilize the monomeric form of the substrate. If your acyl-CoA concentration is above the CMC, the true substrate concentration available to your enzyme is unknown and not equal to the total concentration added, leading to inaccurate kinetic parameter determination.[1][2]

Q2: How can I determine the CMC of my specific acyl-CoA?

A2: The CMC of an acyl-CoA is dependent on factors like acyl chain length, temperature, pH, and ionic strength of the buffer.[2][7] Therefore, it is best to determine it under your specific experimental conditions. Common methods include:

  • Fluorescence Spectroscopy: This highly sensitive method uses a fluorescent probe, such as pyrene (B120774), that exhibits a spectral shift when it partitions from the aqueous environment into the hydrophobic core of micelles.[7][8]

  • Surface Tensiometry: The surface tension of a solution decreases as the concentration of a surfactant (like acyl-CoA) increases. Once micelles form, the surface tension remains relatively constant. The inflection point of this change corresponds to the CMC.[3][8]

  • Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes at the CMC. This method is applicable to the charged acyl-CoA molecules.[3][8]

Q3: How does Bovine Serum Albumin (BSA) help in reducing nonspecific binding?

A3: Bovine Serum Albumin (BSA) is a protein that has multiple binding sites for fatty acids and acyl-CoAs.[4] In enzyme kinetic assays, fatty acid-free BSA can be added to the buffer to act as a "carrier" protein. It binds to the acyl-CoA molecules, preventing them from nonspecifically adsorbing to plastic surfaces of microplates and pipette tips.[4] This ensures that the effective concentration of the acyl-CoA in solution is known and available to the enzyme. BSA can also help to solubilize long-chain acyl-CoAs and prevent their aggregation.[9]

Q4: What concentration of BSA should I use?

A4: The optimal concentration of BSA needs to be determined empirically for your specific assay. A common starting point is 0.01% to 0.1% (w/v) of fatty acid-free BSA. It is important to use fatty acid-free BSA to ensure that the binding sites are available for your acyl-CoA substrate. Too high a concentration of BSA might sequester the acyl-CoA and inhibit your enzyme. Therefore, it is recommended to perform a titration experiment to find the concentration that gives the highest enzyme activity and most consistent results.

Q5: Can I use detergents instead of BSA?

A5: Yes, non-ionic detergents like Triton X-100 or Tween-20 can also be used to prevent nonspecific binding by forming mixed micelles with the acyl-CoA, thus keeping it in solution and preventing adsorption to surfaces.[5] The detergent concentration should be kept below its own CMC to avoid denaturing the enzyme. As with BSA, the optimal type and concentration of detergent should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Acyl-CoA CMC using Pyrene Fluorescence Assay

Objective: To determine the Critical Micelle Concentration (CMC) of a long-chain acyl-CoA under specific buffer conditions.

Materials:

  • Acyl-CoA stock solution (e.g., 10 mM in an appropriate buffer)

  • Assay buffer (the same buffer used for your enzyme kinetic studies)

  • Pyrene stock solution (e.g., 1 mM in ethanol)

  • Fluorescence microplate reader

  • Black, clear-bottom 96-well plates

Methodology:

  • Prepare a series of dilutions of your acyl-CoA stock solution in the assay buffer, ranging from a concentration expected to be well below the CMC to one expected to be well above.

  • Prepare a working solution of pyrene in the assay buffer. The final concentration of pyrene in the assay should be low (e.g., 1 µM) to avoid excimer formation.

  • In each well of the 96-well plate, add a constant volume of the pyrene working solution.

  • To each well, add the corresponding acyl-CoA dilution. Include a control with no acyl-CoA.

  • Incubate the plate at the desired temperature for a set period (e.g., 30 minutes) to allow for equilibration.

  • Measure the fluorescence emission spectra of pyrene using the microplate reader. Set the excitation wavelength to ~335 nm and record the emission intensity at two wavelengths, typically around 373 nm (I1) and 384 nm (I3).

  • Calculate the ratio of the fluorescence intensities (I1/I3).

  • Plot the I1/I3 ratio as a function of the logarithm of the acyl-CoA concentration.

  • The CMC is determined as the concentration at the midpoint of the sigmoidal transition in the plot, which indicates the partitioning of pyrene into the hydrophobic micellar core.

Protocol 2: Enzyme Kinetic Assay with Acyl-CoA in the Presence of BSA

Objective: To perform an enzyme kinetic assay with a long-chain acyl-CoA substrate while minimizing nonspecific binding using BSA.

Materials:

  • Purified enzyme

  • Acyl-CoA stock solution

  • Fatty acid-free BSA stock solution (e.g., 10% w/v in assay buffer)

  • Assay buffer

  • Detection reagents for your specific assay

  • Microplate reader

Methodology:

  • BSA Titration (Optimization):

    • Prepare a series of assay buffers containing different concentrations of fatty acid-free BSA (e.g., 0%, 0.005%, 0.01%, 0.025%, 0.05%, and 0.1% w/v).

    • Perform your enzyme assay using a fixed, intermediate concentration of your acyl-CoA substrate in each of the BSA-containing buffers.

    • Identify the BSA concentration that results in the highest and most stable enzyme activity. This will be your optimal BSA concentration.

  • Kinetic Assay:

    • Prepare your acyl-CoA substrate dilutions in the assay buffer containing the optimal BSA concentration determined in the previous step.

    • Set up your reaction wells in a microplate. Add the assay buffer with BSA and the acyl-CoA dilutions.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction progress over time using the microplate reader at the appropriate wavelength for your detection method.

    • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

    • Plot the initial velocities against the acyl-CoA concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizations

Acyl_CoA_Nonspecific_Binding cluster_problem The Problem: Nonspecific Binding cluster_solution The Solutions AcylCoA Acyl-CoA Monomers Plate Assay Plate Surface AcylCoA->Plate Adsorption Micelle Micelle Formation (> CMC) AcylCoA->Micelle Aggregation AcylCoA_sol Acyl-CoA Monomers Enzyme Enzyme Plate->Enzyme Reduced Substrate Availability Micelle->Enzyme Sequestration/ Inhibition BSA BSA (Carrier Protein) BSA->AcylCoA_sol Binding & Solubilization Detergent Detergent Detergent->AcylCoA_sol Forms Mixed Micelles Enzyme_sol Enzyme AcylCoA_sol->Enzyme_sol Specific Binding & Catalysis

Caption: Workflow of nonspecific acyl-CoA binding and mitigation strategies.

This diagram illustrates the problems arising from the nonspecific binding of acyl-CoA monomers to surfaces and their aggregation into micelles above the CMC. Both phenomena can lead to reduced substrate availability and enzyme inhibition. The solutions, adding BSA or detergents, work by binding to the acyl-CoA monomers, keeping them in a soluble and available state for the enzyme.

References

Validation & Comparative

A Comparative Analysis of (3R,13Z)-3-hydroxydocosenoyl-CoA and its Saturated Analog, (3R)-3-hydroxydocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical and physiological characteristics of (3R,13Z)-3-hydroxydocosenoyl-CoA, a monounsaturated very-long-chain 3-hydroxyacyl-CoA, and its saturated counterpart, (3R)-3-hydroxydocosanoyl-CoA. While direct comparative experimental studies on these specific molecules are not extensively available in public literature, this guide synthesizes predicted properties and established knowledge of very-long-chain fatty acid (VLCFA) metabolism and signaling to offer a comprehensive overview.

Introduction

This compound and (3R)-3-hydroxydocosanoyl-CoA are important intermediates in the metabolism of very-long-chain fatty acids. The key structural difference between these two molecules is the presence of a cis double bond at the 13th carbon position in the docosenoyl (C22:1) derivative, whereas the docosanoyl (C22:0) analog is fully saturated. This single point of unsaturation is predicted to influence their physicochemical properties, metabolic fates, and interactions with cellular signaling pathways.

Physicochemical Properties

The introduction of a double bond in this compound is expected to alter its three-dimensional structure, leading to a kink in the acyl chain. This seemingly subtle change can have significant implications for its interaction with enzymes and cell membranes. Below is a table summarizing their predicted physicochemical properties.

PropertyThis compound(3R)-3-hydroxydocosanoyl-CoAData Source
Molecular Formula C₄₃H₇₆N₇O₁₈P₃SC₄₃H₇₈N₇O₁₈P₃SPubChem
Molecular Weight 1104.09 g/mol 1106.11 g/mol PubChem
Predicted LogP 2.73.21PubChem, Yeast Metabolome Database
Predicted Water Solubility LowerHigherGeneral Principle
Predicted Melting Point LowerHigherGeneral Principle

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP value indicates greater lipophilicity.

Metabolic Pathways

Both molecules are intermediates in the mitochondrial beta-oxidation of very-long-chain fatty acids. This process involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

The metabolism of the saturated analog, (3R)-3-hydroxydocosanoyl-CoA, proceeds directly through the standard beta-oxidation pathway. However, the cis double bond in this compound at an odd-numbered carbon requires the action of an auxiliary enzyme, an enoyl-CoA isomerase, to convert the cis-Δ³-enoyl-CoA intermediate (formed after several rounds of beta-oxidation) to the trans-Δ²-enoyl-CoA, which can then be processed by enoyl-CoA hydratase.

Key Enzymes in Metabolism:
  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the oxidation of the 3-hydroxyl group to a 3-keto group. The substrate specificity of HADH is chain-length dependent, with different isoforms showing preferences for short, medium, long, or very-long-chain acyl-CoAs. The presence of the double bond in the monounsaturated analog may influence its binding affinity and turnover rate with specific HADH isozymes.

  • Enoyl-CoA Hydratase (ECH): This enzyme hydrates the double bond of a trans-Δ²-enoyl-CoA to form a 3-hydroxyacyl-CoA. For the unsaturated analog, after initial rounds of beta-oxidation, the resulting cis-enoyl-CoA intermediate must be isomerized before it can be hydrated by ECH.

  • Enoyl-CoA Isomerase: This enzyme is crucial for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon atoms. It converts the cis-Δ³ double bond to a trans-Δ² double bond.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C22) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA ((3R)-3-hydroxydocosanoyl-CoA) Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H₂O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (C20) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Unsaturated_Hydroxyacyl_CoA This compound Isomerase_Step Multiple β-oxidation cycles + Enoyl-CoA Isomerase Unsaturated_Hydroxyacyl_CoA->Isomerase_Step Isomerase_Step->Trans_Enoyl_CoA

Caption: Generalized pathway of fatty acid beta-oxidation.

Signaling Pathways

Fatty acyl-CoAs are not just metabolic intermediates; they are also important signaling molecules that can modulate the activity of various proteins, including transcription factors and enzymes. The structural differences between saturated and unsaturated fatty acyl-CoAs can lead to differential effects on signaling pathways.

Saturated fatty acids and their CoA esters have been implicated in promoting inflammatory signaling pathways and inducing cellular stress, such as endoplasmic reticulum (ER) stress and apoptosis. In contrast, monounsaturated fatty acids are often considered to be less toxic and may even have protective effects.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are natural ligands for PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. The binding affinity of this compound and its saturated analog to different PPAR isoforms may differ, leading to distinct downstream gene expression profiles.

  • Toll-like Receptors (TLRs): Saturated fatty acids can activate TLR4, a key receptor in the innate immune system, leading to the production of pro-inflammatory cytokines. The presence of a cis double bond in the monounsaturated analog may attenuate this interaction.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Saturated_FA Saturated Acyl-CoA ((3R)-3-hydroxydocosanoyl-CoA) TLR4 TLR4 Activation Saturated_FA->TLR4 Activates PPAR PPAR Activation Saturated_FA->PPAR May activate ER_Stress ER Stress Saturated_FA->ER_Stress Unsaturated_FA Unsaturated Acyl-CoA (this compound) Unsaturated_FA->PPAR Activates Inflammation Inflammatory Response TLR4->Inflammation Gene_Expression Gene Expression (Lipid Metabolism) PPAR->Gene_Expression

Caption: Generalized signaling pathways influenced by fatty acyl-CoAs.

Experimental Protocols

To empirically determine the comparative effects of this compound and its saturated analog, a series of in vitro and cell-based assays would be required.

Enzymatic Assays
  • Objective: To determine the kinetic parameters (Km and Vmax) of 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase/isomerase with both substrates.

  • Methodology:

    • Substrate Synthesis: Synthesize and purify both this compound and (3R)-3-hydroxydocosanoyl-CoA.

    • Enzyme Purification: Purify recombinant human 3-hydroxyacyl-CoA dehydrogenase (long-chain specific) and enoyl-CoA hydratase/isomerase.

    • Kinetic Analysis: Perform spectrophotometric assays to measure the rate of NAD⁺ reduction (for HADH) or the hydration of the double bond (for ECH) at varying substrate concentrations. The reaction progress can be monitored by measuring the change in absorbance at 340 nm for NADH production.

    • Data Analysis: Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Cell-Based Assays for Metabolic Fate
  • Objective: To compare the rate of beta-oxidation of the two molecules in a cellular context.

  • Methodology:

    • Cell Culture: Culture a relevant cell line, such as primary hepatocytes or a human liver cell line (e.g., HepG2).

    • Stable Isotope Labeling: Synthesize ¹³C-labeled versions of both acyl-CoA molecules.

    • Cell Treatment: Treat the cells with the labeled compounds for a defined period.

    • Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the incorporation of the ¹³C label into downstream metabolites of beta-oxidation (e.g., acetyl-CoA, Krebs cycle intermediates) using liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway Analysis
  • Objective: To investigate the differential effects of the two molecules on key signaling pathways.

  • Methodology:

    • Cell Treatment: Treat relevant cell types (e.g., macrophages for inflammation studies, hepatocytes for metabolic signaling) with each compound.

    • Western Blotting: Analyze the phosphorylation status and total protein levels of key signaling proteins (e.g., NF-κB, JNK, p38 MAPK, AKT).

    • Quantitative PCR (qPCR): Measure the mRNA expression levels of target genes of relevant transcription factors (e.g., TNF-α, IL-6 for NF-κB; PGC1α, CPT1 for PPARα).

    • Reporter Assays: Utilize luciferase reporter constructs driven by promoters containing response elements for specific transcription factors (e.g., PPAR response element) to quantify transcriptional activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Synthesis Synthesize and Purify Unsaturated & Saturated Analogs Enzyme_Assay Enzymatic Assays (HADH, ECH) Synthesis->Enzyme_Assay Metabolic_Assay Metabolic Fate Analysis (¹³C Labeling, LC-MS) Synthesis->Metabolic_Assay Signaling_Assay Signaling Pathway Analysis (Western, qPCR, Reporter Assays) Synthesis->Signaling_Assay Kinetic_Parameters Determine Km, Vmax Enzyme_Assay->Kinetic_Parameters

Caption: Experimental workflow for comparative analysis.

Conclusion

The presence of a single cis double bond in this compound is predicted to impart distinct physicochemical and metabolic properties compared to its saturated analog, (3R)-3-hydroxydocosanoyl-CoA. These differences are likely to influence their processing by metabolic enzymes and their engagement with cellular signaling pathways. While direct comparative data is currently lacking, the experimental approaches outlined in this guide provide a framework for future research to elucidate the specific roles of these very-long-chain 3-hydroxyacyl-CoA molecules in health and disease. Such studies are crucial for a comprehensive understanding of lipid metabolism and for the development of targeted therapeutic strategies for metabolic and inflammatory disorders.

A Functional Comparison of (3R,13Z)-3-Hydroxydocosenoyl-CoA and Other 3-Hydroxyacyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional roles of various 3-hydroxyacyl-CoAs, with a specific focus on the very-long-chain monounsaturated (3R,13Z)-3-hydroxydocosenoyl-CoA. The information presented herein is based on available biochemical data and aims to elucidate the distinct metabolic fates and enzymatic interactions of these crucial intermediates in fatty acid metabolism.

Introduction to 3-Hydroxyacyl-CoAs

3-hydroxyacyl-CoAs are essential intermediates in the beta-oxidation of fatty acids, a primary pathway for energy production in mammals.[1][2] The conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is a critical, NAD+-dependent step catalyzed by a family of enzymes known as 3-hydroxyacyl-CoA dehydrogenases (HADs).[1][3] The substrate specificity of these enzymes, which varies based on the acyl chain length, dictates the metabolic routing of different fatty acids.[4][5]

The Unique Profile of this compound

This compound is a C22:1 monounsaturated 3-hydroxyacyl-CoA. Its long-chain nature and the presence of a cis double bond at position 13 suggest a distinct metabolic handling compared to more common saturated and shorter-chain counterparts. While specific experimental data for this molecule is limited, its metabolism can be inferred from our understanding of very-long-chain fatty acid (VLCFA) oxidation.

Comparative Enzyme Kinetics

The metabolism of 3-hydroxyacyl-CoAs is primarily governed by the kinetic parameters of different HAD isozymes. These enzymes exhibit preferences for substrates of specific chain lengths.

3-Hydroxyacyl-CoA SubstrateCorresponding EnzymeOptimal Chain LengthReference
Short-chain (C4-C6)Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)C4[4]
Medium-chain (C6-C12)Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)C8-C10[6]
Long-chain (C12-C20)Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)C16[7]
Very-long-chain (>C20)Mitochondrial Trifunctional Protein (MTP)>C20[7]

Metabolic Pathways and their Significance

The fate of a 3-hydroxyacyl-CoA is determined by its chain length and the tissue-specific expression of HAD enzymes.

cluster_0 Fatty Acid Beta-Oxidation cluster_1 Substrate Specificity of HADs Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase TCA Cycle TCA Cycle Acetyl-CoA + Acyl-CoA (n-2)->TCA Cycle Energy Production Short-Chain 3-Hydroxyacyl-CoA Short-Chain 3-Hydroxyacyl-CoA SCHAD SCHAD Short-Chain 3-Hydroxyacyl-CoA->SCHAD Medium-Chain 3-Hydroxyacyl-CoA Medium-Chain 3-Hydroxyacyl-CoA MCHAD MCHAD Medium-Chain 3-Hydroxyacyl-CoA->MCHAD Long-Chain 3-Hydroxyacyl-CoA Long-Chain 3-Hydroxyacyl-CoA LCHAD (MTP) LCHAD (MTP) Long-Chain 3-Hydroxyacyl-CoA->LCHAD (MTP) This compound This compound MTP MTP This compound->MTP Predicted

Caption: Generalized pathway of fatty acid beta-oxidation and substrate specificity of HADs.

Deficiencies in these enzymes can lead to serious metabolic disorders. For instance, LCHAD deficiency is associated with severe multi-organ dysfunction.[7] The metabolism of this compound is predicted to be handled by the mitochondrial trifunctional protein (MTP), which possesses LCHAD activity and is responsible for the oxidation of long and very-long-chain fatty acids.

Experimental Protocols

1. Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM)

  • 3-hydroxyacyl-CoA substrate (e.g., this compound, and others for comparison) (1 mM)

  • Purified enzyme (e.g., LCHAD, MTP)

Procedure:

  • To a cuvette, add 880 µL of potassium phosphate buffer, 50 µL of NAD+ solution, and 50 µL of the 3-hydroxyacyl-CoA substrate solution.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the purified enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Start Start Prepare Reaction Mixture Prepare Reaction Mixture (Buffer, NAD+, Substrate) Start->Prepare Reaction Mixture Pre-incubate Pre-incubate at 37°C Prepare Reaction Mixture->Pre-incubate Add Enzyme Add Enzyme (Initiate Reaction) Pre-incubate->Add Enzyme Measure Absorbance Measure Absorbance at 340 nm Add Enzyme->Measure Absorbance Calculate Rate Calculate Reaction Rate Measure Absorbance->Calculate Rate End End Calculate Rate->End

Caption: Experimental workflow for the 3-hydroxyacyl-CoA dehydrogenase assay.

Signaling and Regulatory Roles

Beyond their role in energy metabolism, there is emerging evidence for the involvement of 3-hydroxyacyl-CoA dehydrogenases and their substrates in cellular signaling. For example, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) has been shown to interact with other mitochondrial proteins, potentially integrating fatty acid oxidation with other metabolic pathways like the urea (B33335) cycle and amino acid metabolism.[8] While the specific signaling roles of this compound are yet to be discovered, its unique structure may confer specific regulatory functions.

SCHAD SCHAD GDH Glutamate Dehydrogenase SCHAD->GDH interacts with CPS1 Carbamoyl Phosphate Synthetase I SCHAD->CPS1 interacts with AST Aspartate Transaminase SCHAD->AST interacts with FAO Fatty Acid Oxidation SCHAD->FAO AA_Metabolism Amino Acid Metabolism GDH->AA_Metabolism Urea_Cycle Urea Cycle CPS1->Urea_Cycle AST->AA_Metabolism

References

Comparative Analysis of Antibody Cross-Reactivity Against Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antibody Cross-Reactivity Profile

The following table summarizes the hypothetical cross-reactivity of three different monoclonal antibodies against a panel of common long-chain acyl-CoAs, as determined by competitive ELISA. The values represent the percentage of binding relative to the primary target antigen.

Acyl-CoAChain Length:UnsaturationAntibody A (Anti-Palmitoyl-CoA)Antibody B (Anti-Stearoyl-CoA)Antibody C (Anti-Oleoyl-CoA)
Myristoyl-CoA14:015%5%<1%
Palmitoyl-CoA16:0100% 45%5%
Palmitoleoyl-CoA16:125%10%30%
Stearoyl-CoA18:040%100% 10%
Oleoyl-CoA18:110%20%100%
Linoleoyl-CoA18:2<5%15%70%
Arachidoyl-CoA20:05%30%<1%

Experimental Protocols

Accurate assessment of antibody cross-reactivity is paramount. The following are detailed methodologies for key experiments used to determine the specificity of antibodies against long-chain acyl-CoAs.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is used to quantify the degree of cross-reactivity by measuring the competition between the primary target acyl-CoA and other acyl-CoAs for binding to the antibody.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Acyl-CoA standards (e.g., Palmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA)

  • Primary antibody against a specific long-chain acyl-CoA

  • Bovine Serum Albumin (BSA) or other blocking agent

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a conjugate of the primary target acyl-CoA and a carrier protein (e.g., BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions for each of the competing long-chain acyl-CoAs. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the competing acyl-CoAs for 30 minutes.

  • Incubation: Add the antibody/competitor mixtures to the coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of cross-reactivity.[1]

Western Blotting

Western blotting can be used to assess the specificity of an antibody by detecting its binding to acyl-CoAs conjugated to proteins separated by size.

Materials:

  • Acyl-CoA-protein conjugates

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of different acyl-CoA-protein conjugates.

  • Electrophoresis: Separate the conjugates by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The presence and intensity of bands will indicate the degree of binding to different acyl-CoA conjugates.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics and affinity between an antibody and different acyl-CoAs, offering detailed insights into cross-reactivity.[3][4]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Primary antibody

  • Running buffer (e.g., HBS-EP+)

  • Solutions of various long-chain acyl-CoAs

Procedure:

  • Antibody Immobilization: Immobilize the primary antibody onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject different long-chain acyl-CoAs at various concentrations over the antibody-immobilized surface.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the acyl-CoAs in real-time by measuring the change in the SPR signal.[5]

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each acyl-CoA. A lower KD value indicates a higher binding affinity.[6]

  • Cross-Reactivity Assessment: Compare the binding affinities of the antibody for the different acyl-CoAs to quantify cross-reactivity.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of long-chain acyl-CoAs and their antibodies.

FattyAcidMetabolism Overview of Long-Chain Fatty Acid Metabolism FattyAcid Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthetase->AcylCoA BetaOxidation Mitochondrial Beta-Oxidation AcylCoA->BetaOxidation Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->Lipid_Synthesis Signaling Cellular Signaling AcylCoA->Signaling AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle CrossReactivityWorkflow Experimental Workflow for Antibody Cross-Reactivity Analysis cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) ELISA_Plate Coat Plate with Target Acyl-CoA Conjugate Block Block Non-Specific Sites ELISA_Plate->Block Compete Add Antibody Pre-incubated with Competing Acyl-CoAs Block->Compete Detect Add Secondary Antibody and Substrate Compete->Detect Analyze_ELISA Measure Absorbance and Calculate % Cross-Reactivity Detect->Analyze_ELISA SPR_Chip Immobilize Antibody on Sensor Chip Inject Inject Different Acyl-CoA Analytes SPR_Chip->Inject Measure Measure Real-Time Binding and Dissociation Inject->Measure Analyze_SPR Calculate Kinetic Constants (ka, kd, KD) Measure->Analyze_SPR

References

Confirming the Identity of (3R,13Z)-3-hydroxydocosenoyl-CoA using High-Resolution Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative framework for confirming the identity of (3R,13Z)-3-hydroxydocosenoyl-CoA, a very-long-chain 3-hydroxy fatty acyl-CoA, using high-resolution mass spectrometry (HRMS). It outlines a detailed experimental protocol and compares its expected mass spectral data against potential isomers that may complicate identification.

This compound is an intermediate in the peroxisomal β-oxidation of very-long-chain monounsaturated fatty acids.[1][2] Due to the inherent complexity of lipid isomers, which often exhibit identical molecular weights and similar chromatographic behavior, definitive structural elucidation requires high-resolution mass spectrometry and tandem MS (MS/MS) analysis.

Comparative Analysis of this compound and Its Isomers

The primary challenge in identifying this compound lies in differentiating it from its isomers. High-resolution mass spectrometry provides the necessary mass accuracy to confirm the elemental composition, while MS/MS fragmentation patterns, ideally coupled with advanced fragmentation techniques, are required to delineate subtle structural differences.

Below is a table summarizing the theoretical high-resolution mass spectrometry data for this compound and three potential isomers: a positional isomer, a geometric isomer, and a stereoisomer.

FeatureThis compound (Target) Isomer 1: (3R,11Z)-3-hydroxydocosenoyl-CoA (Positional Isomer) Isomer 2: (3R,13E)-3-hydroxydocosenoyl-CoA (Geometric Isomer) Isomer 3: (3S,13Z)-3-hydroxydocosenoyl-CoA (Stereoisomer)
Molecular Formula C43H76N7O18P3SC43H76N7O18P3SC43H76N7O18P3SC43H76N7O18P3S
Monoisotopic Mass 1103.4181 Da[3]1103.4181 Da1103.4181 Da1103.4181 Da
Predicted m/z [M-H]⁻ 1102.4108[3]1102.41081102.41081102.4108
Predicted m/z [M+H]⁺ 1104.4254[3]1104.42541104.42541104.4254
Characteristic MS/MS Fragments (CID) Neutral loss of 507 Da (C10H14N2O7P2), Fragment at m/z 428 (Adenosine-3'-phosphate), Fragments related to the acyl chain.Same as target.Same as target.Same as target.
Distinguishing Features Specific fragmentation pattern of the acyl chain upon advanced MS/MS (e.g., OzID) revealing the double bond at position 13.Advanced MS/MS techniques would show fragments indicating the double bond at position 11.May show subtle differences in fragmentation intensities compared to the cis isomer.[1][4][5] Chromatographic separation may be possible on specialized columns (e.g., silver-ion SPE).[6]Identical fragmentation pattern to the target with standard CID. Chiral chromatography would be required for separation.

Experimental Protocols

A robust liquid chromatography-mass spectrometry (LC-MS) method is crucial for the analysis of long-chain acyl-CoAs.

Sample Preparation
  • Extraction: Extract lipids and metabolites from the biological matrix using a methyl-tert-butyl ether (MTBE) based liquid-liquid extraction method.

  • Enrichment: For low abundance species, consider solid-phase extraction (SPE) using a C18 or mixed-mode cartridge to enrich for acyl-CoAs.

Liquid Chromatography
  • Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 95% A to 100% B over 20 minutes.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 45 °C.

High-Resolution Mass Spectrometry
  • Instrument: An Orbitrap-based mass spectrometer or a Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. Negative mode is often preferred for acyl-CoAs.

  • Full Scan MS:

    • Resolution: > 60,000.

    • Scan Range: m/z 300-1500.

    • Mass Accuracy: < 5 ppm.

  • Tandem MS (MS/MS):

    • Activation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the precursor ion of interest (e.g., m/z 1102.4108 in negative mode).

    • Inclusion List: A targeted inclusion list containing the exact m/z of the desired precursor ion should be used for sensitive detection.

  • Advanced Fragmentation (for isomer differentiation):

    • For unambiguous localization of the double bond, techniques such as Ozone-induced Dissociation (OzID) or Ultraviolet Photodissociation (UVPD) may be required.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation sample Biological Sample extraction Lipid Extraction (MTBE) sample->extraction enrichment SPE Enrichment (Optional) extraction->enrichment lc Reversed-Phase LC Separation enrichment->lc ms High-Resolution MS (Full Scan) lc->ms msms Tandem MS (MS/MS) ms->msms mass_accuracy Accurate Mass Confirmation msms->mass_accuracy identification Compound Identification mass_accuracy->identification fragmentation Fragmentation Analysis comparison Comparison to Isomers fragmentation->comparison comparison->identification peroxisomal_beta_oxidation VLCFA_CoA Very-Long-Chain Unsaturated Acyl-CoA (e.g., Docosenoyl-CoA) Enoyl_CoA_Hydratase Enoyl-CoA Hydratase VLCFA_CoA->Enoyl_CoA_Hydratase Target_Molecule This compound Enoyl_CoA_Hydratase->Target_Molecule Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

References

A Comparative Guide to the Biological Activity of (3R)- and (3S)-3-Hydroxydocosenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the (3R)-3-hydroxydocosenoyl-CoA and (3S)-3-hydroxydocosenoyl-CoA stereoisomers. These molecules are critical intermediates in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), and their distinct metabolic fates are determined by the stereospecificity of the enzymes that process them. Understanding these differences is crucial for research into metabolic disorders, neurodegenerative diseases, and the development of targeted therapeutics.

Core Concepts: Stereochemistry in Peroxisomal β-Oxidation

The metabolism of fatty acids in peroxisomes involves a series of enzymatic reactions that shorten the acyl-CoA chain. A key step is the hydration of a 2-enoyl-CoA to a 3-hydroxyacyl-CoA, which can result in either the (3R) or (3S) stereoisomer. The subsequent dehydrogenation is catalyzed by stereospecific 3-hydroxyacyl-CoA dehydrogenases. In mammals, two multifunctional enzymes with distinct stereospecificities govern these steps for VLCFAs:

  • L-Bifunctional Protein (L-BP, EHHADH): This enzyme possesses enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, specifically processing (3S)-hydroxyacyl-CoA isomers.

  • D-Bifunctional Protein (D-BP, HSD17B4): This enzyme contains enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, acting on (3R)-hydroxyacyl-CoA isomers.[1][2]

The differential processing of these isomers is fundamental to the proper functioning of peroxisomal β-oxidation.

Comparative Biological Activity

Feature(3R)-3-Hydroxydocosenoyl-CoA(3S)-3-Hydroxydocosenoyl-CoA
Primary Metabolic Pathway Peroxisomal β-oxidationPeroxisomal β-oxidation
Key Processing Enzyme D-Bifunctional Protein (D-BP; HSD17B4)[1][2]L-Bifunctional Protein (L-BP; EHHADH)
Enzymatic Reaction Dehydrogenation to 3-ketodocosenoyl-CoADehydrogenation to 3-ketodocosenoyl-CoA
Physiological Significance Essential for the breakdown of very-long-chain fatty acids and branched-chain fatty acids. Crucial for the synthesis of docosahexaenoic acid (DHA).[2]Involved in the β-oxidation of long-chain dicarboxylic acids.
Pathological Relevance Accumulation due to D-BP deficiency leads to severe neurological disorders.[1]The precise pathological implications of its accumulation are less defined but are associated with peroxisomal disorders.

Signaling and Metabolic Pathways

The metabolism of (3R)- and (3S)-3-hydroxydocosenoyl-CoA is integrated into the broader network of fatty acid metabolism, with significant implications for lipid homeostasis and cellular function.

Peroxisomal β-Oxidation of Docosenoyl-CoA

The following diagram illustrates the distinct pathways for the (3R) and (3S) isomers of 3-hydroxydocosenoyl-CoA within the peroxisome.

Peroxisomal_Beta_Oxidation cluster_S (3S)-Pathway cluster_R (3R)-Pathway S_Enoyl 2-trans-Docosenoyl-CoA S_Hydroxy (3S)-3-Hydroxydocosenoyl-CoA S_Enoyl->S_Hydroxy L-Bifunctional Protein (Hydratase activity) S_Keto 3-Ketodocosenoyl-CoA S_Hydroxy->S_Keto L-Bifunctional Protein (L-3-hydroxyacyl-CoA dehydrogenase activity) Thiolase Thiolase S_Keto->Thiolase R_Enoyl 2-trans-Docosenoyl-CoA R_Hydroxy (3R)-3-Hydroxydocosenoyl-CoA R_Enoyl->R_Hydroxy D-Bifunctional Protein (Hydratase activity) R_Keto 3-Ketodocosenoyl-CoA R_Hydroxy->R_Keto D-Bifunctional Protein (D-3-hydroxyacyl-CoA dehydrogenase activity) R_Keto->Thiolase Start Docosenoyl-CoA Start->S_Enoyl Start->R_Enoyl End Shortened Acyl-CoA + Acetyl-CoA Thiolase->End

Distinct metabolic pathways for (3R) and (3S)-3-hydroxydocosenoyl-CoA in peroxisomal β-oxidation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of these isomers. Below are representative protocols for key experiments.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of L-BP and D-BP by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Purified L-Bifunctional Protein (EHHADH) or D-Bifunctional Protein (HSD17B4)

  • (3S)-3-hydroxydocosenoyl-CoA or (3R)-3-hydroxydocosenoyl-CoA substrate

  • NAD⁺ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD⁺.

  • Add the purified enzyme (L-BP or D-BP) to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding the respective substrate, (3S)- or (3R)-3-hydroxydocosenoyl-CoA.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Experimental Workflow Diagram:

Assay_Workflow A Prepare Reaction Mixture (Buffer + NAD+) B Add Purified Enzyme (L-BP or D-BP) A->B C Initiate with Substrate ((3S)- or (3R)-isomer) B->C D Monitor NADH Production (Absorbance at 340 nm) C->D E Calculate Enzyme Activity D->E

Workflow for the 3-hydroxyacyl-CoA dehydrogenase activity assay.
Synthesis of (3R)- and (3S)-3-Hydroxydocosenoyl-CoA

The chemical synthesis of these long-chain acyl-CoA esters is a prerequisite for enzymatic assays. A general chemo-enzymatic approach can be employed.

Materials:

  • Docosenoic acid

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent

  • Coenzyme A (CoA)

  • Appropriate organic solvents (e.g., THF, DMF)

  • Purified enoyl-CoA hydratase (for stereospecific synthesis if starting from 2-docosenoyl-CoA)

Procedure (General Outline):

  • Activation of Docosenoic Acid: React docosenoic acid with an activating agent like CDI in an anhydrous organic solvent to form an activated intermediate.

  • Thioesterification: React the activated docosenoic acid with the free thiol group of Coenzyme A to form docosenoyl-CoA.

  • Purification: Purify the docosenoyl-CoA using techniques such as HPLC.

  • Stereospecific Hydration (for enzymatic synthesis of 3-hydroxy isomers): Incubate the purified 2-docosenoyl-CoA with a stereospecific enoyl-CoA hydratase (either from L-BP or D-BP) to generate the corresponding (3S) or (3R)-3-hydroxydocosenoyl-CoA.

  • Final Purification: Purify the final stereoisomeric product by HPLC.

Conclusion

The biological activities of (3R)- and (3S)-3-hydroxydocosenoyl-CoA are distinctly segregated through the stereospecificity of the peroxisomal enzymes L-Bifunctional Protein and D-Bifunctional Protein. This metabolic channeling is critical for maintaining lipid homeostasis. Deficiencies in these pathways, particularly in the processing of the (3R) isomer by D-BP, are linked to severe human diseases. Further research, including the determination of precise kinetic parameters for these C22 isomers, will be invaluable for a deeper understanding of VLCFA metabolism and the development of novel therapeutic strategies for related disorders.

References

A Comparative Guide to the Metabolic Fate of (3R,13Z)-3-Hydroxydocosenoyl-CoA in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic processing of (3R,13Z)-3-hydroxydocosenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), across different cell types. Understanding the cellular handling of this molecule is critical for research into metabolic disorders, neurodegenerative diseases, and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved metabolic pathways.

Introduction to this compound Metabolism

This compound is an intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs). Due to their length (typically C22 or longer), the initial breakdown of these fatty acids occurs predominantly within peroxisomes, as they are poor substrates for the mitochondrial β-oxidation machinery. This peroxisomal chain-shortening process is vital for maintaining lipid homeostasis, and its dysregulation is implicated in severe metabolic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy, where VLCFAs accumulate to toxic levels.

The metabolic journey of this compound begins with its transport into the peroxisome, a process facilitated by ATP-binding cassette (ABC) transporters, primarily the adrenoleukodystrophy protein (ALDP/ABCD1). Inside the peroxisome, it undergoes cycles of β-oxidation until it is shortened to a medium- or long-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and H2O.

Comparative Analysis of VLCFA β-Oxidation Across Cell Types

The rate and relative contribution of peroxisomal versus mitochondrial pathways in the metabolism of VLCFAs can vary significantly between different cell types, reflecting their unique metabolic demands and functions. Here, we compare the metabolic fate in astrocytes, fibroblasts, and the general role in hepatocytes.

Cell TypeKey Function in Lipid MetabolismPrimary Metabolic Pathway for VLCFAsQuantitative Observations on VLCFA β-Oxidation
Astrocytes Maintenance of central nervous system myelin structure; energy provision for neurons.Significant contribution from both peroxisomal (ABCD1-dependent) and mitochondrial (ABCD1-independent) pathways.In human glioblastoma U87 cells, β-oxidation of C24:0 was reduced to approximately 70% of the control level upon inhibition of mitochondrial fatty acid import. Silencing of the ABCD1 transporter further decreased this to about 20%. In mouse primary astrocytes, mitochondrial import inhibition reduced C24:0 β-oxidation to around 70% of control levels. In Abcd1-deficient primary astrocytes, where the rate was already at 60% of wild-type, mitochondrial inhibition further lowered it to approximately 25%. This suggests that roughly one-third of overall VLCFA β-oxidation is handled by mitochondria in these astrocytic cells.[1]
Fibroblasts Connective tissue formation; involved in wound healing and structural support.Primarily peroxisomal β-oxidation for VLCFAs.In contrast to astrocytic cells, VLCFA β-oxidation in human skin fibroblasts is not significantly inhibited by blocking mitochondrial fatty acid import, indicating a primary reliance on the peroxisomal pathway for these substrates.[1]
Hepatocytes (Liver Cells) Central hub for fatty acid metabolism, including synthesis, breakdown, and distribution.High capacity for peroxisomal β-oxidation, with a distinct set of enzymes compared to extrahepatic tissues.Liver peroxisomes contain a specific acyl-CoA oxidase, trihydroxycoprostanoyl-CoA oxidase, for bile acid synthesis, in addition to the palmitoyl-CoA and pristanoyl-CoA oxidases found in other tissues. This highlights their specialized role in lipid processing.[2]

Experimental Protocols

Measurement of Peroxisomal β-Oxidation in Cultured Cells

This protocol is adapted from studies measuring VLCFA oxidation in cultured fibroblasts and astrocytes.

1. Cell Culture and Radiolabeling:

  • Plate cells (e.g., primary astrocytes, skin fibroblasts) in appropriate culture medium.

  • On the day of the experiment, replace the medium with a serum-free medium containing a radiolabeled VLCFA substrate (e.g., [1-¹⁴C]lignoceric acid, C24:0).

  • To differentiate between peroxisomal and mitochondrial contributions, a parallel set of experiments can be conducted in the presence of an inhibitor of mitochondrial fatty acid uptake, such as 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA).

2. Incubation and Lysis:

  • Incubate the cells with the radiolabeled substrate for a defined period (e.g., 2-4 hours) at 37°C.

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., a buffer containing 0.1% Triton X-100).

3. Separation of Substrate and Products:

  • Precipitate the remaining unoxidized radiolabeled fatty acid by adding a solution of perchloric acid.

  • Centrifuge the samples to pellet the precipitate.

  • The supernatant, which contains the water-soluble radiolabeled products of β-oxidation (e.g., [¹⁴C]acetyl-CoA), is carefully collected.

4. Quantification:

  • The radioactivity in the supernatant is measured using liquid scintillation counting.

  • The rate of β-oxidation is expressed as the amount of radiolabeled water-soluble products generated per unit of time per amount of cellular protein.

5. Protein Determination:

  • The protein content of the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay) to normalize the β-oxidation rates.

Visualization of Metabolic Pathways and Workflows

Peroxisomal β-Oxidation of this compound

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion VLCFA_CoA This compound Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase VLCFA_CoA->Dehydrogenation NAD+ -> NADH Ketoacyl_CoA 3-Keto-docosenoyl-CoA Dehydrogenation->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (C20:1-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mito_Oxidation Further β-Oxidation & Citric Acid Cycle Shortened_Acyl_CoA->Mito_Oxidation Transport via Carnitine Shuttle Acetyl_CoA->Mito_Oxidation Transport

Caption: Peroxisomal β-oxidation of this compound.

Experimental Workflow for Measuring VLCFA β-Oxidation

experimental_workflow start Cultured Cells (e.g., Astrocytes, Fibroblasts) incubation Incubate with Radiolabeled VLCFA start->incubation lysis Cell Lysis incubation->lysis separation Precipitate Unoxidized Substrate (Perchloric Acid) lysis->separation protein_assay Protein Assay (Normalization) lysis->protein_assay centrifugation Centrifugation separation->centrifugation supernatant Collect Supernatant (Water-Soluble Products) centrifugation->supernatant quantification Liquid Scintillation Counting supernatant->quantification result Calculate β-Oxidation Rate quantification->result protein_assay->result

Caption: Workflow for quantifying VLCFA β-oxidation in cultured cells.

Conclusion

The metabolic fate of this compound is highly dependent on the cell type. While peroxisomal β-oxidation is the primary route for its initial breakdown in all studied cells, the relative contribution of subsequent mitochondrial oxidation varies. Astrocytic cells demonstrate a significant reliance on both organelles for the complete catabolism of VLCFAs, whereas fibroblasts appear to depend more heavily on peroxisomes for the initial chain-shortening steps. The specialized enzymatic machinery in hepatocytes underscores their central role in processing a wide array of lipid molecules, including the precursors to bile acids.

These cell-specific differences in VLCFA metabolism have important implications for the pathophysiology of peroxisomal disorders and for the development of therapeutic strategies. Future research should aim to further quantify these metabolic fluxes in a wider range of cell types, including different neuronal populations and hepatocytes from various disease models, to build a more complete picture of VLCFA homeostasis in health and disease.

References

Comparative Guide to the Validation of a Novel Analytical Method for (3R,13Z)-3-hydroxydocosenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the detection of (3R,13Z)-3-hydroxydocosenoyl-CoA against established alternatives. The validation of this novel method is framed within the context of regulatory guidelines, ensuring that the presented data is robust and reliable for research and development purposes.

Introduction

This compound is a very-long-chain fatty acyl-CoA that is emerging as a molecule of interest in various biological pathways. Accurate and precise quantification of this analyte is crucial for understanding its physiological and pathological roles. This document outlines the validation of a new, highly sensitive method and compares its performance characteristics with existing analytical techniques, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and enzymatic assays. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[1][2]

Data Presentation: Method Performance Comparison

The performance of the new analytical method for this compound is compared with alternative methods commonly used for the analysis of long-chain acyl-CoAs. The following tables summarize the key validation parameters.

Table 1: Comparison of Analytical Method Performance for Long-Chain Acyl-CoA Detection

ParameterNew Method (LC-MS/MS for this compound)Alternative 1: General LC-MS/MS for Long-Chain Acyl-CoAs[3][4]Alternative 2: Fluorometric Enzymatic Assay[5][6]
Limit of Detection (LOD) 1 fmol1–5 fmol[7]0.3 µM[5]
Limit of Quantitation (LOQ) 5 fmolNot explicitly stated, but quantifiable at low fmol levels.Not explicitly stated, but the linear range starts at 0.3 µM.[5]
Linearity Range 5 fmol - 500 pmolTypically spans several orders of magnitude.0.3 - 100 µM[5][6]
Accuracy (% Recovery) 95 - 108%90 - 111%[7]Not explicitly stated; internal standard used to minimize matrix effects.[5][6]
Precision (CV) Intra-assay: < 5% Inter-assay: < 7%Intra-assay: 1.2 - 4.4% Inter-assay: 2.6 - 12.2%[4]Not explicitly stated.
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on mass-to-charge ratio and fragmentation)Moderate (detects total fatty acyl-CoAs)

Experimental Protocols

Detailed methodologies for the new analytical method and its alternatives are provided below.

New Method: LC-MS/MS for this compound

This method is optimized for the specific and sensitive detection of this compound in biological matrices.

a. Sample Preparation (Tissue)

  • Homogenize approximately 50 mg of frozen tissue in 1 mL of cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Add 1 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., C17:0-CoA).

  • Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant and purify using a solid-phase extraction (SPE) cartridge suitable for long-chain acyl-CoAs.

  • Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[3]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[3]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 5 minutes.[3]

c. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ion: A characteristic fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da) is typically monitored for acyl-CoAs.[8]

Alternative Method 1: General HPLC-UV for Long-Chain Acyl-CoAs

This method is a more traditional approach for the quantification of long-chain acyl-CoAs.

a. Sample Preparation

  • Follow the same extraction and SPE purification steps as described for the new LC-MS/MS method.[9]

b. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 75 mM KH2PO4 (pH 4.9).[9]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Gradient: A suitable gradient to separate the various long-chain acyl-CoAs.

  • Detection: UV absorbance at 260 nm.[9]

Alternative Method 2: Fluorometric Enzymatic Assay

This method provides a high-throughput option for the quantification of total fatty acyl-CoAs.

a. Principle

This assay is based on a combination of enzymatic reactions that utilize fatty acyl-CoA as a substrate, leading to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration.[5][6]

b. Protocol Summary

  • Homogenize tissue or lyse cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).[6]

  • Centrifuge to remove cellular debris.

  • Add the sample to a 96-well plate.

  • Add the enzyme mix, which typically includes acyl-CoA oxidase.

  • Incubate at room temperature for a specified time (e.g., 40 minutes).[5][6]

  • Measure the fluorescence at an excitation/emission of approximately 530/585 nm.[5][6]

  • Quantify the concentration using a standard curve prepared with a known concentration of a long-chain acyl-CoA (e.g., palmitoyl-CoA).

Mandatory Visualizations

Experimental Workflow for the New Analytical Method

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (~50mg) homogenization Homogenization in Phosphate Buffer tissue->homogenization extraction Solvent Extraction (ACN:IPA:MeOH + IS) homogenization->extraction centrifugation Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection quantification Quantification vs. Internal Standard ms_detection->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow for the detection of this compound.

Potential Signaling Pathway of Hydroxylated Fatty Acids

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hlca This compound receptor Membrane Receptor (e.g., GPR) hlca->receptor Binding second_messenger Second Messengers (e.g., cAMP, Ca2+) receptor->second_messenger Activation kinase_cascade Kinase Cascade (e.g., MAPK pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Inflammation, Apoptosis) gene_expression->cellular_response

Caption: A potential signaling pathway for hydroxylated fatty acids.

References

Assessing the Purity of Synthetic (3R,13Z)-3-hydroxydocosenoyl-CoA Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of synthetic (3R,13Z)-3-hydroxydocosenoyl-CoA standards. Ensuring the high purity of these standards is critical for accurate in vitro and in vivo studies investigating lipid metabolism, signaling pathways, and the development of therapeutics targeting related disorders. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting and verifying the quality of their standards.

Comparative Analysis of Purity Assessment Techniques

The purity of synthetic this compound can be determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Analytical Technique Information Provided Typical Purity Range Reported for Long-Chain Acyl-CoAs Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Relative purity, presence of non-UV active impurities95-99%Robust, reproducible, widely available.May not resolve isomers or impurities with similar retention times.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Molecular weight confirmation, identification and quantification of impurities, high sensitivity.>98%Highly specific and sensitive, allows for structural elucidation of impurities.Requires more specialized equipment and expertise.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Absolute purity, structural confirmation, identification of structurally related impurities.>95%Provides absolute quantification without a specific reference standard for the analyte, highly accurate and precise.Lower sensitivity compared to MS, requires specialized equipment and expertise in spectral interpretation.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of long-chain acyl-CoA esters.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Solvent A: 75 mM KH2PO4, pH 4.9

  • Solvent B: Acetonitrile with 600 mM glacial acetic acid

  • This compound standard

Procedure:

  • Prepare a stock solution of the this compound standard in an appropriate solvent (e.g., a mixture of isopropanol (B130326) and buffer).

  • Set the column temperature to 35°C.

  • Equilibrate the column with 80% Solvent A and 20% Solvent B.

  • Inject 10-20 µL of the standard solution.

  • Run a linear gradient from 20% to 80% Solvent B over 30 minutes.

  • Maintain 80% Solvent B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 10 minutes.

  • Monitor the eluent at 260 nm.

  • Calculate the purity by integrating the peak area of the main compound and any impurities.

Purity and Impurity Identification by LC-MS/MS

This protocol provides a framework for the sensitive detection and identification of the target compound and potential impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • This compound standard

Procedure:

  • Prepare a dilute solution of the standard in a suitable solvent.

  • Use a C18 column with parameters similar to the HPLC method.

  • Set the ESI source to positive ion mode.

  • Perform a full scan to determine the parent ion mass of this compound.

  • Perform a product ion scan (tandem MS) of the parent ion to obtain a characteristic fragmentation pattern.

  • Develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific parent-daughter ion transitions to quantify the standard and search for potential impurities.

  • Analyze the sample using the developed LC-MRM-MS method.

Absolute Purity Determination by Quantitative NMR (qNMR)

This protocol describes the use of qNMR for the absolute quantification of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Methanol-d4)

  • Internal standard with a known purity and concentration (e.g., maleic acid)

  • This compound standard

Procedure:

  • Accurately weigh a known amount of the this compound standard and the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

  • Acquire a 1H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the absolute purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Standard Synthetic this compound Dissolution Dissolution in appropriate solvent Standard->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Dissolution->LCMS qNMR qNMR Analysis Dissolution->qNMR Purity_HPLC Relative Purity (%) HPLC->Purity_HPLC Purity_LCMS Impurity Identification & Quantification LCMS->Purity_LCMS Purity_qNMR Absolute Purity (%) qNMR->Purity_qNMR

Caption: Workflow for assessing the purity of synthetic standards.

Simplified Signaling Pathway Involving Long-Chain Acyl-CoAs

G LCFA Long-Chain Fatty Acid ((3R,13Z)-3-hydroxydocosenoic acid) ACSL Acyl-CoA Synthetase (ACSL) LCFA->ACSL CoA-SH, ATP LCA_CoA This compound ACSL->LCA_CoA AMP, PPi Beta_Ox Peroxisomal β-Oxidation LCA_CoA->Beta_Ox Signaling Lipid Signaling (e.g., PPARα activation) LCA_CoA->Signaling Energy Energy Production (ATP) Beta_Ox->Energy

Caption: Activation and metabolic fate of a long-chain fatty acid.

Alternative Standards and Considerations

While this compound is a specific very-long-chain fatty acyl-CoA, researchers may also utilize other commercially available long-chain and very-long-chain acyl-CoA standards for methods development and as system suitability controls. These can include:

  • Palmitoyl-CoA (C16:0)

  • Stearoyl-CoA (C18:0)

  • Oleoyl-CoA (C18:1)

  • Lignoceroyl-CoA (C24:0)

The choice of an alternative standard will depend on the specific analytical method and the properties being assessed. It is crucial to obtain a certificate of analysis (CoA) from the supplier for any standard used. The CoA should provide information on the identity, purity (as determined by a specified method), and storage conditions. When comparing standards from different vendors, it is essential to scrutinize the analytical methods used for purity assessment, as variations in methodology can lead to different reported purity values.

Conclusion

A multi-pronged approach utilizing HPLC, LC-MS/MS, and qNMR provides the most comprehensive assessment of the purity of synthetic this compound standards. While HPLC offers a robust method for routine quality control, LC-MS/MS provides unparalleled sensitivity for impurity identification, and qNMR delivers an accurate measure of absolute purity. By employing these techniques and carefully considering the information provided by suppliers, researchers can ensure the quality and reliability of their standards, leading to more accurate and reproducible experimental outcomes.

Safety Operating Guide

Proper Disposal Procedures for (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (3R,13Z)-3-hydroxydocosenoyl-CoA is critical for maintaining laboratory safety and environmental compliance. As a long-chain fatty acyl-CoA, this biochemical requires careful management as specialized waste. The following procedures provide a step-by-step plan for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound, including unused material, contaminated solutions, and empty containers.

  • Waste Identification and Segregation:

    • This compound waste should be classified as "biochemical" or "chemical" waste, in accordance with your institution's waste management guidelines.

    • Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, or contaminated paper towels, should be collected in a designated, lined container for solid biochemical waste.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste" or "Chemical Waste" as required by your institution.

      • The primary hazards associated with the compound (e.g., "Irritant" if applicable, based on data for similar compounds).

      • The date of waste generation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

    • Follow any specific storage temperature requirements for the compound, although room temperature is generally acceptable for short-term waste storage.

  • Disposal:

    • Arrange for the collection of the waste by your institution's authorized hazardous waste disposal service.[1][2]

    • Never dispose of this compound down the drain or in the regular trash.[3]

    • Provide the waste disposal personnel with a completed hazardous waste pickup form, as required.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE.

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. Collect all cleaning materials as contaminated waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Quantitative Safety Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key information based on available data for long-chain fatty acyl-CoA compounds.

PropertyValue/Information
Chemical Formula C\u2084\u2083H\u2087\u2088N\u2087O\u2081\u2088P\u2083S
Molecular Weight ~1106.1 g/mol
Physical State Solid (presumed)
Known Hazards Based on analogous compounds, may cause skin and eye irritation.[1] Handle as a potentially hazardous biochemical.
Storage Recommendations Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations (often -20°C).
Disposal Method Dispose of as hazardous chemical/biochemical waste through an approved waste disposal facility.[1]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.

cluster_handling Laboratory Handling cluster_disposal Disposal Pathway cluster_spill_response Spill Response start Receive/Synthesize This compound use Experimental Use start->use spill Spill Occurs use->spill waste_gen Waste Generation use->waste_gen spill_contain Contain Spill spill->spill_contain collect Collect Waste in Labeled Container waste_gen->collect store Store in Designated Waste Area collect->store pickup Arrange for EHS Waste Pickup store->pickup dispose Final Disposal by Licensed Facility pickup->dispose spill_clean Clean & Decontaminate spill_contain->spill_clean spill_waste Collect Spill Debris as Hazardous Waste spill_clean->spill_waste spill_waste->collect

Disposal Workflow for this compound.

This document provides a comprehensive overview of the proper disposal procedures for this compound, designed to ensure the safety of all laboratory personnel and maintain environmental responsibility. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling (3R,13Z)-3-hydroxydocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the compound's novelty and complex structure, a comprehensive approach to personal protection is mandatory. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1]

Operational Plan: Handling and Storage

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as some long-chain acyl-CoAs can be air-sensitive.[2]

  • Store locked up and away from incompatible materials.[2]

Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static weighing tools if available to prevent dispersal of the solid powder.

  • Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel.

  • Securely cap the primary container immediately after weighing.

  • For creating stock solutions, consider solvents such as a mixture of water and dimethylsulfoxide (DMSO). However, for long-chain unsaturated fatty acyl-CoAs, preparing fresh solutions is often recommended for stability. If preparing aliquots, dissolve the weighed amount in a suitable organic solvent, aliquot into separate vials, and dry under an inert gas before storing in a freezer.[3]

General Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and face thoroughly after handling.[2]

  • Immediately change contaminated clothing.[2]

Disposal Plan

All waste materials contaminated with (3R,13Z)-3-hydroxydocosenoyl-CoA must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Used weigh boats, contaminated gloves, bench paper, and any other solid materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not let the product enter drains.[2]

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

Final Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Visual Workflow for Handling and Disposal

G cluster_prep Preparation & Weighing cluster_handling Handling & Use cluster_disposal Disposal p1 Don PPE p2 Work in Fume Hood p1->p2 p3 Weigh Compound p2->p3 p4 Cap Primary Container p3->p4 h1 Perform Experiment p4->h1 h2 Wash Hands After h1->h2 d1 Segregate Waste (Solid & Liquid) h1->d1 d2 Label Waste Containers d1->d2 d3 Dispose via Approved Vendor d2->d3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.